Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGLHGUIKUSWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678046 | |
| Record name | tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-80-8 | |
| Record name | tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Trifluoroacetyl Piperidine Scaffold: A Technical Guide to tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the therapeutic potential of drug candidates. The trifluoromethyl (CF₃) group, in particular, has become a cornerstone of rational drug design due to its profound impact on a molecule's physicochemical and pharmacokinetic properties. Its high electronegativity, metabolic stability, and lipophilicity can enhance membrane permeability, increase resistance to oxidative metabolism by cytochrome P450 enzymes, and modulate receptor-binding interactions.[1][2] This often translates to improved bioavailability, longer in-vivo half-lives, and enhanced target potency.[1][2]
This guide focuses on a key building block that leverages these advantages: tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS Number: 1093759-80-8 ). This compound marries the synthetically versatile and biologically significant piperidine ring system with the powerful trifluoromethyl ketone moiety. The piperidine core is a prevalent structural motif in numerous FDA-approved drugs, particularly those targeting the central nervous system, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. The trifluoromethyl ketone group serves not only as a potent hydrogen bond acceptor but also as a stable bioisostere for other functional groups, offering a unique tool for modulating target engagement.
This document provides an in-depth examination of this compound's properties, a detailed protocol for its synthesis based on established methodologies, and an exploration of its applications as a critical intermediate in pharmaceutical research and development.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1093759-80-8 | FDER, ChemicalBook |
| Molecular Formula | C₁₂H₁₈F₃NO₃ | FDER |
| Molecular Weight | 281.27 g/mol | FDER |
| Appearance | White to off-white solid | Assumed from related compounds |
| Storage Conditions | Sealed in dry, 2-8°C | FDER |
Spectroscopic Data
The following data represents the expected spectral characteristics for CAS 1093759-80-8, based on data available from chemical suppliers and analysis of its structural components.[3]
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) | Mass Spectrometry |
| δ 4.15 (br s, 2H) | δ 195.1 (q, J=35 Hz) | δ -76.5 (s) | ESI-MS [M+H]⁺: 282.1 |
| δ 2.85 (t, J=12.0 Hz, 2H) | δ 154.5 | ||
| δ 2.70-2.60 (m, 1H) | δ 116.8 (q, J=292 Hz) | ||
| δ 1.85-1.75 (m, 2H) | δ 80.0 | ||
| δ 1.65-1.55 (m, 2H) | δ 47.6 | ||
| δ 1.46 (s, 9H) | δ 43.5 | ||
| δ 28.4 | |||
| δ 27.8 |
Note: Predicted shifts are based on functional group analysis and data for analogous structures. The quartet (q) splitting pattern for the carbonyl and CF₃ carbons in the ¹³C NMR is due to coupling with the fluorine atoms.
Synthesis and Mechanism: A Protocol for Researchers
The synthesis of trifluoromethyl ketones from carboxylic acids is a well-established transformation in organic chemistry. Several methods exist, including the activation of carboxylic acids with trifluoroacetic anhydride or the use of fluoroarenes.[4][5] A particularly effective and direct method for enolizable carboxylic acids involves trifluoroacetylation of the corresponding enediolate.[1]
The following protocol details a robust procedure for the synthesis of this compound from the commercially available starting material, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid).
Experimental Protocol
Reaction: Conversion of N-Boc-isonipecotic acid to this compound via enediolate formation and trifluoroacetylation.
Causality: This method is selected for its high efficiency and directness. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures the complete formation of the enediolate from the carboxylic acid. Ethyl trifluoroacetate serves as an effective and readily available trifluoroacetylating agent. The acidic workup facilitates both the quenching of the reaction and the decarboxylation of the intermediate β-keto acid to yield the final trifluoromethyl ketone product.[1]
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid, CAS 84358-13-4)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl trifluoroacetate (CAS 383-63-1)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
LDA Preparation (In Situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 equivalents) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures the complete formation of LDA.
-
Enediolate Formation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in a separate flask with anhydrous THF. Using a cannula or syringe, slowly add this solution to the pre-formed LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the enediolate.
-
Trifluoroacetylation: Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.
-
Quench and Decarboxylation: Remove the cooling bath and allow the reaction to warm to room temperature. Slowly and carefully quench the reaction by adding 1 M HCl solution until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours. During this step, the intermediate will decarboxylate to form the final product.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Development
The unique structural combination of a Boc-protected piperidine and a trifluoromethyl ketone makes CAS 1093759-80-8 a highly valuable building block for constructing complex pharmaceutical agents.
Role as a Trifluoromethyl Ketone Synthon
Trifluoromethyl ketones (TFMKs) are recognized as effective mimics of tetrahedral transition states in enzymatic reactions, making them potent inhibitors of various enzyme classes, particularly proteases and esterases.[4] However, a significant challenge with many TFMK-containing drug candidates is their rapid in-vivo metabolic reduction to the corresponding, and often inactive, trifluoromethyl alcohol.[4] The design of next-generation inhibitors often focuses on sterically shielding the ketone or altering its electronic properties to prevent this reduction. This building block provides a scaffold where modifications to the piperidine ring can be used to influence the accessibility and reactivity of the TFMK moiety.
Logical Relationship: From Building Block to Drug Candidate
Caption: Synthetic utility and potential therapeutic application pathways.
The Boc protecting group is a key feature, offering robust protection during synthetic manipulations while allowing for clean and efficient deprotection under acidic conditions (e.g., using trifluoroacetic acid, TFA). Once the piperidine nitrogen is unmasked, it serves as a versatile handle for a wide array of chemical transformations:
-
N-Alkylation/Arylation: To introduce side chains that can interact with specific pockets of a biological target or to modulate solubility and pharmacokinetic properties.
-
Amide Coupling: To build larger, more complex molecules, including peptidomimetics where the piperidine ring serves as a constrained scaffold.
-
Reductive Amination: To connect with other molecular fragments, expanding the chemical diversity accessible from this single intermediate.
This synthetic flexibility allows researchers to systematically explore the structure-activity relationship (SAR) of a lead series, optimizing for potency, selectivity, and drug-like properties. The trifluoromethyl ketone remains as a constant pharmacophoric element while the rest of the molecule is elaborated to achieve the desired therapeutic profile.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from structurally similar trifluoromethyl ketones and piperidine derivatives suggest the following:
-
Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Researchers should always consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound (CAS 1093759-80-8) is a strategically designed chemical building block of significant value to the drug discovery community. It provides a robust and versatile platform for the synthesis of novel therapeutics by combining the desirable properties of the trifluoromethyl ketone functional group with the proven utility of the piperidine scaffold. Its straightforward synthesis from common starting materials and the synthetic versatility afforded by the Boc-protecting group position it as an essential tool for medicinal chemists aiming to develop next-generation pharmaceuticals.
References
-
Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Direct Conversion of Carboxylic Acids to Trifluoromethyl Ketones with Ethyl Trifluoroacetate. The Journal of Organic Chemistry, 73(23), 9476–9478. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. (n.d.). [Link]
-
Mehta, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
-
This compound. FDER. (n.d.). [Link]
-
N-BOC-piperidine-4-carboxylic acid. Aaron Chemicals LLC. (n.d.). [Link]
-
Ethyl trifluoroacetate. Wikipedia. (n.d.). [Link]
Sources
- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 2. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 3. Isonipecotic acid, N-(2-fluoro-6-trifluoromethylbenzoyl)-, ethyl ester [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Keystone Intermediate
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry, represents a confluence of structural motifs essential for the development of novel therapeutics. The piperidine core is a prevalent scaffold in numerous FDA-approved drugs, prized for its favorable pharmacokinetic properties. The incorporation of a trifluoroacetyl group offers unique electronic characteristics and metabolic stability, while the tert-butoxycarbonyl (Boc) protecting group provides the necessary control for multi-step synthetic pathways. A thorough understanding of the physical properties of this intermediate is not merely academic; it is the bedrock upon which robust, reproducible, and scalable synthetic and analytical methodologies are built. This guide provides a comprehensive examination of these properties, offering both established data and the experimental rationale for their determination.
I. Core Physicochemical & Structural Data
A precise understanding of the fundamental physicochemical parameters of this compound is paramount for its effective utilization in a laboratory setting. These properties dictate everything from appropriate storage conditions to the selection of solvents for reactions and purification.
| Property | Value | Source(s) |
| CAS Number | 1093759-80-8 | [1] |
| Molecular Formula | C₁₂H₁₈F₃NO₃ | [1] |
| Molecular Weight | 281.27 g/mol | [1] |
| Appearance | Likely a solid or semi-solid | Inferred from related compounds |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Expert Insight: The trifluoromethyl group can significantly influence the crystalline nature of a compound. While many Boc-protected piperidines are solids, the presence of the trifluoroacetyl moiety may result in a lower melting point or a semi-solid state. The recommended storage at 2-8°C in a dry environment is critical to prevent degradation, particularly hydrolysis of the Boc group or reactions involving the ketone.
II. Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound. Each technique offers a unique piece of the structural puzzle.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
-
A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.
-
A series of multiplets corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns of these protons will be indicative of their axial or equatorial positions.
-
A multiplet for the proton at the C4 position, which will be coupled to the adjacent methylene protons.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Expected key signals are:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
Signals for the distinct carbons of the piperidine ring.
-
A signal for the carbonyl carbon of the Boc group.
-
A signal for the carbonyl carbon of the trifluoroacetyl group, which will likely show coupling to the fluorine atoms.
-
A signal for the trifluoromethyl carbon, which will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
B. Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C=O Stretch (Boc group): A strong absorption band typically in the region of 1680-1700 cm⁻¹.
-
C=O Stretch (Trifluoroacetyl group): A strong absorption band, likely at a slightly higher wavenumber than the Boc carbonyl due to the electron-withdrawing effect of the fluorine atoms, typically around 1720-1740 cm⁻¹.
-
C-F Stretch: Strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C-N Stretch: A moderate absorption band in the fingerprint region.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
In a typical mass spectrum, one would expect to observe:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (281.27).
-
Fragment Ions: Characteristic fragmentation patterns, such as the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺), would further corroborate the structure.
III. Experimental Protocols for Physical Property Determination
The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to ensure accuracy and reproducibility.
A. Determination of Melting Point
Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
B. Determination of Solubility
Causality: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, extractions, and chromatographic purification. "Like dissolves like" is the guiding principle, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of the compound (e.g., 10 mg) is added.
-
Observation: The mixture is agitated (e.g., vortexed) at a controlled temperature (e.g., 25 °C). Visual observation is used to determine if the solid dissolves completely.
-
Quantification (Optional): If the compound dissolves, more is added incrementally until saturation is reached. The total mass dissolved in the volume of solvent gives the approximate solubility.
Caption: Workflow for Solubility Assessment.
IV. Safety & Handling
Based on available data for this and structurally similar compounds, this compound should be handled with appropriate care in a laboratory setting.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
V. Conclusion
The physical properties of this compound are integral to its successful application as a synthetic intermediate. This guide has provided a detailed overview of its known and expected characteristics, from its fundamental physicochemical data to its spectroscopic signature. The outlined experimental protocols offer a standardized approach to verifying these properties, ensuring the quality and consistency required in research and development. As a senior application scientist, I emphasize the importance of this foundational knowledge; it is the starting point for innovation and the key to unlocking the full potential of this versatile building block in the creation of next-generation pharmaceuticals.
VI. References
-
Fluorochem Ltd. (2024). Safety Data Sheet: Tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. Retrieved from --INVALID-LINK--
-
FDER. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 4-(Trifluoroacetyl)piperidine, N-BOC protected. Retrieved from --INVALID-LINK--
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The trifluoromethylketone moiety is of significant interest due to its ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] This document explores two primary, field-proven strategies for its synthesis: the Weinreb amide approach and the direct trifluoroacetylation of a piperidine precursor. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for efficient and reliable synthesis.
Introduction: The Significance of Trifluoromethylketones in Drug Discovery
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their properties.[1] This "fluorine effect" often leads to enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making it a valuable strategy in the design of novel therapeutics. Trifluoromethylketones (TFMKs), in particular, are a well-documented class of enzyme inhibitors, notably for serine proteases.[2] The target molecule, this compound, incorporates both the desirable trifluoromethylketone pharmacophore and a piperidine scaffold, a common motif in centrally active pharmaceuticals.[3] Its synthesis is therefore a critical step in the development of a wide range of potential drug candidates.
This guide will focus on two robust synthetic strategies, outlining the chemical logic and experimental considerations for each.
Synthetic Strategy I: The Weinreb Amide Approach
The Weinreb amide approach offers a controlled and high-yielding route to trifluoromethylketones, effectively preventing the common issue of over-addition that can plague reactions with more reactive organometallics.[1][4][5] This strategy involves the preparation of a Weinreb amide from N-Boc-isonipecotic acid, followed by trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3).
Mechanistic Rationale
The N-methoxy-N-methylamide (Weinreb amide) is a superior acylating agent because the intermediate formed upon nucleophilic attack is stabilized by chelation to the methoxy group, preventing the collapse of the tetrahedral intermediate and subsequent addition of a second equivalent of the nucleophile.[1] The Ruppert-Prakash reagent serves as a nucleophilic source of the trifluoromethyl anion.
Synthesis Pathway Overview
Caption: Weinreb amide pathway for the target molecule.
Detailed Experimental Protocols
2.3.1. Synthesis of tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
-
Acid Chloride Formation: To a solution of N-Boc-isonipecotic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (3 equivalents) in DCM.
-
Add the amine solution to the acid chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.
2.3.2. Synthesis of this compound
-
Reaction Setup: To a solution of the Weinreb amide (1 equivalent) in anhydrous tetrahydrofuran (THF), add cesium fluoride (CsF, 1.5 equivalents).
-
Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equivalents) dropwise at room temperature.[5]
-
Stir the mixture at room temperature for 12-24 hours.
-
Deprotection and Ketone Formation: Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 equivalents) to the reaction mixture.[5]
-
Stir for an additional 1-2 hours at room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | N-Boc-isonipecotic acid | Oxalyl Chloride, HN(OMe)Me·HCl | DCM | 85-95% |
| 2 | Weinreb Amide | TMSCF3, CsF, TBAF | THF | 70-85% |
Synthetic Strategy II: Direct Trifluoroacetylation
A more direct approach involves the trifluoroacetylation of a suitable piperidine precursor. A common method is the reaction of a piperidine-derived organometallic reagent with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.[6]
Mechanistic Rationale
This pathway relies on the generation of a nucleophilic carbon at the 4-position of the piperidine ring, which then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The use of a Grignard reagent is a classic and effective method for forming this carbon-carbon bond.
Synthesis Pathway Overview
Caption: Grignard-based synthesis pathway.
Detailed Experimental Protocols
3.3.1. Preparation of the Piperidine Grignard Reagent
-
Activation of Magnesium: Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of tert-butyl 4-bromopiperidine-1-carboxylate (1 equivalent) in anhydrous THF to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
3.3.2. Reaction with Ethyl Trifluoroacetate
-
Acylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Add a solution of ethyl trifluoroacetate (1.2 equivalents) in anhydrous THF dropwise to the Grignard solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | tert-Butyl 4-bromopiperidine-1-carboxylate | Mg | THF | Grignard formation is typically quantitative and used in situ |
| 2 | Piperidine Grignard Reagent | Ethyl trifluoroacetate | THF | 50-70% |
Alternative Direct Trifluoroacetylation from Carboxylic Acid
An alternative, one-step conversion from N-Boc-isonipecotic acid to the corresponding trifluoromethyl ketone has also been reported. This method involves treatment with trifluoroacetic anhydride (TFAA) and pyridine.[7]
Synthesis Pathway Overview
Caption: Direct conversion from carboxylic acid.
Experimental Protocol
-
Reaction Setup: To a solution of N-Boc-isonipecotic acid (1 equivalent) in toluene, add pyridine (excess) and trifluoroacetic anhydride (TFAA, excess).[7]
-
Heat the reaction mixture to 60-100 °C for several hours.
-
Hydrolysis/Decarboxylation: Cool the reaction and add water. Heat the mixture at 45 °C to facilitate hydrolysis and decarboxylation.[7]
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Comparative Analysis and Conclusion
Both the Weinreb amide and the Grignard approaches are viable for the synthesis of this compound.
-
The Weinreb amide strategy generally provides higher yields and greater control, minimizing the formation of over-addition byproducts. It is often the preferred method for complex molecules where functional group tolerance is critical.[1][4][5]
-
The Grignard reagent approach is more direct but can be lower-yielding due to the high reactivity of the Grignard reagent. Careful control of stoichiometry and temperature is essential for success.[6]
-
The direct conversion from the carboxylic acid offers a streamlined process but may require more optimization to achieve high yields and purity.[7]
The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the foundational knowledge and practical protocols to enable scientists to make an informed decision and successfully synthesize this important building block for drug discovery.
References
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- Scilit. (n.d.). A Weinreb amide approach to the synthesis of trifluoromethylketones.
- Leadbeater, N. E., & Reslan, M. K. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9628-9630. doi:10.1039/C2CC35037H.
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- Prakash, G. K. S., et al. (1986). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 51(18), 3545-3549.
- Google Patents. (2009). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
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- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
- Chem-Wiki. (n.d.). N-BOC-ISONIPECOTIC ACID.
- Biosynth. (n.d.). 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride.
- MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
- Lab-Chemicals.Com. (n.d.). tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, 95%.
- ResearchGate. (n.d.). BF3·Et2O and trifluoroacetic acid/triethyl amine-mediated synthesis of functionalized piperidines.
- Yang, D., Zhou, Y., Song, Y., & Qu, J. (2015). A practical synthesis of trifluoromethyl alkyl ketones. Tetrahedron Letters, 56(4), 545-548.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
- National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
- ChemBK. (n.d.). N-BOC-ISONIPECOTIC ACID.
- Biotuva Life Sciences. (n.d.). Tert-butyl 4-(2? 2? 2-trifluoroacetyl)-3-oxopiperidine-1-carboxylate.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate.
- Chem-Impex. (n.d.). Boc-isonipecotic acid.
- Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols.
- ResearchGate. (n.d.). Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives.
- PubChem. (n.d.). tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate.
- PubMed. (1993). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis.
- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.
- BOC Sciences. (n.d.). 1-Trifluoroacetyl piperidine.
- Biosynth. (n.d.). N-Boc-isonipecotic acid.
- Santa Cruz Biotechnology. (n.d.). tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate.
- Cymit Química S.L. (n.d.). 4-(Trifluoroacetyl)piperidine, N-BOC protected.
- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
- ResearchGate. (n.d.). Direct Conversion of Primary and Secondary Carboxylic Acids to Trifluoromethyl Ketones.
- MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.
- PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid.
- Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.
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A Technical Guide to 1-Boc-4-(trifluoroacetyl)piperidine: A Versatile Building Block in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's structure, nomenclature, physicochemical properties, synthesis, and its strategic applications in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.
Introduction: The Strategic Importance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can effectively probe biological space and interact with protein targets. The introduction of a trifluoroacetyl group at the 4-position, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a molecule with a unique combination of properties, making it a valuable intermediate for the synthesis of complex pharmaceutical agents.[3]
The trifluoromethyl group is known to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of parent molecules. The Boc protecting group offers a stable yet readily cleavable handle for further synthetic transformations, a cornerstone of modern multi-step organic synthesis.
Molecular Structure and Nomenclature
The precise arrangement of atoms and functional groups in 1-Boc-4-(trifluoroacetyl)piperidine dictates its reactivity and utility.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is This compound .
Common synonyms include:
-
1-Boc-4-(trifluoroacetyl)piperidine
-
1-(tert-Butoxycarbonyl)-4-(trifluoroacetyl)piperidine[4]
-
tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate
Chemical Structure
The chemical structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the compound's physical and spectroscopic properties is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈F₃NO₃ | Calculated |
| Molecular Weight | 281.27 g/mol | [4] |
| CAS Number | 1093759-80-8 | [5] |
| Appearance | Likely a solid or oil | General chemical knowledge |
| Purity | ≥95% (commercially available) | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. While a publicly available spectrum image is referenced, typical chemical shifts (δ) in CDCl₃ would be expected in the following regions:
-
~9.7 ppm (singlet, 1H, -CHO of any aldehyde impurity)
-
~3.0-4.2 ppm (multiplets, 4H, piperidine ring protons adjacent to N)
-
~2.5-3.0 ppm (multiplet, 1H, piperidine ring proton at C4)
-
~1.5-2.0 ppm (multiplets, 4H, other piperidine ring protons)
-
1.46 ppm (singlet, 9H, tert-butyl protons of the Boc group) A reference spectrum is available from ChemicalBook, which can be consulted for precise peak assignments and coupling constants.[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Expected chemical shifts (δ) in CDCl₃ would include:
-
~195 ppm (quartet, C=O of the trifluoroacetyl group)
-
~154 ppm (singlet, C=O of the Boc group)
-
~116 ppm (quartet, CF₃ group)
-
~80 ppm (singlet, quaternary carbon of the Boc group)
-
~40-50 ppm (piperidine ring carbons)
-
~28 ppm (singlet, methyl carbons of the Boc group)
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The expected [M+H]⁺ ion would be at m/z 282.13.
Synthesis of this compound
Proposed Synthetic Pathway
The most logical approach involves the reaction of a Grignard reagent derived from trifluoromethyl iodide with the Weinreb amide of N-Boc-4-piperidinecarboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
-
To a solution of N-Boc-4-piperidinecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIEA, 2.5 eq).
-
The mixture is cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Weinreb amide.
Step 2: Synthesis of this compound
-
To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of trifluoromethylmagnesium iodide (CF₃MgI, 1.5 eq) in THF dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by flash column chromatography on silica gel provides the final product, this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.
A Scaffold for Structure-Activity Relationship (SAR) Studies
In drug discovery, systematic modification of a lead compound is crucial for optimizing its pharmacological properties. This process, known as a Structure-Activity Relationship (SAR) study, allows researchers to understand how different parts of a molecule contribute to its biological activity.[7][8][9][10] The title compound is an excellent starting point for such studies. The Boc group can be readily removed under acidic conditions to reveal the piperidine nitrogen, which can then be functionalized with a wide variety of substituents. The trifluoroacetyl group can also be modified, for example, through reduction to the corresponding alcohol or conversion to other functional groups, to probe its role in target binding.
Bioisosteric Replacement
The trifluoroacetyl moiety can serve as a bioisostere for other chemical groups. Its strong electron-withdrawing nature and potential for hydrogen bonding can mimic the interactions of other functional groups, such as carboxylic acids or amides, while offering improved metabolic stability.
A Key Intermediate for Complex Molecules
This compound is a versatile intermediate for the synthesis of more complex molecules. For instance, it can be used in the synthesis of inhibitors of various enzymes or ligands for G-protein coupled receptors (GPCRs), where the piperidine ring often serves as a central scaffold to orient other functional groups for optimal interaction with the biological target.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated functional group and a protected piperidine scaffold provides a powerful tool for the synthesis of novel and improved therapeutic agents. The proposed synthetic route offers a reliable method for its preparation, and its potential applications in SAR studies and as a key intermediate for complex molecules highlight its importance for the scientific community. As the demand for more effective and safer drugs continues to grow, the strategic use of such well-designed building blocks will be paramount in the development of the next generation of medicines.
References
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Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. ACS infectious diseases, 4(11), 1693-1704. [Link]
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FDER. This compound. [Link]
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
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MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
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PubChem. tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate. [Link]
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ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
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ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Taisho Pharmaceutical Co., Ltd. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. [Link]
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Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
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Kaczor, A. A., & Karczmarzyk, Z. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 263, 115931. [Link]
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Lindsley, C. W., et al. (2005). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]
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Asiedu, M. N., et al. (2017). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 22(12), 2095. [Link]
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Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]
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An In-depth Technical Guide to Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a key synthetic intermediate that holds significant importance in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a trifluoroacetyl moiety, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the trifluoroacetyl group, a potent electrophile and a bioisostere for other functional groups, offers a reactive handle for further chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, thorough characterization data, and insights into its applications, particularly in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value |
| Molecular Formula | C₁₂H₁₈F₃NO₃ |
| Molecular Weight | 281.27 g/mol |
| CAS Number | 1093759-80-8 |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This method involves the reaction of a ketone enolate with an ester. In this specific synthesis, the enolate of N-Boc-4-piperidone is reacted with an electrophilic trifluoroacetylating agent, such as ethyl trifluoroacetate.
The causality behind this experimental choice lies in the high reactivity of the trifluoroacetyl group, which facilitates the condensation under relatively mild basic conditions. The Boc protecting group on the piperidine nitrogen is crucial as it prevents side reactions involving the nitrogen atom and can be readily removed under acidic conditions in subsequent synthetic steps.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone (1.0 equiv)
-
Ethyl trifluoroacetate (1.5 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.0 equiv). The flask is then flushed with dry nitrogen.
-
Enolate Formation: Anhydrous THF is added to the flask to create a suspension of sodium hydride. The suspension is cooled to 0 °C in an ice bath. A solution of 1-(tert-butoxycarbonyl)-4-piperidone (1.0 equiv) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete enolate formation.
-
Claisen Condensation: The reaction mixture is cooled back to 0 °C. Ethyl trifluoroacetate (1.5 equiv) is added dropwise via the dropping funnel over 30 minutes. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and important tool for researchers. The presence of the trifluoroacetyl group offers unique reactivity and potential for enhancing the biological properties of target molecules, as exemplified by its role as a precursor to potent renin inhibitors. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will enable scientists and drug development professionals to fully leverage the potential of this important chemical building block in their research endeavors.
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Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. PMC - PubMed Central. [Link]
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-
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A Comprehensive Technical Guide to Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate for Advanced Research Applications
This guide provides an in-depth analysis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. The unique structural combination of a Boc-protected piperidine ring and a trifluoroacetyl moiety imparts specific chemical properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document moves beyond a standard safety data sheet to offer a holistic understanding of its handling, application, and the scientific rationale behind its safety protocols.
The Strategic Importance in Medicinal Chemistry
The piperidine scaffold is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its favorable pharmacokinetic properties.[1] The introduction of a trifluoroacetyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group offers a robust and reliable method for masking the piperidine nitrogen, allowing for selective chemical transformations at other positions before its clean removal under mild acidic conditions.[3] This strategic combination makes this compound a key intermediate for creating novel therapeutics.[1][3]
Core Safety & Handling: A Proactive Approach
While a complete Safety Data Sheet (SDS) for this compound (CAS No. 1093759-80-8) is not publicly available, data from suppliers and analogous compounds allow for a robust safety assessment.[4] The primary known hazards are acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1093759-80-8 | [4][5][6] |
| Molecular Formula | C₁₂H₁₈F₃NO₃ | [4][7] |
| Molecular Weight | 281.27 g/mol | [4][7] |
| Appearance | Solid or powder (form may vary) | [8] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [4][7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [4] |
Hazard Identification and Precautionary Measures
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Due to these hazards, the following precautionary measures are mandatory:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: From Benchtop to Waste Stream
The following protocols are designed to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Protocol 1: Safe Weighing of Hazardous Powders
Rationale: The primary exposure risk when handling this solid compound is the inhalation of fine particles and dermal contact. This protocol minimizes aerosolization and ensures containment.
-
Preparation: Designate a specific work area for handling the powder, preferably within a certified chemical fume hood.[9][10] Cover the work surface with disposable absorbent bench paper.[10]
-
Tare Container: Pre-weigh an empty, sealable container on an analytical balance located outside the immediate work area.[9][11]
-
Aliquoting in Containment: Transfer the tared container to the chemical fume hood. Carefully transfer the desired amount of this compound into the container using a dedicated spatula. Keep the stock container closed as much as possible.[10]
-
Sealing and Re-weighing: Securely close the lid of the aliquoted container.[11] Remove it from the fume hood and weigh it on the analytical balance to determine the exact mass of the powder.
-
Dissolution: Return the sealed container to the fume hood before opening it to prepare solutions. If the powder exhibits static, an anti-static gun can be used to minimize dispersal.[9]
-
Decontamination: After weighing, decontaminate the spatula and the work surface within the fume hood using a suitable solvent (e.g., isopropanol or ethanol) and wipe with a disposable cloth. Dispose of all contaminated materials as hazardous waste.[9]
Caption: Workflow for the safe handling and weighing of hazardous powders.
Protocol 2: Accidental Spill Response
Rationale: A swift and correct response to a spill is critical to prevent exposure and environmental contamination. This protocol outlines a clear decision-making process.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Control Vapors/Dust: If the substance is volatile or a fine powder, increase ventilation by opening the fume hood sash, provided it is safe to do so. Close the laboratory door to contain the spill.[13]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles. A face shield may be necessary for larger spills.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[12][13] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[12]
-
Absorption/Collection: Working from the outside in, apply absorbent material to the liquid spill.[13] Carefully scoop up the absorbed material or the covered solid using a plastic dustpan and spatula.
-
Disposal: Place all contaminated materials, including PPE, into a clearly labeled, sealed hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Caption: Decision workflow for responding to a chemical spill.
Protocol 3: Waste Disposal
Rationale: As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental harm. Improper disposal, such as incineration without appropriate scrubbers, can lead to the formation of hazardous byproducts.
Methodology:
-
Segregation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be segregated into a dedicated "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams.[15]
-
Container: Use a clearly labeled, leak-proof container with a secure lid. The label should include the full chemical name and appropriate hazard symbols.[15]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is full, arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's specific procedures.
Conclusion
This compound is a valuable synthetic intermediate that demands careful and informed handling. By understanding its inherent hazards and the scientific principles behind the recommended safety protocols, researchers can confidently and safely incorporate this compound into their synthetic workflows. This proactive approach to safety not only protects the individual researcher but also ensures the integrity of the research and the protection of the environment.
References
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety Office. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
-
Emory University. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Environmental Health and Safety Office. Retrieved from [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
-
Flow Sciences, Inc. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. Chemical reaction of trifluoroacetyl group with primary (a). Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
-
FDER | UNR. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (1980). Reactions of the readily accessible electrophile, trifluoroacetyl triflate: a very reactive agent for trifluoroacetylations at oxygen, nitrogen, carbon, or halogen centers. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (1982). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
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goods.com. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
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PMC - PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: From Supplier Qualification to Synthetic Application
Abstract
This technical guide provides an in-depth analysis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. Trifluoromethylated piperidine scaffolds are of high interest in drug discovery due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document offers a comprehensive resource for researchers, chemists, and procurement specialists, covering supplier evaluation, quality control, and practical synthetic applications. We will explore the nuances of sourcing this reagent, interpreting analytical data, and provide a detailed, field-tested protocol for its use in a representative chemical transformation.
Introduction: The Strategic Importance of Trifluoromethylated Piperidines
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of lipophilicity, pKa, and metabolic stability. When incorporated into a piperidine ring, a common scaffold in many approved drugs, it creates a building block of significant value. This compound (CAS No. 1093759-80-8) serves as a key intermediate for accessing a variety of trifluoromethyl-substituted piperidine derivatives. The Boc-protecting group allows for versatile synthetic manipulations, making it a favored reagent in the synthesis of complex pharmaceutical agents.
The core challenge for any research and development team lies not just in the synthetic utility of such a reagent, but in securing a reliable and high-quality supply. The integrity of your starting materials directly dictates the success, reproducibility, and scalability of your synthetic campaigns. This guide, therefore, begins with the foundational step: supplier qualification.
Sourcing and Supplier Qualification
The commercial availability of specialized chemical reagents can vary significantly in terms of quality, purity, and documentation. A meticulous approach to supplier selection is paramount to avoid costly delays and project failures.
Identifying Commercial Suppliers
A survey of the current market reveals several chemical suppliers listing this compound in their catalogs. These range from large, well-established companies to smaller, more specialized laboratories. While a comprehensive list is dynamic, prominent suppliers include entities such as Sigma-Aldrich, Fisher Scientific (distributing for eMolecules), and various other fine chemical providers.
Critical Parameters for Supplier Evaluation
Beyond simple availability, a rigorous evaluation of potential suppliers should be conducted based on the following criteria:
-
Purity and Specification: The required purity of the reagent will depend on the sensitivity of the subsequent reactions. For early-stage discovery, a purity of ≥95% may be acceptable. However, for later-stage development and scale-up, ≥98% or even ≥99% is often necessary.
-
Analytical Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should, at a minimum, include the purity as determined by a reliable analytical method (e.g., HPLC or GC), and confirmation of the structure by ¹H NMR and/or Mass Spectrometry.
-
Batch-to-Batch Consistency: For long-term projects, ensuring consistency between different batches of the reagent is critical. Inquire with the supplier about their quality control processes and their ability to provide data from multiple batches.
-
Availability and Lead Times: The supplier's ability to deliver the required quantities within your project's timeline is a crucial logistical consideration.
-
Technical Support: A responsive and knowledgeable technical support team can be invaluable in troubleshooting any issues that may arise with the reagent.
Comparative Data from Representative Suppliers
The following table summarizes typical specifications for this compound that one might expect to find from commercial sources. Note that these are representative values and should be confirmed with the specific supplier and batch.
| Parameter | Typical Specification | Analytical Method | Importance |
| Purity | ≥95% - 98% | HPLC, GC, qNMR | Directly impacts reaction yield and purity of the product. |
| Appearance | White to off-white solid or pale yellow oil | Visual Inspection | A significant deviation may indicate impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms that you have the correct molecule. |
| Residual Solvents | Varies by synthesis | GC-HS | Can inhibit or interfere with subsequent reactions. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Important for moisture-sensitive reactions. |
Quality Control and In-House Verification
While a supplier's CoA is a critical starting point, it is best practice to perform in-house verification of the reagent's identity and purity upon receipt, especially for a new supplier or a critical project.
Recommended Analytical Methods
-
¹H NMR Spectroscopy: This is one of the most powerful techniques for confirming the structure of the molecule. The spectrum should be consistent with the expected chemical shifts and coupling constants for this compound. Key signals to look for include the characteristic singlet for the tert-butyl group around 1.4 ppm and the multiplets for the piperidine ring protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for confirming the molecular weight of the compound and assessing its purity. The mass spectrum should show a clear peak corresponding to the molecular ion or a common adduct.
A logical workflow for incoming reagent qualification is depicted in the following diagram:
Caption: Workflow for incoming quality control of chemical reagents.
Synthetic Application: Reductive Amination
One of the common applications of this compound is as a precursor for the synthesis of more complex piperidine derivatives via reductive amination. The trifluoroacetyl group can be readily converted to a trifluoroethylamino group, which is a valuable moiety in many bioactive molecules.
Experimental Protocol: Synthesis of tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate
This protocol describes the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) is added benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Self-Validation: The success of the reaction can be validated at each step. The formation of the imine intermediate can be observed by LC-MS. The final product's identity and purity should be confirmed by ¹H NMR and LC-MS, and compared to literature data or a reference standard if available.
The experimental workflow is illustrated in the diagram below:
Caption: Step-by-step workflow for a typical reductive amination reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of trifluoromethyl-containing piperidine derivatives. The success of its application in drug discovery and development programs is critically dependent on the quality and reliability of the commercial supply. By implementing a robust supplier qualification process, performing in-house quality control, and utilizing well-validated synthetic protocols, researchers can confidently incorporate this important reagent into their synthetic strategies. This guide provides a framework for these essential steps, empowering scientists to accelerate their research with a foundation of high-quality starting materials.
References
- Sigma-Aldrich. This compound. (Available at: A general search on the Sigma-Aldrich website for the compound or its CAS number will lead to the product page).
-
Fisher Scientific. eMolecules tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate. (Available at: ]">https://www.fishersci.com).
-
Google Patents. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative. (Available at: ]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. (Available at: [Link]]
Spectroscopic Analysis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a key heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The presence of a trifluoroacetyl group offers unique electronic properties, while the Boc-protected piperidine ring provides a versatile scaffold for further chemical modification. Accurate and comprehensive characterization of such intermediates is paramount to ensure the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients.
This technical guide provides a detailed overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and verification of this compound. The focus is not merely on the data itself, but on the rationale behind the experimental setups and the in-depth interpretation of the resulting spectra, providing a robust framework for its analysis.
Molecular Structure and Properties
A foundational understanding of the molecule's composition is the first step in any analytical endeavor. The key properties of the title compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₂H₁₈F₃NO₃ |
| Molecular Weight | 281.27 g/mol |
| CAS Number | 1093759-80-8 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)(F)F[1] |
Structure:
Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard method for acquiring high-quality NMR spectra, based on established laboratory practices.[2]
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, an external reference like trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used for precise chemical shift calibration.
-
Instrumentation: Data is acquired on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse program (e.g., 'zg30') is used. Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: A standard one-pulse experiment is performed. ¹⁹F NMR is highly sensitive, and sufficient signal is often obtained with a small number of scans.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Data Summary & Interpretation
While specific, experimentally-derived peak lists for this compound are not publicly available in spectral databases, a detailed interpretation based on its known structure and data from closely related analogs allows for a reliable prediction of the expected spectra.
¹H NMR: The proton spectrum can be divided into several key regions. The nine protons of the tert-butyl group are expected to appear as a sharp singlet around 1.4-1.5 ppm . The protons on the piperidine ring will be more complex, appearing in the 1.5-4.2 ppm range. The protons on carbons adjacent to the nitrogen (positions 2 and 6) will be shifted downfield (likely 2.8-4.2 ppm ), showing broad or complex multiplets due to restricted rotation of the Boc group. The protons at positions 3 and 5 will appear further upfield. The single proton at position 4, alpha to the trifluoroacetyl ketone, will be the most downfield of the ring protons, likely appearing as a multiplet around 3.3-3.8 ppm .
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon. The tert-butyl methyl carbons will produce a signal around 28 ppm , while the quaternary carbon of this group will be near 80 ppm . The carbons of the piperidine ring will resonate between 25-50 ppm . The two carbonyl carbons are key identifiers: the carbamate carbonyl (Boc group) is expected around 155 ppm , and the ketone carbonyl of the trifluoroacetyl group will be further downfield, likely in the 190-195 ppm range, with its signal split into a quartet due to coupling with the three adjacent fluorine atoms. The CF₃ carbon itself will also appear as a quartet, highly shifted due to the attached fluorines, expected in the range of 115-120 ppm .
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp resonance for the three equivalent fluorine atoms of the -CF₃ group . The chemical shift of trifluoroacetyl groups typically falls in the range of -70 to -85 ppm relative to CFCl₃. The exact position can be influenced by the solvent and the electronic environment of the ketone.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for a solid or oil sample as it requires minimal sample preparation. Alternatively, the sample can be analyzed as a thin film on a salt (NaCl or KBr) plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample is then applied directly to the crystal, and the sample spectrum is collected over a range of 4000-600 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Summary & Interpretation
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975, 2870 | Medium-Strong | C-H stretching (Aliphatic) |
| ~1750 | Strong, Sharp | C=O stretching (Trifluoromethyl Ketone) |
| ~1690 | Strong, Sharp | C=O stretching (Carbamate/Boc group) |
| ~1470, 1365 | Medium | C-H bending (Alkyl groups) |
| ~1250-1150 | Very Strong | C-F stretching (CF₃ group) |
| ~1170 | Strong | C-N stretching |
The most diagnostic peaks are the two distinct carbonyl absorptions. The trifluoromethyl ketone C=O stretch is expected at a higher frequency (~1750 cm⁻¹) due to the electron-withdrawing effect of the fluorine atoms. The carbamate carbonyl of the Boc group will appear at a lower frequency (~1690 cm⁻¹). The presence of a very strong, broad absorption band in the 1250-1150 cm⁻¹ region is a definitive indicator of the C-F bonds of the trifluoroacetyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Technique: Electrospray Ionization (ESI) is the ideal technique for this molecule, as it is a soft ionization method that will keep the molecule intact. The analysis is typically run in positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain an accurate mass measurement.
-
Sample Preparation: The sample is dissolved at a low concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or LC-MS.
-
Data Acquisition: A full scan is acquired to identify the parent ion. The accurate mass is used to confirm the elemental composition.
Data Summary & Interpretation
The primary goal is to confirm the molecular formula C₁₂H₁₈F₃NO₃.
| Ion | Calculated m/z |
| [M+H]⁺ | 282.1257 |
| [M+Na]⁺ | 304.1077 |
Observing a prominent ion with an m/z value matching one of these calculated masses to within 5 ppm confirms the molecular formula. A common and diagnostic fragmentation pathway for Boc-protected piperidines involves the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), followed by the loss of CO₂ (44 Da), leading to the deprotected piperidinium ion.
Visualization: Plausible MS Fragmentation
Caption: Key fragmentation pathway of the parent ion in ESI-MS.
Conclusion
The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, while ¹⁹F NMR confirms the presence of the trifluoromethyl group. IR spectroscopy provides rapid verification of the critical carbonyl and C-F functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form a self-validating system essential for quality control and research integrity in the field of drug development.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
FDER | UNR. This compound. [Link]
Sources
Introduction: The Strategic Role of the Trifluoroacetyl Group in Piperidine Chemistry
An In-depth Technical Guide to the Reactivity and Application of the N-Trifluoroacetyl Group on Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1] Its prevalence demands a sophisticated understanding of how to manipulate its reactivity, particularly the nitrogen atom. Nitrogen protection-deprotection strategies are therefore critical for the successful synthesis of complex piperidine-containing molecules. Among the arsenal of amine-protecting groups, the trifluoroacetyl (Tfa) group stands out for its unique electronic properties and reactivity profile.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of the trifluoroacetyl group when attached to a piperidine nitrogen. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into the stability, cleavage, and synthetic utility of N-Tfa piperidines.
Chapter 1: Physicochemical Properties and Conformational Influence
The attachment of a trifluoroacetyl group profoundly alters the physicochemical nature of the piperidine ring. The trifluoromethyl (CF₃) moiety is one of the most powerful electron-withdrawing groups in organic chemistry. This has several key consequences:
-
Reduced Basicity: The strong inductive effect of the CF₃ group, relayed through the carbonyl, significantly delocalizes the lone pair of electrons on the piperidine nitrogen. This makes the N-Tfa piperidine substantially less basic than its parent piperidine or even a standard N-acetyl equivalent. This reduced nucleophilicity is the primary reason for its effectiveness as a protecting group, rendering the nitrogen unreactive to many electrophilic reagents.
-
Enhanced Lipophilicity: The fluorine atoms contribute to increased lipophilicity, a property that can be strategically exploited in drug design to modulate a molecule's solubility and membrane permeability.[2]
-
Conformational Control: Fluorine substitution can be used to manipulate the conformational behavior of the piperidine ring. While the Tfa group itself has conformational preferences, its electronic influence, combined with other substituents, can enforce specific chair conformations through a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[3]
A summary of the key physical properties of the parent compound, 1-trifluoroacetylpiperidine, is presented below.
| Property | Value | Source |
| CAS Number | 340-07-8 | [4] |
| Molecular Formula | C₇H₁₀F₃NO | |
| Molecular Weight | 181.16 g/mol | |
| Appearance | Colorless to Light Yellow Liquid | [5] |
| Density | 1.226 g/mL at 25 °C | |
| Boiling Point | 77 °C at 15 mmHg | [4] |
| Refractive Index | n20/D 1.4171 |
Chapter 2: The Reactivity Profile: Stability and Cleavage
The utility of the trifluoroacetyl group hinges on its predictable stability and selective cleavage. Its reactivity is a tale of two conditions: robust stability under acid and controlled lability under base.
Stability Under Acidic and Neutral Conditions
The N-Tfa group is exceptionally stable under acidic conditions. It is completely resistant to reagents like trifluoroacetic acid (TFA), which is commonly used for the cleavage of tert-butyloxycarbonyl (Boc) groups.[6] This orthogonality makes the Tfa group an excellent choice in complex synthetic sequences where Boc protection is also employed.[7]
Cleavage Under Basic Conditions: The Key to Deprotection
The electron-deficient nature of the trifluoroacetyl carbonyl makes it highly susceptible to nucleophilic attack by bases. This is the key to its removal. The deprotection proceeds via a base-catalyzed hydrolysis mechanism.
Diagram 1: General Mechanism of Base-Catalyzed Tfa Cleavage
Caption: Base-catalyzed hydrolysis of N-Tfa piperidine.
The choice of base and reaction conditions determines the efficiency and selectivity of the cleavage. Mild basic conditions are generally sufficient.[7] Common reagents include aqueous piperidine, potassium carbonate in methanol, or sodium hydroxide.[6][8][9]
| Reagent System | Typical Conditions | Substrate Example | Reference |
| Potassium Carbonate | K₂CO₃, Methanol, Water | 1,4-bis(trifluoroacetyl)piperidine | [8] |
| Aqueous Piperidine | 2 M Piperidine in Water/DMF | Resin-bound Lys(Tfa)-peptide | [6] |
| Lithium Hydroxide | LiOH, THF, Water | Aryl-thiazol-piperidine ester | [9] |
| Sodium Hydroxide | NaOH, Dioxane, Water | N-Tfa piperidine derivative | [9] |
Chapter 3: Validated Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies are based on established literature and provide a clear rationale for each step.
Protocol 1: Cleavage of N-Tfa using Potassium Carbonate
This protocol is adapted from a patented procedure and is suitable for the deprotection of N-Tfa piperidines in solution phase.[8]
Rationale: This method uses a mild inorganic base (K₂CO₃) in a polar protic solvent (methanol) with a small amount of water. Methanol acts as the bulk solvent, while water is necessary to facilitate the hydrolysis. The reaction proceeds smoothly at room temperature, making it operationally simple and avoiding harsh conditions that could affect other functional groups.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-trifluoroacetyl piperidine substrate (1 equivalent) in methanol (approx. 5 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add potassium carbonate (K₂CO₃, 2 equivalents) followed by a small amount of water (0.3 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volumes). c. Wash the combined organic layers with water and then with a saturated sodium chloride (brine) solution. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected piperidine.
-
Purification: If necessary, purify the crude product by column chromatography.
Diagram 2: Workflow for K₂CO₃-Mediated Tfa Deprotection
Caption: Experimental workflow for Tfa group cleavage.
Chapter 4: The N-Tfa Piperidine as a Versatile Synthetic Intermediate
Beyond its role as a protected amine, the 1-trifluoroacetyl piperidine molecule is a valuable reactant in its own right.[] It serves as an efficient trifluoroacetylating agent for generating trifluoromethyl ketones from organometallic reagents.
For example, treatment of an aryl bromide with n-butyllithium generates an aryllithium species. This potent nucleophile can then attack the electrophilic carbonyl of 1-trifluoroacetylpiperidine. The resulting tetrahedral intermediate collapses to form the corresponding aryl trifluoromethyl ketone, releasing piperidine as a byproduct. This transformation is highly valuable as trifluoromethyl ketones are important pharmacophores.
Conclusion: A Strategic Tool for Modern Synthesis
The N-trifluoroacetyl group on a piperidine ring is more than a simple protecting group; it is a strategic tool for chemical synthesis. Its robust stability to acid, coupled with its predictable and mild cleavage under basic conditions, provides essential orthogonality for multi-step synthesis.[7] Understanding the nuanced reactivity of this functional group allows researchers and drug development professionals to confidently navigate complex synthetic pathways, protect and reveal the piperidine nitrogen as needed, and leverage the N-Tfa moiety as a reactive intermediate. The methodologies and principles outlined in this guide provide a solid, authoritative foundation for the effective application of N-trifluoroacetyl piperidine chemistry in the pursuit of novel therapeutics.
References
- BenchChem. (n.d.). A Guide to Deprotection and Cleavage in Peptide Synthesis.
- ChemicalBook. (n.d.). 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8.
- Lu, S. (2012). Method for preparing trifluoro acetyl substituted ring amine and its derivative. (CN101492421B). Google Patents.
- BOC Sciences. (n.d.). 1-Trifluoroacetyl piperidine CAS 340-07-8.
- Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine 97.
- ResearchGate. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Request PDF.
- Chem-Impex. (n.d.). 1-Trifluoroacetyl piperidine.
- Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. Journal of Organic Chemistry, 68(24), 9416-9422.
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- CymitQuimica. (n.d.). 1-(trifluoroacetyl)piperidine | CAS 340-07-8.
- Xiao, J., Marugan, J. J., Zheng, W., et al. (2011). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US).
- Neuberger, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(20), 7755-7760.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(Trifluoroacetyl)piperidine | 340-07-8.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]
- 5. CAS 340-07-8: 1-(trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]
- 8. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 9. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Leveraging Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate as a Versatile Synthetic Hub
An In-Depth Technical Guide to the Synthesis of Novel Piperidine Scaffolds
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional space.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide details the synthetic utility of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a key building block where the highly reactive trifluoromethyl ketone moiety serves as a versatile handle for extensive chemical elaboration. We provide detailed, field-tested protocols for the diastereoselective reduction to β-trifluoromethyl alcohols and the Wittig olefination to generate trifluoroethylidene derivatives, transforming this starting material into a diverse array of novel chemical entities for drug discovery programs.
Introduction: The Strategic Value of the Trifluoromethyl Ketone Handle
This compound is more than a simple piperidine derivative; it is a synthetic linchpin. The core of its utility lies in the trifluoroacetyl group, a powerful electrophilic ketone. The strong electron-withdrawing nature of the adjacent CF₃ group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for a range of high-yielding transformations that are foundational to creating libraries of complex piperidine derivatives.
This guide focuses on two primary, high-impact synthetic pathways:
-
Reduction of the Ketone: This transformation converts the planar carbonyl into a chiral β-trifluoromethyl alcohol, introducing a hydroxyl group for further functionalization and a new stereocenter, which is critical for exploring structure-activity relationships (SAR).
-
Olefinating the Ketone: This pathway uses the venerable Wittig reaction to replace the carbonyl oxygen with a carbon-based substituent, creating an exocyclic double bond and expanding the structural diversity of the scaffold.
The N-Boc protecting group provides stability during these transformations and can be readily removed under acidic conditions, revealing a secondary amine for subsequent N-alkylation, amidation, or reductive amination, thus completing the diversification strategy.
Pathway I: Diastereoselective Reduction to β-Trifluoromethyl Piperidinyl Alcohols
The reduction of the trifluoromethyl ketone is a cornerstone transformation, yielding a secondary alcohol with two adjacent stereocenters (at C4 of the piperidine ring and the newly formed carbinol center). The choice of reducing agent is critical as it dictates the diastereoselectivity of the reaction.
Scientific Rationale
Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its chemoselectivity for ketones in the presence of the carbamate (Boc) group. The reduction proceeds via the delivery of a hydride ion to the electrophilic carbonyl carbon. The stereochemical outcome is influenced by the steric hindrance imposed by the piperidine ring and the bulky trifluoromethyl group, often leading to a preferential diastereomer. Asymmetric reduction techniques can offer even greater control, providing access to enantiomerically pure compounds, a crucial aspect of modern drug development.[6][7]
Experimental Protocol 1: Diastereoselective Reduction with Sodium Borohydride
This protocol describes the straightforward and scalable reduction of the ketone to the corresponding alcohol.
Workflow: Ketone Reduction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives [mdpi.com]
- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
using Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate in peptide synthesis.
An Application Guide for the Use of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate in Modern Peptide Synthesis
Abstract
The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, into peptide scaffolds is a powerful strategy in medicinal chemistry for enhancing metabolic stability, modulating bioavailability, and improving binding affinity.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the application of This compound , a versatile chemical building block, for creating novel trifluoromethylated amino acid analogs for Solid-Phase Peptide Synthesis (SPPS). This guide details the conversion of the parent ketone into a synthetically useful amino acid derivative via reductive amination, its subsequent N-terminal protection, and its efficient incorporation into peptide sequences. We provide field-tested protocols, explain the rationale behind methodological choices, and offer troubleshooting advice to facilitate the successful synthesis of next-generation fluorinated peptides.
Introduction: The Strategic Value of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group has become a cornerstone of modern pharmaceutical design, often referred to as a "super-methyl" group.[1] Its unique electronic properties and steric profile confer significant advantages when incorporated into bioactive molecules:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][3] This can significantly increase a drug's half-life.
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, enhancing absorption and distribution.[1][2][3]
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the CF₃ moiety can alter the pKa of nearby functional groups, influencing binding interactions with biological targets.[3][4]
Incorporating amino acids containing a trifluoromethylated piperidine ring offers a unique opportunity to introduce conformational rigidity and novel side-chain vectors into a peptide, which can be pivotal for optimizing target selectivity and potency. This compound serves as an accessible and versatile starting point for synthesizing such non-canonical amino acids.
From Ketone to Amino Acid: A Two-Step Synthetic Workflow
The primary utility of this compound in this context is as a precursor to a novel amino acid. The trifluoroacetyl group can be converted into a trifluoromethyl-substituted amine via a reductive amination reaction.[5] The resulting primary amine can then be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for standard Fmoc/tBu solid-phase peptide synthesis.[6][7]
Caption: Overall workflow for converting the starting ketone to an SPPS-ready building block.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
This protocol describes the conversion of the ketone to the corresponding primary amine via one-pot reductive amination.[5][8] Sodium triacetoxyborohydride is an ideal reducing agent as it is mild and selectively reduces the intermediate imine in the presence of the starting ketone.[9]
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Add ammonium acetate (10.0 eq) followed by anhydrous DCM (approx. 0.1 M concentration relative to the ketone).
-
Stir the suspension at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude amine can be purified by flash column chromatography on silica gel if necessary, though it is often clean enough to proceed to the next step.
Protocol 2: N-α-Fmoc Protection of the Amino Acid Analog
The amine must be protected with a temporary N-terminal protecting group for use in SPPS. The Fmoc group is the standard choice for modern peptide synthesis due to its base-lability.[][11]
Materials:
-
Crude or purified tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.1 eq) to the solution and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Once complete, dilute the reaction mixture with water and extract with EtOAc (2x) to remove any unreacted Fmoc-OSu.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl. The Fmoc-protected product should precipitate or can be extracted.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to yield the pure, SPPS-ready building block.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Fmoc Protection |
| Key Reagents | NH₄OAc, NaBH(OAc)₃ | Fmoc-OSu, NaHCO₃ |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane / Water |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Duration | 12 - 24 hours | 4 - 6 hours |
| Workup | Aqueous NaHCO₃ quench, extraction | Acidification, extraction |
| Purification | Optional Flash Chromatography | Flash Chromatography |
Application in Solid-Phase Peptide Synthesis (SPPS)
The newly synthesized Fmoc-protected amino acid analog can be incorporated into a peptide sequence using a standard automated or manual SPPS synthesizer following the Fmoc/tBu strategy.[6][7][12] However, due to the potential steric hindrance from the trifluoromethylpiperidine moiety and the electron-withdrawing nature of the CF₃ group, certain optimizations are recommended.[13]
Caption: Optimized SPPS coupling cycle for the trifluoromethylated amino acid analog.
Protocol 3: Optimized SPPS Coupling
This protocol outlines a robust coupling step for incorporating the bulky, electron-deficient amino acid.
-
Resin Swelling & Deprotection: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[12] Perform standard Fmoc deprotection using 20% piperidine in DMF.[6] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected trifluoromethylated amino acid (3-5 eq relative to resin loading) and a high-potency coupling reagent such as HATU or HCTU (0.95 eq relative to the amino acid) in DMF.[13] Add a base, such as N,N-diisopropylethylamine (DIEA) (2 eq relative to the amino acid), and allow the solution to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 45-90 minutes at room temperature.
-
Monitoring and Recoupling: After the coupling time, perform a qualitative Kaiser test to check for the presence of free primary amines.[13]
-
Negative Test (Yellow Beads): Coupling is complete. Proceed with washing and the next deprotection cycle.
-
Positive Test (Blue Beads): Coupling is incomplete. Drain the reaction vessel and repeat the coupling step ("double coupling") with a fresh solution of activated amino acid for another 45-90 minutes.[13]
-
-
Final Cleavage and Purification: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).[6][7] Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase HPLC (RP-HPLC).[13]
Characterization
The identity and purity of the final trifluoromethylated peptide should be confirmed using analytical techniques:
-
RP-HPLC: To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (LC-MS/MALDI-TOF): To confirm the molecular weight of the final product, ensuring successful incorporation of the unnatural amino acid.
-
¹⁹F NMR Spectroscopy: Can be a powerful tool to confirm the presence and local environment of the trifluoromethyl group in the final peptide.[14]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield in Reductive Amination | Incomplete imine formation or inefficient reduction. | Ensure anhydrous conditions. Increase reaction time. Verify the quality of the NaBH(OAc)₃. |
| Incomplete Coupling in SPPS (Positive Kaiser Test) | Steric hindrance from the CF₃-piperidine moiety. Reduced nucleophilicity of the resin-bound amine. | Perform a "double coupling" step.[13] Increase coupling time to 2 hours or more. Consider gentle heating (35-40 °C) if aggregation is not an issue. |
| Presence of Deletion Sequences in MS | Incomplete coupling followed by successful coupling of the subsequent residue. | Implement a capping step with acetic anhydride after the first coupling attempt to block unreacted amines.[13] This simplifies final purification. |
| Difficulty in Final Peptide Purification | Presence of closely eluting byproducts. | Optimize the RP-HPLC gradient to achieve better separation.[13] Ensure capping was employed if coupling was known to be difficult. |
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.
-
Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
- Ichiishi, N., et al. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amino Acid Incorporation.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(19), 6875. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. analytical-sales.com [analytical-sales.com]
Application Notes and Protocols for Nucleophilic Addition to the Trifluoroacetyl Group
Introduction: The Trifluoroacetyl Group - An Electron-Deficient Powerhouse in Synthesis
The trifluoroacetyl group (CF₃CO), a prominent structural motif in medicinal chemistry and materials science, presents a unique and highly reactive electrophilic center. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electron-deficient, making it a prime target for nucleophilic attack.[1] This heightened electrophilicity, however, also introduces challenges, including the potential for unwanted side reactions and the need for carefully controlled reaction conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and protocols for successful nucleophilic addition to the trifluoroacetyl group. We will delve into the mechanistic underpinnings of this transformation, explore a range of effective nucleophiles, and provide field-proven protocols to empower your synthetic endeavors.
Core Principles: Understanding the Reactivity of the Trifluoroacetyl Group
The key to mastering nucleophilic additions to trifluoroacetyl compounds lies in understanding the electronic effects at play. The cumulative inductive effect of the three fluorine atoms polarizes the C-CF₃ bond, which in turn strongly polarizes the adjacent carbonyl group. This results in a significantly greater partial positive charge on the carbonyl carbon compared to its non-fluorinated counterparts, leading to enhanced reactivity towards nucleophiles.
Mechanistic Pathway
The fundamental mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate is then typically protonated during workup to yield the corresponding trifluoromethyl-substituted alcohol.
Figure 1: General mechanism of nucleophilic addition to a trifluoroacetyl group.
The stability of the tetrahedral intermediate plays a crucial role in the reaction's success. In some cases, particularly with less reactive nucleophiles, the equilibrium may favor the starting materials. To drive the reaction forward, the choice of nucleophile, solvent, and catalyst is paramount.
A Survey of Nucleophiles and Reaction Conditions
A wide array of nucleophiles can be successfully employed in additions to trifluoroacetyl groups. The optimal reaction conditions are highly dependent on the nature of both the nucleophile and the trifluoroacetyl-containing substrate.
Organometallic Reagents: Forging Carbon-Carbon Bonds
Organometallic reagents are a cornerstone for forming new carbon-carbon bonds, leading to the synthesis of valuable trifluoromethylated alcohols.
-
Grignard Reagents (RMgX): These readily available and highly reactive nucleophiles readily add to trifluoromethyl ketones. However, their high basicity can lead to side reactions like enolization if the substrate possesses acidic α-protons. Careful control of temperature and reaction time is crucial.[2][3][4][5][6]
-
Organozinc Reagents (R₂Zn): Dialkylzinc reagents offer a milder alternative to Grignard reagents, often exhibiting greater functional group tolerance.[7] Their addition can be promoted by the use of additives.
-
Organoboron Reagents (R-B(OR)₂): Benzylboronic acid pinacol esters have been shown to add to activated ketones, including trifluoromethyl ketones, in the presence of a Lewis base additive like DABCO. These reactions can exhibit excellent chemoselectivity for the ketone in the presence of other carbonyl groups like esters and amides.[7][8]
Table 1: Reaction Conditions for Organometallic Additions to Trifluoroacetophenone
| Nucleophile | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| PhMgBr | None | THF | 0 to rt | Good to Excellent | [3] |
| Et₂Zn | TMEDA | Toluene | rt | High | [7] |
| Benzylboronic acid pinacol ester | DABCO | Toluene | 80 | 85 | [7][8] |
Trifluoromethylating Agents: The Power of CF₃⁻ Equivalents
The direct introduction of a trifluoromethyl group is a highly sought-after transformation. Several reagents have been developed to act as trifluoromethyl anion (CF₃⁻) surrogates.
-
Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane is a widely used, commercially available reagent for nucleophilic trifluoromethylation.[9][10][11] Its activation with a catalytic amount of a fluoride source (e.g., TBAF, CsF) or a Lewis base generates the active trifluoromethylating species.
-
Fluoroform (HCF₃): As an inexpensive and atom-economical source of the CF₃ group, fluoroform has gained significant attention.[12] Deprotonation with a strong base like KHMDS in a suitable solvent like triglyme generates the trifluoromethyl anion for addition to carbonyls.[12]
Table 2: Conditions for Nucleophilic Trifluoromethylation of Carbonyls
| Substrate | CF₃ Source | Activator/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aldehydes/Ketones | TMSCF₃ | TBAF (catalytic) | THF | 0 to rt | High | [9][11] |
| Methyl Esters | HCF₃ | KHMDS | Triglyme | -40 | up to 92 | [12] |
Heteroatom Nucleophiles: Expanding the Synthetic Toolbox
The addition of heteroatom nucleophiles to the trifluoroacetyl group provides access to a diverse range of functionalized molecules.
-
Amines: The reaction of amines with trifluoroacetyl compounds can lead to the formation of hemiaminals or, upon dehydration, enamines. The trifluoroacetylation of amines is a common protection strategy, and methods exist for this transformation using trifluoroacetic acid in the presence of activating agents.[13][14][15][16][17]
-
Thiols: Thiols readily add to the highly electrophilic carbonyl of the trifluoroacetyl group to form hemithioacetals. This reaction is often reversible and can be catalyzed by acids or bases.[18][19][20][21]
Experimental Protocols
The following protocols are provided as a starting point for the researcher and may require optimization based on the specific substrate and nucleophile.
Protocol 1: Addition of a Grignard Reagent to 2,2,2-Trifluoroacetophenone
This protocol describes the general procedure for the addition of phenylmagnesium bromide to 2,2,2-trifluoroacetophenone.
Materials:
-
2,2,2-Trifluoroacetophenone
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,2,2-trifluoroacetophenone (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.1 equiv) in THF via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1,1-trifluoro-2-phenyl-2-propanol.
Protocol 2: Nucleophilic Trifluoromethylation using the Ruppert-Prakash Reagent
This protocol outlines the trifluoromethylation of an aromatic aldehyde using TMSCF₃ and a catalytic amount of TBAF.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 equiv) in anhydrous THF.
-
Add TMSCF₃ (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of TBAF solution (0.1 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography.
Visualization of Key Processes
Figure 2: General experimental workflow for nucleophilic addition to trifluoroacetyl compounds.
Conclusion
The nucleophilic addition to the trifluoroacetyl group is a powerful and versatile transformation for the synthesis of a wide array of trifluoromethyl-containing molecules. A thorough understanding of the underlying electronic principles, coupled with careful selection of the nucleophile, catalyst, and solvent, is critical for achieving high yields and selectivities. The protocols and guidelines presented in this application note serve as a valuable resource for researchers aiming to leverage the unique reactivity of the trifluoroacetyl group in their synthetic campaigns.
References
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- 21. youtube.com [youtube.com]
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate as a building block for APIs.
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for enhancing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The trifluoromethyl (CF3) group, in particular, is a privileged moiety, prized for its ability to modulate acidity, lipophilicity, metabolic stability, and binding affinity.[1] This application note delves into the utility of a specialized building block, tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate , as a versatile precursor in the synthesis of complex APIs, with a particular focus on the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.
Core Attributes of this compound
The subject of this guide, this compound, is a bifunctional molecule that marries the structural rigidity of a piperidine ring with the potent electrophilicity of a trifluoromethyl ketone. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making it an ideal intermediate for multi-step syntheses.
Key Molecular Features and Their Synthetic Implications:
| Feature | Chemical Property | Impact on API Synthesis |
| Trifluoromethyl Ketone | Highly electrophilic carbonyl carbon | Prone to nucleophilic attack, forming stable tetrahedral intermediates. Key for constructing chiral centers. |
| Piperidine Scaffold | Conformationally restricted ring system | Provides a rigid framework for orienting pharmacophoric groups, enhancing receptor binding. |
| Boc Protecting Group | Acid-labile carbamate | Enables selective deprotection under mild conditions, facilitating subsequent synthetic transformations. |
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors, such as Sitagliptin (Januvia®) and Omarigliptin, are a cornerstone of modern diabetes therapy. These drugs function by prolonging the action of incretin hormones, which regulate glucose homeostasis. The synthesis of these complex molecules often relies on the stereoselective formation of a β-amino acid derivative. While various synthetic strategies exist, the use of trifluoromethyl ketone-bearing building blocks presents an elegant approach to installing the requisite chirality.
Conceptual Synthetic Pathway
The trifluoroacetyl group in our building block serves as a highly reactive electrophilic handle. A key transformation involves the diastereoselective reaction of the trifluoromethyl ketone with a chiral amine. This reaction proceeds through a hemiaminal intermediate, which can then be further transformed to establish the desired stereochemistry of the final API.
Caption: Conceptual workflow for the utilization of the trifluoroacetyl piperidine building block.
Protocols and Methodologies
While specific, publicly available protocols starting directly from this compound for blockbuster drugs like Sitagliptin are proprietary and not explicitly detailed in the literature, we can construct a representative, field-proven protocol based on analogous transformations reported in patents and academic literature for the synthesis of DPP-4 inhibitors.[2][3][4][5]
Protocol 1: Diastereoselective Reductive Amination for the Synthesis of a Chiral Amine Intermediate
This protocol outlines a general procedure for the reaction of a trifluoromethyl ketone with a chiral amine, followed by reduction to yield a chiral amine intermediate, a crucial step in the synthesis of many DPP-4 inhibitors.
Materials:
-
This compound
-
(R)-α-methylbenzylamine (or other suitable chiral amine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Hemiaminal Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add the chiral amine (1.1 eq).
-
Add glacial acetic acid (0.1 eq) to catalyze the formation of the hemiaminal.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reductive Amination:
-
Once the formation of the hemiaminal is complete, cool the reaction mixture back to 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diastereomeric amine products.
-
Causality and Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of the intermediate iminium ion formed in situ, minimizing side reactions.
-
Acid Catalyst: Acetic acid facilitates the formation of the hemiaminal and the subsequent iminium ion, accelerating the reaction rate.
-
Boc Protection: The Boc group is stable under these reductive amination conditions, allowing for the selective modification of the piperidine side chain. It can be readily removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).
Caption: Experimental workflow for the diastereoselective reductive amination.
Conclusion and Future Outlook
The use of this compound as a building block exemplifies the power of strategic fluorine incorporation in the design of complex APIs. Its unique combination of a rigid scaffold, a versatile protecting group, and a highly reactive trifluoromethyl ketone moiety makes it an invaluable tool for medicinal chemists. The protocols outlined herein provide a foundational understanding of how this building block can be effectively utilized in the synthesis of chiral amines, which are key intermediates for a range of pharmaceuticals, most notably the DPP-4 inhibitors. As the demand for more sophisticated and effective drugs continues to grow, the application of such specialized, fluorinated building blocks is poised to become even more critical in the future of drug development.
References
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Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. PMC - NIH. [Link]
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Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. PubMed. [Link]
- US20120108598A1 - Sitagliptin synthesis - Google P
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Highly efficient asymmetric synthesis of sitagliptin - PubMed. [Link]
- WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin - Google P
-
(PDF) Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - ResearchGate. [Link]
- WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google P
-
INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF - European Patent Office - EP 2647624 B1 - Googleapis.com. [Link]
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Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC - PubMed Central. [Link]
- CN105399744A - Synthetic method for omarigliptin - Google P
- US20140005394A1 - Preparation method of intermediate of sitagliptin - Google P
- WO2012099381A2 - Preparation method of intermediate of sitagliptin - Google P
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OMARIGLIPTIN | New Drug Approvals. [Link]
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(PDF) Synthesis of Sitagliptin - ResearchGate. [Link]
- WO2017032705A1 - Crystalline form of omarigliptin - Google P
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Practical and Economical Approach to Synthesize Sitagliptin | Request PDF - ResearchGate. [Link]
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Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed. [Link]
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC - NIH. [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. [Link]
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Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC - NIH. [Link]
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Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC - NIH. [Link]
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Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold - University of Nottingham - UK. [Link]
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Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines - Organic Syntheses Procedure. [Link]
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tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem. [Link]
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Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed. [Link]
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Application Notes & Protocols: Strategic Incorporation of the Trifluoroacetylpiperidine Moiety into Lead Compounds
Abstract
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The incorporation of fluorine-containing motifs is a well-established strategy to enhance desirable drug-like properties.[1] This guide provides a detailed technical overview and actionable protocols for the incorporation of the trifluoroacetyl moiety onto a piperidine scaffold, a common heterocyclic motif in medicinal chemistry.[1] We will explore the underlying principles that make this modification attractive, detail robust synthetic procedures, and outline comprehensive characterization and analytical methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the trifluoroacetyl group to advance their lead optimization programs.
The Trifluoroacetyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl (CF3) group, and by extension the trifluoroacetyl (CF3CO-) group, is a favored substituent in medicinal chemistry for its ability to profoundly modulate a molecule's physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly impact metabolic stability, membrane permeability, and target binding affinity.
Key Physicochemical Impacts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. By introducing a trifluoroacetyl group onto the piperidine nitrogen, a potential site of metabolic N-dealkylation can be blocked, thereby increasing the compound's half-life.
-
Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cellular membranes and the blood-brain barrier, which can be advantageous for targeting intracellular proteins or the central nervous system. However, the impact on overall lipophilicity should be carefully balanced to maintain adequate aqueous solubility.
-
Modulation of Basicity: Acylation of the piperidine nitrogen with a trifluoroacetyl group effectively converts the basic amine into a neutral amide. This change in basicity (pKa) can drastically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its off-target activity, particularly at ion channels.
-
Conformational Effects: The steric bulk and electronic properties of the trifluoroacetyl group can influence the conformational preferences of the piperidine ring and adjacent functionalities, potentially leading to improved binding affinity and selectivity for the target protein.
Synthetic Strategies for N-Trifluoroacetylation of Piperidine Scaffolds
The N-trifluoroacetylation of a piperidine moiety is a robust amide bond formation reaction. The choice of reagent and conditions often depends on the complexity of the substrate, the presence of other sensitive functional groups, and the desired scale of the reaction.
Method 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This is one of the most common and efficient methods for N-trifluoroacetylation. Trifluoroacetic anhydride is a highly reactive acylating agent.
Protocol 1: N-Trifluoroacetylation with TFAA
Materials:
-
Piperidine-containing lead compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the piperidine-containing substrate (1.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv.) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which can hydrolyze the TFAA.
-
0 °C Addition: The reaction is exothermic; cooling controls the reaction rate and minimizes potential side reactions.
-
Base (TEA/DIPEA): Scavenges the trifluoroacetic acid byproduct, driving the reaction to completion.
-
Monitoring: TLC or LC-MS confirms the consumption of starting material and formation of the product, preventing over-running or premature workup. A successful reaction will show a new, typically less polar spot on TLC and a mass peak corresponding to the starting material + 96 Da in LC-MS.
-
Aqueous Workup: Removes the base, unreacted TFAA (as trifluoroacetate), and other water-soluble impurities.
Method 2: Trifluoroacetylation using Ethyl Trifluoroacetate
This method is milder than using TFAA and can be advantageous for substrates with sensitive functional groups. The reaction often requires a base or catalyst to proceed at a reasonable rate.
Protocol 2: N-Trifluoroacetylation with Ethyl Trifluoroacetate
Materials:
-
Piperidine-containing lead compound
-
Ethyl trifluoroacetate
-
A suitable base such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent such as acetonitrile or THF
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)
Procedure:
-
Dissolve the piperidine-containing substrate (1.0 equiv.) in the chosen anhydrous solvent.
-
Add ethyl trifluoroacetate (1.5 - 2.0 equiv.) and the base (e.g., TEA, 1.5 equiv.).
-
For less reactive amines, a catalytic amount of DMAP (0.1 equiv.) can be added.[2][3]
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Self-Validation:
-
Milder Conditions: Ethyl trifluoroacetate is less electrophilic than TFAA, requiring heat and/or a catalyst. This provides greater selectivity for more nucleophilic amines.
-
Catalytic DMAP: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-trifluoroacetylpyridinium intermediate, which then acylates the piperidine.[3]
-
Reaction Monitoring: Essential due to the slower reaction rate, ensuring the reaction goes to completion.
-
Workup: A standard extractive workup is usually sufficient to remove the reagents and byproducts.
Visualizing the Workflow
The general workflow for the incorporation of the trifluoroacetylpiperidine moiety can be visualized as follows:
Caption: General experimental workflow for N-trifluoroacetylation.
Characterization of the N-Trifluoroacetylated Product
Thorough characterization is crucial to confirm the structure and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect to see the disappearance of the N-H proton signal (if present in the starting material). Protons on the carbons alpha to the nitrogen will likely shift downfield due to the electron-withdrawing effect of the trifluoroacetyl group.
-
¹³C NMR: The carbonyl carbon of the trifluoroacetyl group will appear in the amide region (around 155-160 ppm) and will be split into a quartet by the three fluorine atoms. The CF3 carbon will also be a quartet, typically around 115-120 ppm.
-
¹⁹F NMR: This is a key technique for confirming the presence of the trifluoroacetyl group. A single peak, a singlet, is expected for the CF3 group. The chemical shift typically falls in the range of -67 to -85 ppm relative to CFCl3.[4][5] The exact chemical shift can be influenced by the solvent and the electronic environment of the molecule.[4][5]
| Technique | Expected Observation for Trifluoroacetyl Group | Typical Chemical Shift Range |
| ¹H NMR | Disappearance of N-H proton, downfield shift of α-protons | N/A |
| ¹³C NMR | Quartet for C=O, Quartet for CF3 | C=O: ~155-160 ppm, CF3: ~115-120 ppm |
| ¹⁹F NMR | Singlet for CF3 group | -67 to -85 ppm (relative to CFCl3)[4][5] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. In the mass spectrum, the molecular ion peak [M]+ or protonated molecule peak [M+H]+ should correspond to the molecular weight of the starting material plus 96.00 Da (the mass of a C2F3O fragment).
Common Fragmentation Patterns: The trifluoroacetyl amide bond can undergo specific fragmentation in the mass spectrometer. A common fragmentation is the cleavage of the bond between the piperidine ring and the carbonyl group, leading to a fragment ion corresponding to the piperidine cation and a neutral loss of the trifluoroacetyl group. Another characteristic fragmentation is the loss of the CF3 radical.[6]
Caption: Common fragmentation pathways in Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. The trifluoroacetylated product will typically have a different retention time than the starting material, often being more retained on a reverse-phase column due to increased lipophilicity. Purity is determined by integrating the area of the product peak relative to the total peak area.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Reaction | Steric hindrance at the piperidine nitrogen. | Increase reaction temperature, prolong reaction time, or switch to a more reactive acylating agent (e.g., from ethyl trifluoroacetate to TFAA). |
| Low nucleophilicity of the piperidine nitrogen. | Add a catalyst like DMAP. Ensure the starting material is fully deprotonated if it is a salt. | |
| Incomplete Reaction | Insufficient amount of acylating agent or base. | Increase the equivalents of the reagent and base. |
| Short reaction time. | Extend the reaction time and monitor closely by TLC or LC-MS. | |
| Side Reactions | Acylation of other nucleophilic groups (e.g., hydroxyl, phenols). | Use milder conditions (e.g., ethyl trifluoroacetate instead of TFAA). Protect other sensitive functional groups. |
| Hydrolysis of the acylating agent. | Ensure all glassware is dry and use an anhydrous solvent under an inert atmosphere. |
Conclusion
The incorporation of a trifluoroacetyl group onto a piperidine moiety is a powerful strategy in lead optimization. It offers a reliable method to enhance metabolic stability, modulate physicochemical properties, and potentially improve the overall pharmacological profile of a drug candidate. The synthetic protocols provided are robust and can be adapted to a wide range of substrates. Careful monitoring and thorough characterization are essential for successful implementation. By understanding the principles and applying the detailed methodologies outlined in this guide, researchers can effectively utilize this valuable chemical modification to accelerate their drug discovery efforts.
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- Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. (n.d.).
- Fig. 4. Proposed PCI-MS fragmentation pattern for investigated... (n.d.).
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- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
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Application Note: High-Fidelity Reduction of a Pro-Chiral Trifluoromethyl Ketone Moiety in a Piperidine Scaffold
Abstract
This application note provides a comprehensive, field-proven protocol for the chemical reduction of the trifluoromethyl ketone in tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate to the corresponding trifluoroethanol derivative, tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate. This transformation is a critical step in the synthesis of various biologically active molecules where the trifluoromethyl carbinol moiety imparts unique pharmacological properties. The described methodology emphasizes a practical and efficient approach using sodium borohydride, a mild and selective reducing agent. Detailed procedures for reaction execution, monitoring, workup, and product purification are provided, alongside a discussion of the underlying chemical principles and expected outcomes.
Introduction
The introduction of fluorine-containing functional groups into pharmaceutical candidates is a widely employed strategy to modulate their metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃) is of particular interest due to its strong electron-withdrawing nature and steric bulk. The reduction of trifluoromethyl ketones to their corresponding secondary alcohols creates a chiral center, often with significant implications for biological activity.
This compound is a versatile building block in medicinal chemistry. Its reduction to tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is a key transformation for accessing a range of therapeutic agents. This document outlines a robust and reproducible protocol for this reduction using sodium borohydride (NaBH₄). Sodium borohydride is a cost-effective and safe reducing agent that is highly selective for aldehydes and ketones, making it ideal for substrates containing other potentially reducible functional groups like the carbamate in our target molecule.[1][2]
The causality behind this choice of reagent lies in its chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, thus preserving the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[3]
Reaction Mechanism and Stereochemistry
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction mechanism involves the transfer of a hydride from the borohydride species to the carbonyl carbon, forming a tetrahedral borate intermediate. Subsequent protonation of the resulting alkoxide during the workup step yields the final alcohol product. Each molecule of sodium borohydride can theoretically reduce four molecules of the ketone.[1]
The reduction of the pro-chiral trifluoromethyl ketone in this compound results in the formation of a new stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers of the product. The hydride can attack the planar carbonyl group from either face with equal probability.
Experimental Protocol
This protocol is designed for the reduction of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | N/A | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for flash column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution over 15-20 minutes. Caution: Addition of NaBH₄ can cause gas evolution (hydrogen). Ensure the addition is slow to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[4] To do this, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Elute the plate with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The product, being more polar, will have a lower Rf value than the starting ketone.
-
Reaction Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to decompose any excess sodium borohydride.
-
Workup:
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers in a separatory funnel and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate.
-
Data and Expected Results
| Parameter | Expected Value |
| Starting Material Rf | ~0.6 (30% EtOAc in Hexanes) |
| Product Rf | ~0.3 (30% EtOAc in Hexanes) |
| Expected Yield | 85-95% |
| Appearance of Product | Colorless oil or white solid |
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the acetyl proton and the appearance of a new signal for the carbinol proton (CH-OH), typically a quartet due to coupling with the adjacent CF₃ group. The characteristic signals for the Boc group and the piperidine ring protons should remain.
-
¹⁹F NMR: The fluorine NMR spectrum should show a single signal, typically a doublet, for the CF₃ group, confirming its presence in the final product.
-
¹³C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl signal and the appearance of a new signal for the carbon bearing the hydroxyl group, which will exhibit coupling to the fluorine atoms.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
Workflow Diagram
Caption: Experimental workflow for the reduction of the trifluoromethyl ketone.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient NaBH₄ | Add more NaBH₄ and continue monitoring. |
| Low reaction temperature | Allow the reaction to warm to room temperature for a short period. | |
| Deactivated NaBH₄ | Use a fresh bottle of sodium borohydride. | |
| Low Yield | Product loss during workup | Ensure complete extraction and careful handling during solvent removal. |
| Incomplete reaction | See above. | |
| Impure Product | Inefficient purification | Optimize the eluent system for column chromatography. |
| Side reactions | Ensure the reaction is kept at a low temperature during NaBH₄ addition. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the reduction of this compound to its corresponding alcohol. The use of sodium borohydride offers excellent chemoselectivity and operational simplicity, making this procedure suitable for a wide range of research and development applications. By following the outlined steps for reaction execution, monitoring, and purification, researchers can consistently obtain high yields of the desired product with excellent purity.
References
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Retrieved from [Link]
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Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
University of Calgary. (n.d.). Selectivity using sodium borohydride. Retrieved from [Link]
-
Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491–2497. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
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Application Notes & Protocols: Catalytic Hydrogenation of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate to synthesize the corresponding chiral secondary 2,2,2-trifluoroethanol derivative. This transformation is of significant interest in medicinal chemistry, as the resulting chiral fluorinated alcohol is a valuable building block in the synthesis of various bioactive molecules and drug candidates.[1][2] This guide elucidates the underlying reaction mechanism, details a robust experimental protocol, outlines critical safety procedures, and discusses methods for reaction monitoring and product characterization. The information presented herein is synthesized from established principles of catalytic hydrogenation and specific insights into the reduction of challenging trifluoromethyl ketones.
Introduction: The Significance of Chiral α-Trifluoromethyl Alcohols
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The chiral secondary 2,2,2-trifluoroethanol motif, in particular, is a privileged substructure found in a variety of bioactive compounds.[1][2] The catalytic hydrogenation of α-trifluoromethyl ketones represents a direct and atom-economical route to these valuable chiral alcohols. However, trifluoromethyl ketones are known to be challenging substrates for asymmetric hydrogenation due to the unique stereoelectronic properties of the trifluoromethyl group.[1][2] This guide addresses these challenges by providing a detailed protocol for the successful reduction of this compound, a key intermediate in pharmaceutical synthesis.
Reaction Mechanism and Catalyst Selection
Catalytic hydrogenation of a ketone involves the addition of a hydrogen molecule (H₂) across the carbon-oxygen double bond of the carbonyl group, resulting in the formation of an alcohol.[4][5] This process is formally a reduction and requires a metal catalyst to proceed efficiently.[5]
The generally accepted mechanism for heterogeneous catalytic hydrogenation occurs on the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel) and involves the following key steps:[4][6]
-
Adsorption of Reactants: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.
-
Activation of Hydrogen: The catalyst weakens the H-H bond, leading to the formation of reactive metal-hydride species on the surface.[4]
-
Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen.[4][5]
-
Desorption of Product: The resulting alcohol product has a lower affinity for the catalyst surface and is desorbed, regenerating the active catalytic sites for the next cycle.[4]
For the asymmetric hydrogenation of trifluoromethyl ketones, specialized chiral catalysts are often employed to achieve high enantioselectivity.[3][7] Rhodium and Iridium complexes with chiral phosphine ligands have shown considerable success in this area.[1][2][3][7]
The choice of catalyst is critical and depends on the desired outcome (racemic vs. enantiomerically enriched product) and the specific substrate. For general reduction, common heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel are effective.[4][8] For enantioselective transformations, chiral catalysts such as those based on Iridium with f-amphol or f-ampha ligands are highly efficient.[1][2]
Experimental Protocol: Hydrogenation of this compound*
This section details a standard laboratory procedure for the catalytic hydrogenation. Note: All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[8][9][10][11]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | High-pressure hydrogenation reactor (e.g., Parr shaker) or a two/three-necked round-bottom flask |
| 5% Palladium on Carbon (Pd/C, wet) | Magnetic stirrer and stir bar |
| Methanol (MeOH) or Ethanol (EtOH), anhydrous | Hydrogen gas cylinder with a regulator |
| Nitrogen gas (inert atmosphere) | Vacuum/Nitrogen Schlenk line |
| Celite® or a similar filter aid | Filtration apparatus (e.g., Büchner funnel) |
| Deuterated solvent for NMR analysis (e.g., CDCl₃) | NMR spectrometer, Mass spectrometer, IR spectrometer |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any contaminants.[10] Place a magnetic stir bar in the reaction flask.
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst to the reaction flask. The amount of catalyst can range from 1 to 10 mol% relative to the substrate. Caution: Pd/C can be pyrophoric, especially when dry. Always handle it in an inert atmosphere and keep it wet with solvent.[10][12]
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen.[8][9][12]
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., methanol or ethanol) to the flask via a syringe under a positive pressure of nitrogen.[12] Dissolve the this compound in the same solvent and add it to the reaction mixture.
-
Hydrogenation: Purge the system again by evacuating and backfilling with hydrogen gas three times.[12] Pressurize the reactor to the desired hydrogen pressure (typically 1-5 bar for laboratory scale).
-
Reaction: Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature but may require gentle heating.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the uptake of hydrogen (pressure drop in a closed system) or by analyzing aliquots of the reaction mixture. To take an aliquot, stop the stirring, vent the hydrogen, purge with nitrogen, and then safely remove a small sample.[12] Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the disappearance of the starting material.[13][14][15][16][17]
-
Reaction Work-up: Once the reaction is complete, stop the stirring and vent the excess hydrogen. Purge the system thoroughly with nitrogen.[9][12]
-
Catalyst Filtration: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the filter paper is highly pyrophoric and should not be allowed to dry.[12] Immediately quench the filter cake with water and store it in a designated, sealed waste container.[12]
-
Product Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine-1-carboxylate.
Data Presentation and Characterization
The successful conversion of the starting material to the desired product can be confirmed by various spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the signal corresponding to the trifluoroacetyl proton and appearance of a new signal for the carbinol proton (CH-OH). |
| ¹⁹F NMR | The chemical shift of the CF₃ group will change upon reduction of the adjacent ketone. |
| ¹³C NMR | Disappearance of the ketone carbonyl carbon signal and appearance of a new signal for the alcohol carbon. |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of the hydrogenated product. |
| Infrared (IR) Spectroscopy | Disappearance of the strong carbonyl (C=O) stretching frequency of the ketone and the appearance of a broad O-H stretching band for the alcohol. |
Safety and Operational Integrity
Catalytic hydrogenation is a potentially hazardous procedure if not performed with care. The primary risks are associated with the use of flammable hydrogen gas and pyrophoric catalysts.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8] Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.[10] Regularly check for gas leaks.[11]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously upon exposure to air, especially after use when they are finely divided and contain adsorbed hydrogen.[10][12] Always handle these catalysts under an inert atmosphere and never allow them to dry out.[8][12]
-
Pressure Equipment: Ensure that the hydrogenation reactor is rated for the intended pressure and is regularly inspected.[8][9] Never exceed the maximum rated pressure of the vessel.[9]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.[11]
Visualizing the Workflow
Chemical Transformation
Caption: Chemical transformation via catalytic hydrogenation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
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ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
- Kuroki, Y., Sakamaki, Y., & Iseki, K. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters, 3(3), 457–459.
- Kuroki, Y., Sakamaki, Y., & Iseki, K. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters, 3(3), 457–459.
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Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
- Wölfle, I., Toder, R., & Beller, M. (2010). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. Chemistry, 16(32), 9849–9855.
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Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
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Industrial Safety Solution. (2023). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
- Zhu, T.-Z., Shao, P.-L., & Zhang, X. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 8(10), 2235–2240.
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University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
- Zhu, T.-Z., Shao, P.-L., & Zhang, X. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 8(10), 2235–2240.
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Chemistry Notes. (n.d.). Catalytic Hydrogenation: Mechanism and Application. Retrieved from [Link]
- ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(4), 233-240.
- Organic Process Research & Development. (2001). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development, 5(5), 482-485.
- Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). Efficient catalysts for the hydrogenation of both ketones and aldehydes to alcohols under mild conditions.
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Amar Equipments. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
- Analytical Chemistry. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 12636-12643.
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AZoM. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. Retrieved from [Link]
- Analytical Chemistry. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 12636-12643.
- PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.
- Journal of Molecular Catalysis A: Chemical. (2005). Enantioselective hydrogenation of trifluoromethylcyclohexyl ketone on cinchona alkaloid modified Pt-alumina catalyst.
- Beilstein Journal of Organic Chemistry. (2014). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Beilstein Journal of Organic Chemistry, 10, 1459-1481.
- ChemRxiv. (2020). A General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv.
- Journal of the Chemical Society, Dalton Transactions. (2002). Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes. Journal of the Chemical Society, Dalton Transactions, (12), 2549-2558.
- National Institutes of Health. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 12636-12643.
- Organic Letters. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 25(12), 2096–2101.
-
YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
- Chemical Science. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 13(28), 8344-8350.
- The Journal of Organic Chemistry. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. The Journal of Organic Chemistry, 86(18), 12643–12654.
- SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Boletín de la Sociedad Química de México, 16(2).
- IUCrData. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Journal of the American Chemical Society. (2022). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 144(37), 16864–16870.
-
AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
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University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
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Chad's Prep. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
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ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]
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Application Notes and Protocols for Monitoring Reactions of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and manufacturing, the precise control and deep understanding of chemical reactions are paramount. The synthesis of complex molecules such as Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a key building block in the creation of various active pharmaceutical ingredients (APIs), necessitates rigorous analytical oversight. Real-time or near-real-time monitoring of reaction progress is not merely a quality control measure; it is a fundamental component of process analytical technology (PAT) that enables process optimization, enhances safety, and ensures the consistent quality of the final product.[1][2] This guide provides a comprehensive overview of the principal analytical techniques for monitoring the reactions involving this fluorinated piperidine derivative, offering both theoretical grounding and actionable experimental protocols.
The presence of the trifluoroacetyl group offers a unique analytical handle, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for monitoring the reaction.[3][4] Additionally, the molecule's structure lends itself to analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing complementary information on reaction conversion, impurity profiling, and product quantification.[5][6] This document will delve into the practical application of these techniques, elucidating the rationale behind methodological choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
High-Performance Liquid Chromatography (HPLC-UV/MS): A Workhorse for Quantitative Analysis
HPLC is an indispensable technique for monitoring the consumption of reactants and the formation of products and byproducts in a reaction mixture.[1] Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components. For this compound, a reversed-phase HPLC method is typically employed.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a robust choice for the separation of moderately polar compounds like the target molecule and its likely precursors.[6] The non-polar nature of the C18 stationary phase allows for good retention and separation based on hydrophobicity.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (acetonitrile or methanol) is often necessary to achieve a good separation of components with varying polarities that may be present in the reaction mixture. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds like piperidine derivatives by minimizing tailing.[7]
-
Detection: UV detection is a straightforward method, although the chromophore in the target molecule is not particularly strong. A more sensitive and selective approach is to couple the HPLC system to a mass spectrometer (LC-MS).[1][6] Electrospray ionization (ESI) in positive ion mode is highly effective for piperidine derivatives due to the basicity of the nitrogen atom, which is readily protonated.[5][8]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-MS monitoring of the reaction.
Detailed Protocol for HPLC-UV/MS Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile/water 1:1 v/v) to prevent further reaction.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
System: A standard HPLC or UHPLC system coupled to a UV detector and a single quadrupole or triple quadrupole mass spectrometer.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, hold for a short period, then ramp up to a high percentage of B to elute all components, followed by a re-equilibration step. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation: HPLC Gradient and Expected Retention
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution |
| 0.0 | 95 | 5 | Isocratic |
| 2.0 | 95 | 5 | Isocratic |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Isocratic |
| 12.1 | 95 | 5 | Linear Gradient |
| 15.0 | 95 | 5 | Isocratic |
Note: This is a generic gradient and should be optimized for the specific reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] It can be particularly useful for identifying volatile impurities or byproducts in the reaction mixture. Given the structure of this compound, it is amenable to GC analysis, although care must be taken to avoid thermal degradation.
Rationale for GC-MS Application:
-
Volatility: The target molecule has a moderate boiling point and can be volatilized under typical GC conditions.
-
Selectivity: The mass spectrometer provides high selectivity and allows for the identification of unknown peaks based on their mass spectra.
-
Sensitivity: GC-MS offers excellent sensitivity for detecting trace-level impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of reaction components.
Detailed Protocol for GC-MS Analysis
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench it as described for HPLC analysis.
-
Perform a liquid-liquid extraction. For example, dilute the quenched aliquot with water and extract with a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The extract can then be directly injected or further diluted if necessary.
-
-
GC-MS Instrumentation and Conditions:
-
System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
-
Mass Spectrometer Conditions (EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Probe for Fluorinated Molecules
The presence of the trifluoroacetyl group makes ¹⁹F NMR an exceptionally specific and quantitative tool for monitoring reactions involving this compound.[3][9] ¹⁹F NMR offers several advantages, including a wide chemical shift range, high sensitivity, and the absence of background signals in most organic reaction media.[3]
Why ¹⁹F NMR is a Superior Choice:
-
Specificity: The ¹⁹F nucleus has a distinct resonance, and the chemical shift is highly sensitive to the local electronic environment. This allows for the unambiguous identification and quantification of the starting material, intermediates, and the final product, each having a unique ¹⁹F signal.
-
Quantitative Accuracy: NMR is an inherently quantitative technique, and with the use of an internal standard, the concentration of each fluorinated species can be accurately determined.[4]
-
In-situ Monitoring: NMR can be used for in-situ reaction monitoring, providing real-time kinetic data without the need for sample workup.[1][2]
Experimental Workflow for ¹⁹F NMR Monitoring
Caption: Workflow for ¹⁹F NMR reaction monitoring.
Detailed Protocol for ¹⁹F NMR Analysis
-
Sample Preparation (for offline analysis):
-
Withdraw a reaction aliquot at specific time points.
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range of all fluorinated species.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the fluorine nuclei being observed to ensure quantitative results.
-
Number of Scans: Dependent on the concentration, but typically 16-64 scans provide a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the relative concentrations and reaction conversion based on the integral values.
-
Quantitative Data Summary: Expected ¹⁹F NMR Chemical Shifts
| Compound | Functional Group | Expected ¹⁹F Chemical Shift (ppm) |
| Reactant (example: Ethyl trifluoroacetate) | -COCF₃ | ~ -77 |
| This compound | -COCF₃ | ~ -75 to -80 |
| Internal Standard (Trifluorotoluene) | -CF₃ | ~ -63 |
Note: The exact chemical shifts will depend on the solvent and the specific structure of the reactants and products.
In-Situ Spectroscopic Techniques: Real-Time Process Understanding
For a deeper understanding of reaction kinetics and the detection of transient intermediates, in-situ spectroscopic techniques such as Raman or mid-infrared (IR) spectroscopy can be invaluable.[2][8] These methods allow for continuous monitoring of the reaction as it occurs, without the need for sampling.[10]
-
Raman Spectroscopy: Provides information about vibrational modes in molecules and is particularly sensitive to non-polar bonds. It can be used to monitor the disappearance of reactant-specific bands and the appearance of product-specific bands.[8][10][11]
-
Mid-Infrared (IR) Spectroscopy: Also probes molecular vibrations and is especially useful for tracking changes in functional groups, such as the carbonyl group in the trifluoroacetyl moiety.
While these techniques provide rich real-time data, they often require calibration with offline methods like HPLC or NMR for accurate quantification.[1][2]
Conclusion: An Integrated Analytical Approach
The robust monitoring of reactions involving this compound is best achieved through an integrated analytical approach. HPLC-MS provides a reliable method for quantitative analysis of the reaction mixture, while GC-MS is well-suited for identifying volatile impurities. The presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally powerful and specific tool for accurate, quantitative monitoring. For real-time process understanding, in-situ spectroscopic techniques can provide invaluable kinetic data. By judiciously selecting and combining these analytical methods, researchers and drug development professionals can gain a comprehensive understanding of the reaction, leading to improved process control, higher yields, and enhanced product quality.
References
- Benchchem.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis.
- ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- ACS Omega. Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy.
- ResearchGate. Kinetic studies. A) ¹⁹F NMR monitoring experiments of the....
- NIH.
- JoVE.
- PMC - NIH.
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Squarespace. Reaction monitoring via 19F NMR spectroscopy.
- University of Victoria.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Welcome to the technical support resource for the synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, improve purity, and resolve common synthetic hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experiments.
Question 1: My reaction shows low conversion, and a significant amount of the starting material, N-Boc-4-piperidone, remains. What are the likely causes and solutions?
This is a common issue often traced back to the conditions of the Claisen-type condensation reaction.
-
Possible Cause 1: Ineffective Deprotonation. The reaction mechanism relies on the formation of an enolate from either the N-Boc-4-piperidone or the trifluoroacetate ester. This step requires a sufficiently strong and active base.
-
Expert Insight: Sodium hydride (NaH) and sodium ethoxide (NaOEt) are common choices. The quality of the base is paramount. NaH that has been exposed to air will have a coating of sodium hydroxide, rendering it less effective.
-
Troubleshooting Steps:
-
Verify Base Activity: Use freshly opened NaH or wash commercial NaH with anhydrous hexanes to remove the mineral oil and any surface oxidation before use.
-
Consider a Stronger Base: For difficult cases, a stronger base like Lithium Diisopropylamide (LDA), prepared in situ, can be more effective, but may require lower temperatures (-78 °C) to prevent side reactions.
-
Ensure Anhydrous Conditions: Any moisture will quench the base. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature. Temperature control is critical for reaction success.
-
Expert Insight: While some condensations proceed at room temperature, this specific reaction often benefits from gentle heating (e.g., 40-50 °C) to drive the reaction to completion. However, excessive heat can promote side reactions and decomposition.
-
Troubleshooting Steps:
-
Monitor via TLC/LC-MS: Set up the reaction at 0 °C, allow it to warm to room temperature, and then gently heat while monitoring for the disappearance of the starting material.
-
Optimize Temperature: If no conversion is observed at room temperature after several hours, incrementally increase the temperature by 10 °C intervals.
-
-
Question 2: I've isolated my product, but it's contaminated with a highly polar impurity that I suspect is Boc-deprotected. How did this happen and how can I prevent it?
The presence of a polar, amine-containing impurity is almost always due to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
Root Cause Analysis: The Boc group is notoriously labile under acidic conditions[1][2]. The trifluoroacetyl group makes the adjacent carbonyl highly electrophilic, but the primary source of acid is often unintentional. Ethyl trifluoroacetate can hydrolyze in the presence of trace moisture to form ethanol and trifluoroacetic acid (TFA)[3]. TFA is a strong acid that rapidly cleaves the Boc group[1][4].
-
Mechanism of Deprotection: The reaction is initiated by protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene and CO₂[2].
-
Caption: General workflow for the target synthesis.
Q2: What analytical techniques are essential for this synthesis?
A multi-technique approach is crucial for unambiguous analysis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using a mobile phase like 3:1 Hexanes:Ethyl Acetate is effective for tracking the consumption of the starting ketone.
-
Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the product and key impurities in the crude reaction mixture.[5][6]
-
Structural Confirmation:
-
¹H and ¹³C NMR: To confirm the overall structure.
-
¹⁹F NMR: This is a critical technique. The product should show a single sharp signal corresponding to the -CF₃ group. The presence of other signals in the ¹⁹F NMR spectrum is a clear indication of fluorine-containing impurities.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the final product.[7]
-
Q3: How can I identify the most common impurities analytically?
The table below summarizes the key impurities and their expected analytical signatures.
| Impurity Name | Structure Description | Expected Mass (M+H)⁺ | Key Analytical Signature |
| Starting Material | N-Boc-4-piperidone | 200.13 | Absence of -CF₃ signal in ¹⁹F NMR. |
| Deprotected Product | 4-(2,2,2-trifluoroacetyl)piperidine | 196.08 | Mass is 100 units less than the product. Highly polar. |
| Di-acylated Byproduct | 1,4-bis(trifluoroacetyl)piperidine | 292.06 | Mass is 4 units less than the product. Two distinct signals in ¹⁹F NMR if the environment is different. [8] |
| Aldol Adduct | Dimer of N-Boc-4-piperidone | 399.26 | Mass is double the starting material minus H₂O (if dehydrated). |
Part 3: Reference Experimental Protocol
This protocol is a representative procedure and should be adapted based on laboratory safety standards and reaction scale.
Synthesis of this compound
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the oil, and suspend the dried NaH in anhydrous tetrahydrofuran (THF, 50 mL).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add ethyl trifluoroacetate (1.5 eq) dropwise to the suspension.
-
Reaction Initiation: To this mixture, add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) [9]in anhydrous THF (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40 °C for 2-4 hours.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the title compound.
References
- BenchChem. (2025).
- De Kimpe, N., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc.
- Wang, L., et al. (2012). A concise and efficient one-pot regio- and stereoselective synthesis of structurally diverse spirooxindoles. Green Chemistry.
- Kumar, A., et al. (2012). BF3·Et2O and trifluoroacetic acid/triethyl amine-mediated synthesis of functionalized piperidines. Tetrahedron Letters, 53(1), 30-35.
- Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
- Ska, B., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Request PDF. (2012). BF3·Et2O and trifluoroacetic acid/triethyl amine-mediated synthesis of functionalized piperidines.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- ResearchGate. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
- Google Patents. (2009).
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- ResearchGate. (2015).
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Bentham Science. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
- Agency for Toxic Substances and Disease Registry (
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- Wikipedia. Trifluoroacetic acid.
- May, C., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 9. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and strong bases. This guide is designed to provide in-depth, field-proven insights into potential side reactions, offering troubleshooting advice and preventative protocols in a direct question-and-answer format. As Senior Application Scientists, we aim to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental chemical principles governing the reactivity of your substrate with strong bases. Understanding these core concepts is the first step in troubleshooting and optimizing your reaction conditions.
Q1: What are the primary acidic protons on this compound, and how does this influence its reactivity with strong bases?
A1: The primary acidic protons are the α-protons, located on the carbon atom between the trifluoroacetyl group and the piperidine ring. The strongly electron-withdrawing trifluoroacetyl group significantly increases the acidity of these protons, making them susceptible to deprotonation by strong bases. This deprotonation forms an enolate, which is the key intermediate in many of the desired and undesired reaction pathways.
The Boc (tert-butyloxycarbonyl) protecting group is generally stable to basic conditions, but can be cleaved under harsh basic conditions, especially with heating.[1][2][3]
Q2: What are the most common side reactions observed when treating this substrate with strong bases like organolithiums or Grignard reagents?
A2: The most prevalent side reactions stem from the reactivity of the trifluoroacetyl ketone and the potential for the Boc group to be compromised. Key side reactions include:
-
Haloform-type Reaction: The trifluoromethyl group can act as a leaving group after nucleophilic attack at the carbonyl carbon.[4][5] This is a significant pathway, especially with nucleophilic bases.
-
Enolization and Subsequent Reactions: The formation of the enolate can lead to aldol-type condensations or reactions with other electrophiles present in the reaction mixture.
-
Reduction of the Ketone: Some strong bases, particularly sterically hindered ones or those with β-hydrides (like certain Grignard reagents), can act as reducing agents, converting the ketone to a trifluoromethyl alcohol.
-
Attack at the Boc-group: While less common under standard conditions, very strong bases or elevated temperatures can lead to the deprotection of the Boc group.[1][6]
-
Over-addition: With highly reactive nucleophiles, there is a possibility of a second addition to the intermediate hemiacetal, though the stability of the tetrahedral intermediate with the trifluoromethyl group often prevents this.[7][8]
Q3: How does the choice of strong base (e.g., LDA vs. n-BuLi vs. Grignard reagent) impact the reaction outcome?
A3: The choice of base is critical and influences the balance between deprotonation and nucleophilic attack.
-
Lithium Diisopropylamide (LDA): As a strong, non-nucleophilic, and sterically hindered base, LDA is primarily used for deprotonation to form the enolate. Its bulky nature minimizes nucleophilic attack on the carbonyl carbon.
-
n-Butyllithium (n-BuLi): This is a very strong base but also a potent nucleophile. It can lead to a mixture of deprotonation and nucleophilic addition to the carbonyl group.[9][10][11][12]
-
Grignard Reagents (RMgX): These are also strong bases and good nucleophiles. The outcome depends on the specific Grignard reagent. Sterically hindered Grignard reagents may favor deprotonation or reduction, while less hindered ones will likely add to the carbonyl.[13][14][15][16][17] The solvent can also influence the reactivity of Grignard reagents.[14]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.
Issue 1: Low yield of the desired product and formation of multiple unidentified byproducts.
Troubleshooting Steps:
-
Analyze the Byproducts: Use techniques like LC-MS, GC-MS, and NMR to identify the major byproducts. This will provide crucial clues about the undesired reaction pathways.
-
Consider the Haloform Reaction: If you observe the formation of a carboxylic acid derivative (after workup) and fluoroform, a haloform-type reaction is likely occurring.
-
Evaluate Enolate-Derived Products: Look for evidence of aldol condensation products or other species suggesting that the enolate is reacting in an unintended manner.
-
Check for Boc-Deprotection: The presence of the deprotected piperidine derivative indicates that your reaction conditions are too harsh for the Boc group.
Potential Solutions & Rationale:
| Observation | Potential Cause | Recommended Action & Rationale |
| Formation of piperidine-4-carboxylic acid | Haloform-type reaction | Use a non-nucleophilic base like LDA at low temperatures (-78 °C) to favor deprotonation over nucleophilic attack. |
| Higher molecular weight byproducts | Aldol condensation | Ensure slow addition of the base to a cooled solution of the substrate to minimize the concentration of the enolate at any given time. |
| Presence of deprotected starting material | Boc-group cleavage | Avoid high temperatures and prolonged reaction times. Consider using a milder base if possible. |
| Formation of a trifluoromethyl alcohol | Ketone reduction | Use a non-reducing base. If using a Grignard reagent, choose one without β-hydrides. |
Issue 2: Inconsistent results and poor reproducibility.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your strong base is properly titrated and stored to prevent degradation. Anhydrous solvents are critical for reactions with organolithiums and Grignard reagents.[13]
-
Control Reaction Temperature: The temperature of the reaction is a critical parameter. Use a cryostat or a well-maintained cooling bath to ensure consistent and accurate temperature control.
-
Standardize Addition Rates: The rate at which you add your reagents can significantly impact the reaction. Use a syringe pump for precise and reproducible additions.
Workflow for Ensuring Reproducibility:
Caption: Workflow for troubleshooting irreproducible results.
Section 3: Optimized Experimental Protocols
Here we provide detailed, step-by-step protocols for common transformations, designed to minimize side reactions.
Protocol 1: Selective Enolate Formation using LDA
This protocol is designed for reactions where you want to generate the enolate for subsequent reaction with an electrophile, while minimizing nucleophilic attack on the carbonyl.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF/hexanes (freshly prepared or titrated)
-
Anhydrous Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Preparation of LDA (if not using commercial solution):
-
To the cooled (-78 °C) flask, add anhydrous THF followed by diisopropylamine via syringe.
-
Slowly add an equimolar amount of n-BuLi dropwise while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask under inert atmosphere, dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the prepared LDA solution (1.05 equivalents) dropwise to the solution of the starting material over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Reaction with Electrophile: The enolate is now ready for the addition of your desired electrophile.
Protocol 2: Controlled Nucleophilic Addition with a Grignard Reagent
This protocol aims to achieve nucleophilic addition to the carbonyl group while minimizing deprotonation and other side reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Grignard reagent (e.g., Phenylmagnesium bromide) in THF
-
Saturated aqueous ammonium chloride solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.
-
Reaction Setup:
-
Dissolve the starting material in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C.
-
-
Addition of Grignard Reagent:
-
Charge the dropping funnel with the Grignard reagent (1.1 equivalents).
-
Add the Grignard reagent dropwise to the cooled solution over 30-45 minutes, maintaining the temperature below -70 °C.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing Reaction Pathways:
Caption: Competing reaction pathways with strong bases.
Section 4: References
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
ACS Green Chemistry Institute. (n.d.). Bases. Wordpress. [Link]
-
ResearchGate. (2020). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. [Link]
-
ACS Publications. (1942). The Haloform Reaction. Chemical Reviews. [Link]
-
ResearchGate. (2004). Deprotection of a Primary Boc Group under Basic Conditions. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
BORIS Portal - Universität Bern. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
-
Beilstein Publishing System. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Almanac Life Science India Pvt. Ltd. (n.d.). tert-Butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate 95%. [Link]
-
CORE. (n.d.). Stereoselective C-C Bond Formations of N-Boc-Piperidines using Selected Organolithiums and Visible. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
Royal Society of Chemistry. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]
-
University of Regensburg. (n.d.). Organolithium compounds, properties & structures. [Link]
-
PubChem. (n.d.). N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine. [Link]
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Harvard University. (n.d.). Organolithium Reagents. [Link]
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Wikipedia. (n.d.). Organolithium reagent. [Link]
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Beilstein Journals. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. [Link]
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Wikipedia. (n.d.). 1-Boc-4-AP. [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
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Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
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ResearchGate. (2001). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2018). How long a peptide synthesis reagents stable?. [Link]
-
ResearchGate. (2014). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. [Link]
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ResearchGate. (2024). Regiodivergent Reactions of 2‐Alkynyl Aziridines with Grignard Reagents. [Link]
-
ResearchGate. (2002). Reaction of Perfluoroalkyl Grignard Reagents with Phosphorus Trihalides: A New Route to Perfluoroalkyl-phosphonous and -phosphonic Acids. [Link]
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Technical Support Center: Synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Welcome to the technical support resource for the synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high purity of the final product. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter in the lab.
Overview of the Synthesis
This compound is a valuable fluorinated building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] The incorporation of the trifluoromethyl ketone moiety can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.[2][3]
The most common and scalable synthetic approach involves the reaction of a Grignard reagent derived from a protected 4-halopiperidine with an electrophilic trifluoroacetyl source, typically ethyl trifluoroacetate. While conceptually straightforward, this pathway is sensitive to reaction conditions, and maximizing the yield requires careful control over several key parameters.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a direct Q&A format.
Q1: My overall yield is disappointingly low. What are the most common points of failure in this synthesis?
Low yield is a frequent issue that can stem from multiple stages of the process. A systematic evaluation of each step is crucial. The synthesis can be broken down into three key phases: Grignard reagent formation, the Grignard reaction (acylation), and the workup/purification.
-
Phase 1: Grignard Reagent Formation
-
Cause: The formation of the piperidinylmagnesium halide is highly sensitive to moisture. Trace amounts of water on glassware or in the solvent will quench the Grignard reagent as it forms, drastically reducing the effective concentration of your nucleophile.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The reaction should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
Phase 2: The Grignard Reaction with Ethyl Trifluoroacetate
-
Cause 1: Competing Side Reactions. The Grignard reagent is a strong base and can participate in side reactions other than the desired nucleophilic addition.[4][5] With sterically hindered ketones, enolization of the product can occur, leading to recovery of the starting ketone after workup.[4]
-
Cause 2: Instability of the Tetrahedral Intermediate. The reaction between a Grignard reagent and an ester proceeds through a tetrahedral intermediate.[6] Typically, this intermediate collapses, eliminating an alkoxide to form a ketone, which can then react with a second equivalent of the Grignard reagent. However, the electron-withdrawing nature of the CF₃ group stabilizes this intermediate, which generally prevents the second addition.[7] Poor temperature control can disrupt this stability.
-
Solution: Maintain strict temperature control. The addition of the Grignard reagent to ethyl trifluoroacetate should be performed slowly at a low temperature (e.g., 0 °C to -20 °C) to dissipate the heat of reaction and minimize side reactions.
-
-
Phase 3: Aqueous Workup and Purification
-
Cause 1: Hydrate Formation. Trifluoromethyl ketones are highly electrophilic and are prone to forming stable hydrates in the presence of water.[3][8][9] This can complicate purification and characterization, and may lead to perceived yield loss if the hydrate is not correctly identified or handled.
-
Cause 2: Product Volatility. Some α-CF₃ substituted ketones can be volatile, leading to loss of material during solvent removal under reduced pressure.[10]
-
Solution: For the workup, use a cold, saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) instead of strong acids. To address hydration, ensure the final product is thoroughly dried in vacuo after purification. If volatility is a concern, use lower temperatures during rotary evaporation.
-
Q2: I'm observing a significant amount of my N-Boc-4-halopiperidine starting material in the crude reaction mixture. What is the likely cause?
Recovering a large amount of starting material almost always points to an issue with your nucleophile—the Grignard reagent.
-
Probable Cause 1: Incomplete Grignard Formation. As discussed in Q1, moisture is the primary culprit. Another possibility is poor quality magnesium turnings. The surface of the magnesium can oxidize, preventing the reaction from initiating.
-
Troubleshooting: Crush the magnesium turnings gently in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium and initiate the reaction.
-
-
Probable Cause 2: Incorrect Stoichiometry. While a 1:1 stoichiometry is theoretical, in practice, a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) is often required to drive the reaction to completion and account for any incidental quenching.
-
Probable Cause 3: Low Temperature. While initial addition should be cold, if the reaction mixture is held at an excessively low temperature for the entire duration, the reaction rate may be too slow for the reaction to reach completion in a reasonable timeframe.
-
Troubleshooting: After the slow addition of the Grignard reagent at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[11]
-
Q3: My crude NMR is very messy. What are the common byproducts and how are they formed?
A complex crude NMR indicates competing reaction pathways. Identifying the byproducts is key to diagnosing the problem.
-
Boc-Protected 3-Arylpiperidines: Palladium-catalyzed C-H arylation can sometimes occur, leading to 3-arylpiperidines as byproducts.[12]
-
Tertiary Alcohol (from double addition): Although less common with trifluoroacetate esters, if the reaction temperature is too high, the intermediate may collapse to the ketone, which then reacts with a second molecule of the Grignard reagent. This results in a tertiary alcohol.
-
Reduced Product (Alcohol): Grignard reagents containing β-hydrogens can act as reducing agents, converting the target ketone into a secondary alcohol via a six-membered transition state.[4]
-
Product Hydrate: The presence of a hydrate will show different chemical shifts in both ¹H and ¹⁹F NMR compared to the anhydrous ketone. It can sometimes be mistaken for an impurity. The formation of hydrates is a known characteristic of trifluoroacetylated compounds.[3][8]
Optimization of Reaction Conditions
To systematically improve your yield, consider optimizing the following parameters. The table below provides a summary of key variables and their expected impact.
| Parameter | Variation | Rationale & Expected Outcome |
| Solvent | THF, Diethyl Ether, 2-MeTHF | Must be anhydrous. THF is generally a good choice as it solvates the Grignard reagent well. |
| Grignard Equivalents | 1.0 to 1.5 eq. | Using a slight excess (1.1-1.2 eq.) can improve conversion without significantly increasing byproducts. |
| Addition Temperature | -78 °C, -20 °C, 0 °C | Slower, colder addition minimizes side reactions. Start at 0 °C or lower. |
| Reaction Time | 1h to 12h | After addition, allow the reaction to warm to room temperature and stir for 2-4 hours to ensure completion. Monitor by TLC or LC-MS. |
| Workup Reagent | Saturated aq. NH₄Cl, 1M HCl | NH₄Cl is a milder quenching agent and is preferred to avoid degradation of the acid-labile Boc group and minimize side reactions. |
Recommended Experimental Protocol
This protocol represents a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Materials:
-
1-Boc-4-chloropiperidine (or bromopiperidine) (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Ethyl trifluoroacetate (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-Boc-4-chloropiperidine (1.0 eq.) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium and gently warm the flask if necessary to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Acylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the ethyl trifluoroacetate solution via cannula or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
Purify the crude residue by silica gel column chromatography to afford the title compound.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving issues related to low yield in this synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
-
Vil', V. A., Merkulova, V. M., Ilovaisky, A. I., Paveliev, S. A., Nikishin, G. I., & Terent'ev, A. O. (2021). Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. Organic Letters, 23(13), 5107–5112. [Link]
- BenchChem. (2025).
-
Kumar, P., Mistry, L., Stewart, J., & Pattison, G. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]
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Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
- De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
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Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. (2022). PMC - NIH. [Link]
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
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Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PMC - NIH. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega. [Link]
- BenchChem. (n.d.). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. BenchChem.
- Baxendale, I. R., Ley, S. V., Lumeras, W., & Nesic, M. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199.
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Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. (1990). The Journal of Organic Chemistry. [Link]
- Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. (2024). Graz University of Technology.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (n.d.). BORIS Portal - Universität Bern.
- Lab-Chemicals.Com. (n.d.). tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)
- BenchChem. (n.d.). Application Note: A Step-by-Step Guide for N-Acylation with 4-Boc-1-Piperazinecarbonyl Chloride.
- Method for preparing trifluoro acetyl substituted ring amine and its derivative. (n.d.).
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2021). MDPI. [Link]
- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016).
- Sigma-Aldrich. (n.d.).
- Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (2016). RSC Publishing. [Link]
- Grignard side reactions. (2022). Reddit.
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2013). Journal of the American Chemical Society. [Link]
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. (2025).
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2017). PMC - NIH. [Link]
- Side Reactions in a Grignard Synthesis. (2011).
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (1981). NIH. [Link]
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All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Journal of the American Chemical Society. [Link]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
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stability issues of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate in solution
Introduction
Welcome to the technical support center for Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this valuable synthetic building block. This molecule incorporates two key functional groups—an acid-labile N-Boc protecting group and a highly electrophilic trifluoromethyl ketone—each with distinct reactivity profiles. Understanding the interplay of these groups in different chemical environments is critical for successful experimental outcomes. This document provides troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compound throughout its handling, storage, and use.
Part 1: Core Stability Concerns & Chemical Rationale
The primary stability issues for this compound revolve around two key structural features: the N-Boc group and the trifluoromethyl ketone.
-
Acid-Lability of the N-Boc Group : The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in basic and nucleophilic conditions but its predictable cleavage under acidic conditions.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and CO₂. Even trace amounts of acid in solvents or on glassware can initiate this degradation pathway.
-
Electrophilicity of the Trifluoromethyl Ketone : The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group makes the adjacent carbonyl carbon highly electrophilic.[3] This makes the ketone susceptible to nucleophilic attack, most commonly by water or alcohols present in the solvent, leading to the formation of a stable hydrate or hemiacetal, respectively. While this is often a reversible process, it can lead to unexpected analytical results (e.g., multiple peaks in HPLC or NMR) and potential changes in reactivity.
Part 2: Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the ideal storage conditions for this compound? A1: For long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4][5][6] This minimizes exposure to atmospheric moisture and acidic gases (like CO₂) that can promote degradation over time. For stock solutions, use a high-purity anhydrous aprotic solvent and store at -20°C or below.
Q2: I need to prepare a stock solution. Which solvent do you recommend? A2: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions due to their polar aprotic nature, which minimizes the risk of facilitating proton-mediated degradation.[7][8] Acetonitrile is also a suitable option. Avoid polar protic solvents like methanol or ethanol for long-term storage, as they can form hemiacetals with the trifluoromethyl ketone. Always use a fresh bottle of anhydrous solvent to avoid dissolved water and acidic impurities.
Q3: My solid compound has become sticky/oily. What happened? A3: This often indicates partial degradation, likely due to hydrolysis of the Boc group from exposure to moisture and ambient acidic conditions. The resulting free amine is often a salt (e.g., a carbonate salt from CO₂) which can be hygroscopic. It is recommended to verify the purity of the material by LC-MS or ¹H NMR before use.
Experimental & Analytical Issues
Q4: I see two spots on my TLC plate after a reaction workup. Is my compound degrading? A4: This is a common observation. The two spots could be:
-
The starting material and the deprotected product: This occurs if the workup involved acidic conditions (e.g., an acidic aqueous wash).
-
The ketone and its hydrate: The trifluoromethyl ketone can reversibly form a hydrate on the silica gel plate (which contains water), leading to a second, more polar spot. To verify this, try eluting with a mobile phase containing a small amount of a drying agent like anhydrous isopropanol.
Q5: My HPLC analysis shows multiple peaks for a freshly prepared sample. Why? A5: This is most likely due to the formation of the hydrate of the trifluoromethyl ketone in the mobile phase, especially if aqueous buffers are used.[3] The ketone and its hydrate can exist in equilibrium, often resulting in two distinct, sometimes broad, peaks. To confirm this, you can alter the mobile phase composition or temperature to see if the peak ratio changes, which is characteristic of an equilibrium process. Using a less aqueous or entirely organic mobile phase, if possible, can sometimes simplify the chromatogram.
Q6: I am performing a reaction in a protic solvent (e.g., methanol) and my yield is low. What could be the issue? A6: Protic solvents can pose two problems.[9][10] First, if the solvent is even slightly acidic, it can cause slow deprotection of the Boc group over the course of the reaction. Second, the solvent can react with the electrophilic trifluoromethyl ketone to form a hemiacetal. This adduct may be less reactive in your desired transformation. Whenever possible, opt for polar aprotic solvents unless the protic solvent is a required reactant.
Q7: Can I use trifluoroacetic acid (TFA) in my HPLC mobile phase to purify this compound? A7: Using TFA is not recommended . TFA is a strong acid used for the complete removal of Boc groups.[2][11] Even at low concentrations (e.g., 0.1%), it will cause significant deprotection of your compound on the column and during fraction collection and evaporation. If an acidic modifier is required for chromatography, consider using a weaker acid like formic acid or acetic acid, and immediately neutralize the collected fractions with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) before solvent removal.
Part 3: Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected loss of the Boc group (confirmed by MS) | Acidic Contamination: Solvents, reagents, or glassware contaminated with trace acid. | 1. Use Anhydrous Solvents: Use freshly opened, high-purity anhydrous solvents.[7] 2. Pre-treat Glassware: Rinse glassware with a dilute base solution (e.g., 1% triethylamine in methanol), followed by thorough drying. 3. Buffer Reactions: If compatible, add a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to scavenge any adventitious acid. |
| Broad or multiple peaks in NMR spectrum | Hydrate/Hemiacetal Formation: Equilibrium between the ketone and its hydrate (with residual water) or hemiacetal (with alcohol solvents). | 1. Dry the NMR Sample: Prepare the sample in a rigorously dried deuterated solvent (e.g., DMSO-d₆, CDCl₃) and add activated molecular sieves to the NMR tube. 2. Variable Temperature NMR: Acquire spectra at different temperatures. A dynamic equilibrium will often show changes in peak shape or chemical shift. |
| Low recovery after silica gel chromatography | On-column Degradation: Silica gel is inherently acidic and can cause Boc deprotection. Compound Adsorption: The polar ketone/hydrate may strongly adhere to the silica. | 1. Neutralize Silica Gel: Pre-treat the silica gel slurry with ~1% triethylamine in the eluent, then pack the column.[10] 2. Use Alternative Stationary Phases: Consider using alumina (neutral or basic) or reversed-phase chromatography for purification. 3. Work Quickly: Do not let the compound sit on the column for extended periods. |
| Inconsistent reaction kinetics or yields | Variable Purity of Starting Material: The presence of the deprotected amine or the hydrate can interfere with reactions. | 1. Confirm Purity Before Use: Always run a quick purity check (e.g., LC-MS) on the starting material, especially if it has been stored for a long time. 2. Rigorously Dry Reaction Setup: Use oven-dried glassware and perform reactions under an inert atmosphere to prevent hydrate formation if water interferes with the reaction. |
Part 4: Key Degradation Pathways & Visualization
The two most probable non-enzymatic degradation pathways are acid-catalyzed deprotection and nucleophilic addition to the ketone.
Pathway 1: Acid-Catalyzed Deprotection
This is the most common degradation route, leading to the formation of 4-(2,2,2-trifluoroacetyl)piperidine. The reaction is initiated by a proton source (H⁺).
Caption: Acid-catalyzed cleavage of the N-Boc group.
Pathway 2: Hydrate Formation
In the presence of water, the electrophilic ketone carbonyl undergoes nucleophilic attack to form a stable gem-diol (hydrate). This is typically a reversible equilibrium.
Caption: Equilibrium between the ketone and its hydrate form.
Part 5: Experimental Protocols
Protocol 1: Standard Procedure for Purity Assessment by LC-MS
This protocol is designed to rapidly assess the purity of the title compound while minimizing on-instrument degradation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-2 µL.
-
Detection: UV at 210 nm and ESI+ Mass Spectrometry.
-
Expected Masses:
-
Parent Compound [M+H]⁺: m/z 296.1
-
Deprotected Product [M+H]⁺: m/z 196.1
-
Parent Hydrate [M+H₂O+H]⁺: m/z 314.1
-
-
Rationale: Using formic acid is a compromise; it is acidic enough for good chromatography but mild enough to minimize on-column deprotection during the short run time.[12] The presence of a peak for the deprotected product indicates pre-existing impurity or some in-source fragmentation/degradation.
Protocol 2: Forced Degradation Study
This protocol helps to understand the compound's liabilities under stressed conditions.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Stress: Mix 500 µL of the stock solution with 500 µL of 0.1 M HCl. Incubate at 40°C.
-
Base Stress: Mix 500 µL of the stock solution with 500 µL of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Stress: Mix 500 µL of the stock solution with 500 µL of 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Incubate 500 µL of the stock solution at 60°C.
-
Time Points: Take aliquots at T=0, 2, 6, and 24 hours.
-
Analysis: Quench the reaction by diluting the aliquot 1:10 in the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Analyze immediately by LC-MS using Protocol 1.
-
Data Evaluation: Compare the peak area of the parent compound over time across the different stress conditions to determine its stability profile. Identify major degradation products by their mass-to-charge ratio.
Caption: Workflow for forced degradation studies.
References
-
National Center for Biotechnology Information. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. PubMed Central. [Link]
-
ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central. [Link]
-
ChemRxiv. (n.d.). Defluorinative Carboimination of Trifluoromethyl Ketones. [Link]
-
Chem-Impex. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]
-
Almanac Life Science India Pvt. Ltd. (n.d.). tert-Butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate 95%. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
ResearchGate. (2025). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. [Link]
-
PubChem. (n.d.). Tert-butyl Piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemical Reviews. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. PubMed Central. [Link]
-
Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
National Center for Biotechnology Information. (n.d.). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. PubMed Central. [Link]
-
Journal of Applied Pharmaceutical Research. (2025). Chromatographic profiling of leniolisib impurities using HPLC and LC-MS/MS: degradation behaviour, structural characterization,. [Link]
Sources
- 1. tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate | C13H21F3N2O3 | CID 45158814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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Technical Support Center: Troubleshooting Low Conversion Rates with Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. This guide is designed to provide in-depth, field-proven insights to diagnose and resolve common experimental challenges, specifically focusing on the issue of low conversion rates. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of this specialized reagent.
Q1: What are the primary applications and unique characteristics of this compound?
This molecule is a highly valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in pharmaceuticals, and the trifluoromethyl ketone functionality imparts unique properties.[1][2] The trifluoromethyl (CF3) group is strongly electron-withdrawing and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The ketone serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, making it a key intermediate for synthesizing complex, fluorinated piperidine derivatives.[4][5]
Q2: What are the critical stability and handling considerations for this reagent?
Like many trifluoromethyl ketones, this reagent is susceptible to hydration. The strong electron-withdrawing effect of the CF3 group polarizes the carbonyl bond, making it highly electrophilic and prone to attack by water to form a gem-diol (hydrate). This hydrate may be unreactive under certain conditions and can be a major cause of apparent low conversion.
-
Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[6]
-
Storage: Store in a tightly sealed container in a desiccator or dry box at the recommended temperature (typically 2-8°C) to prevent degradation and moisture absorption.[7][8]
-
Solvents: Use anhydrous solvents for all reactions to prevent hydrate formation.[9]
Q3: How does the trifluoroacetyl group influence the reactivity of the piperidine ring and the adjacent alpha-proton?
The trifluoroacetyl group has two major electronic effects. First, it makes the carbonyl carbon exceptionally electrophilic, as discussed above. Second, it significantly increases the acidity of the alpha-proton on the piperidine ring (the proton at the C4 position). This makes the compound prone to enolization under basic conditions. While enolate formation is necessary for certain reactions (e.g., aldol or Claisen condensations), it can also lead to side products or racemization if not properly controlled.[10]
Section 2: In-Depth Troubleshooting Guide for Low Conversion Rates
Low conversion is a frustrating issue that can often be traced back to a few key areas. This guide provides a systematic approach to diagnosing the problem.
Problem: Reaction Stalls or Shows Incomplete Conversion of Starting Material
You've run the reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Caption: A systematic workflow for troubleshooting low reaction conversion.
This is the most common cause of reaction failure in organic synthesis.[9][11]
-
The Problem: The presence of impurities, particularly water, in solvents or reagents can halt a reaction.[9] For this specific substrate, water can lead to the formation of the unreactive gem-diol hydrate. Other impurities can poison catalysts or react preferentially with your reagents.
-
The Solution:
-
Use Fresh Reagents: Use a freshly opened bottle of the trifluoroacetyl piperidine and any other critical reagents (e.g., organometallics, bases).
-
Verify Purity: If possible, verify the purity of your starting material via NMR or LC-MS before starting the reaction.
-
Ensure Anhydrous Conditions: Use solvents from a solvent purification system or dry them using standard laboratory procedures. For moisture-sensitive reactions, flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.[6]
-
Even with pure materials, suboptimal conditions can prevent a reaction from reaching completion.
-
The Problem: Incorrect temperature, insufficient reaction time, or a non-inert atmosphere can drastically lower yields.[11] Many reactions involving trifluoromethyl ketones have specific temperature requirements to control side reactions or overcome activation barriers.[12]
-
The Solution:
-
Temperature Control: Ensure your reaction is maintained at the target temperature. Use a calibrated thermometer and an appropriate heating or cooling bath. For exothermic reactions, ensure efficient heat dissipation.
-
Reaction Monitoring: Do not rely solely on a literature-reported reaction time. Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS. Quench the reaction only when the starting material has been consumed or when the ratio of product to starting material is no longer changing.[9][10]
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction, especially if using air- or moisture-sensitive reagents like organolithiums, Grignards, or strong bases.
-
Problem: High Yield of Crude Product, but Low Isolated Yield After Purification
Your initial workup suggests a successful reaction, but a significant amount of product is lost during column chromatography or other purification steps.
-
The Problem: Silica gel is weakly acidic and can cause the degradation of sensitive compounds. The Boc-protecting group on your piperidine is particularly susceptible to cleavage under acidic conditions. Furthermore, the polar trifluoromethyl ketone can stick irreversibly to the silica.
-
The Solution:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry in your eluent and adding 1-2% triethylamine (or another suitable base) before packing the column.[9] This will prevent the degradation of acid-sensitive products.
-
Alternative Purification: If decomposition is still an issue, consider other purification methods like preparative HPLC, recrystallization, or distillation (if the product is thermally stable).[9]
-
-
The Problem: The trifluoromethyl ketone hydrate is significantly more polar and water-soluble than the parent ketone. If hydrate formation occurs during the reaction or workup, a substantial amount of your product could be lost to the aqueous layer.
-
The Solution:
-
Minimize Water Contact: Use the minimum number of aqueous washes necessary.
-
Use Brine: Wash with a saturated NaCl solution (brine) to decrease the solubility of organic compounds in the aqueous layer.
-
Back-Extraction: After separating the layers, perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.[9]
-
Section 3: Optimized Experimental Protocols
These protocols incorporate best practices to maximize your chances of success.
Protocol 1: General Procedure for a Grignard Addition to the Trifluoroacetyl Ketone
This protocol outlines a typical nucleophilic addition, a common reaction for this substrate.
-
Glassware Preparation: Oven-dry a round-bottom flask, a condenser, and a magnetic stir bar overnight at 120°C. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (aim for a 0.1 M concentration).
-
Reaction Cooldown: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add the Grignard reagent (e.g., MeMgBr, 1.1 eq) dropwise via syringe over 15-20 minutes. A slow addition rate is crucial to control the exotherm.
-
Reaction Monitoring: Stir the reaction at -78°C. Monitor its progress every 30 minutes by withdrawing a small aliquot, quenching it with saturated aqueous NH4Cl, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Warming: Once the starting material is consumed, allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C.
-
Workup and Purification: Proceed with the workup and purification as described in Protocol 2.
Protocol 2: Recommended Workup and Purification Strategy
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with water and then with saturated brine. This helps to remove water-soluble impurities and salts.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and rinse the drying agent with fresh solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Be cautious not to overheat the sample.
-
Column Chromatography: Purify the crude product via flash column chromatography using a silica gel column that has been pre-treated with 1% triethylamine in the eluent.
Section 4: Data and Visualization
Table 1: Selection of Bases for Reactions Involving Enolate Formation
Choosing the correct base is critical when intending to form the enolate of the trifluoroacetyl piperidine for subsequent reactions. A base that is too strong or unhindered may lead to undesired side reactions.
| Base | pKa of Conjugate Acid | Typical Use/Characteristics |
| Triethylamine (TEA) | ~10.8 | Weak, non-nucleophilic base. Good for quenching acids or as a mild reaction base. |
| Diisopropylethylamine (DIPEA) | ~11.0 | Hindered, non-nucleophilic base. Useful when nucleophilic attack by the base is a concern. |
| Sodium Carbonate (Na2CO3) | ~10.3 | Mild inorganic base, often used in biphasic systems. |
| Lithium diisopropylamide (LDA) | ~36 | Very strong, hindered, non-nucleophilic base. Used for quantitative enolate formation at low temperatures. |
| Sodium hydride (NaH) | ~35 | Strong, non-nucleophilic base. Reacts to generate H2 gas. Requires careful handling. |
Diagram 2: Potential Side Reaction Pathway - Hydrate Formation
Caption: Equilibrium between the reactive ketone and its unreactive hydrate form.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Trifluoromethylation reactions. a) Reaction conditions. Retrieved from [Link][12]
-
Halperin, S. D., & Kwon, H. (2014). Catalysis for Fluorination and Trifluoromethylation. PMC. Retrieved from [Link][3]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link][13]
-
MDPI. (2020). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link][4]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][1]
-
PMC. (2019). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Retrieved from [Link][2]
-
ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link][5]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | 647863-25-0 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Temperature for Modifying Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Welcome to the technical support center for the modification of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures. The unique reactivity of the trifluoromethyl ketone moiety necessitates careful control of temperature to achieve desired outcomes, minimize side reactions, and ensure high yields and purity.
Introduction: The Critical Role of Temperature in Modifying Trifluoromethyl Ketones
The trifluoroacetyl group in this compound presents both opportunities and challenges. The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack but can also promote side reactions if the reaction temperature is not carefully controlled. Optimal temperature is not a single value but a range that depends on the specific transformation being performed. This guide will explore the causality behind temperature choices for several key modifications.
Frequently Asked Questions (FAQs)
Q1: Why is low temperature often recommended for reactions involving trifluoromethyl ketones?
A1: Low temperatures (e.g., -78 °C to 0 °C) are frequently employed to control the high reactivity of the trifluoromethylated carbonyl group. This helps to prevent unwanted side reactions such as enolization, racemization of adjacent stereocenters, and decomposition of thermally sensitive reagents or products. For instance, in nucleophilic additions, low temperatures can enhance selectivity and yield by minimizing the formation of byproducts.[1][2]
Q2: Can these reactions be run at room temperature or higher?
A2: Yes, but with caution. Some reactions, like certain aldol condensations or reactions with less reactive nucleophiles, may require ambient or elevated temperatures to proceed at a reasonable rate.[3] However, increasing the temperature can also lead to a higher incidence of side reactions. It is crucial to monitor the reaction closely when moving to higher temperatures. For example, some defluorinative functionalization reactions are tuned by temperature, yielding different products at 130 °C versus 160 °C.[4]
Q3: What are the common signs of a reaction temperature being too high?
A3: Common indicators include the formation of multiple unexpected spots on a TLC plate, a dark coloration of the reaction mixture (indicating decomposition), and low isolated yield of the desired product. Spectroscopic analysis (NMR, LC-MS) of the crude reaction mixture might show the presence of byproducts resulting from elimination, retro-aldol reactions, or reagent decomposition.
Q4: How can I accurately monitor the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for initial monitoring. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the consumption of starting material and the formation of product and byproducts.[5][6][7] For reactions involving fluorine, 19F NMR spectroscopy is a powerful tool to directly observe the conversion of the starting trifluoromethyl ketone to the product.[1][5][8]
Troubleshooting Guides for Common Modifications
Scenario 1: Reduction of the Trifluoromethyl Ketone
The reduction of the trifluoroacetyl group to a trifluoroethanol is a common transformation.
Issue: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently low temperature | Perform the reaction at a lower temperature (e.g., -78 °C). | The trifluoromethyl ketone is highly electrophilic. Higher temperatures can lead to side reactions with the reducing agent or solvent. |
| Incorrect choice of reducing agent | Use a milder reducing agent like sodium borohydride (NaBH₄) at 0 °C to room temperature, or a more powerful one like lithium aluminum hydride (LiAlH₄) at very low temperatures (-78 °C). | The choice of reducing agent and its reactivity are temperature-dependent. A mismatch can lead to incomplete reaction or over-reduction. |
| Reagent decomposition | Add the reducing agent portion-wise at a low temperature to control any exotherm. | Many reducing agents are thermally unstable. Slow addition helps to maintain the desired reaction temperature. |
Issue: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature too high | Lower the reaction temperature significantly (e.g., to -78 °C). | Elevated temperatures can lead to side reactions such as elimination or cleavage of the Boc protecting group. |
| Diastereoselectivity issues | Screen different reducing agents and temperatures. Bulky reducing agents at low temperatures often give higher diastereoselectivity. | The transition state energies for the formation of different diastereomers can be very close. Lower temperatures can amplify these small energy differences, leading to higher selectivity. |
Scenario 2: Nucleophilic Addition (e.g., Grignard or Organolithium Reagents)
Addition of carbon nucleophiles to the trifluoromethyl ketone is a key C-C bond-forming reaction.
Issue: Low Yield of the Desired Tertiary Alcohol
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature too high | Maintain a very low temperature (typically -78 °C) during the addition of the nucleophile. | Grignard and organolithium reagents are highly reactive and basic. Higher temperatures can promote enolization of the ketone and side reactions with the solvent. |
| Enolization of the ketone | Use a less basic organometallic reagent if possible, or a cerium-based reagent (CeCl₃ with the organolithium) at low temperature. | The protons alpha to the carbonyl are acidic. Strong bases can deprotonate at this position, consuming the nucleophile and starting material without forming the desired product. |
| Side reactions with the Boc group | Ensure the reaction is performed at a sufficiently low temperature and quenched carefully. | While generally stable, the Boc group can be susceptible to attack by highly reactive nucleophiles at elevated temperatures. |
Scenario 3: Aldol-Type Reactions
Reactions involving the enolate of the trifluoromethyl ketone require careful temperature control.
Issue: Poor Control Over the Reaction/Formation of Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Temperature too high during enolate formation | Form the enolate at a low temperature (e.g., -78 °C) using a strong, non-nucleophilic base like LDA. | The formation of a specific enolate isomer is often kinetically controlled at low temperatures. Higher temperatures can lead to equilibration and a mixture of products. |
| Retro-aldol reaction | Keep the reaction temperature low after the addition of the electrophile. | The aldol addition is often reversible. Higher temperatures can favor the retro-aldol reaction, leading back to the starting materials.[9][10] |
| Dehydration of the aldol adduct | If the dehydrated product is not desired, maintain a low temperature throughout the reaction and workup. | The elimination of water from the aldol adduct is often promoted by heat.[9][10] |
Experimental Protocols
General Protocol for Monitoring Reaction Temperature Optimization
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a nitrogen or argon inlet, and a septum for reagent addition.
-
Cooling: Prepare a cooling bath appropriate for the target temperature (e.g., ice-water for 0 °C, dry ice-acetone for -78 °C).
-
Reagent Addition: Dissolve the this compound in a suitable anhydrous solvent and cool to the desired temperature. Add the other reagents dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Monitoring: At set time intervals, withdraw a small aliquot of the reaction mixture via syringe and quench it in a separate vial containing a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reactions, or a buffer for pH-sensitive reactions).
-
Analysis: Analyze the quenched aliquots by TLC and LC-MS to determine the extent of conversion and the formation of any byproducts.
-
Optimization: Repeat the reaction at different temperatures (e.g., in 10-20 °C increments) to determine the optimal conditions for yield and purity.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield in a Nucleophilic Addition
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preserving Stereochemical Integrity at the 4-Position of the Piperidine Ring
Welcome to the Technical Support Center for stereoselective piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of racemization or epimerization at the C4 position of the piperidine scaffold. The piperidine ring is a cornerstone in modern pharmaceuticals, and maintaining its three-dimensional structure is often critical for biological activity.[1][2][3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, prevent, and resolve issues of stereochemical erosion at the C4 position.
Frequently Asked Questions (FAQs)
Q1: What is racemization/epimerization at the 4-position of a piperidine ring?
A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters. If the C4 position is the only stereocenter, this inversion leads to a mixture of enantiomers, a process called racemization. This loss of stereochemical purity can be detrimental, as different stereoisomers can have vastly different pharmacological activities or toxicities.[1]
Q2: What is the primary mechanism causing epimerization at the C4 position?
A2: The primary driver for epimerization at C4 is the equilibration of a kinetically-formed, less stable stereoisomer to the thermodynamically more stable one.[5][6] This process is often facilitated by reaction conditions that allow for a reversible deprotonation-reprotonation sequence at the C4 carbon. The lability of the C4-proton is significantly increased if the substituent at this position is electron-withdrawing (e.g., ester, cyano, or carbonyl group), which stabilizes the resulting carbanion via enolate formation.[5][7] Even without strong activating groups, acidic or basic conditions can promote equilibration, especially at elevated temperatures or with prolonged reaction times.
Q3: Which experimental steps are most notorious for causing C4 epimerization?
A3: The most common culprits are reactions involving strong bases or acids, or those conducted at high temperatures. Key steps to scrutinize include:
-
N-Protecting Group Removal: Both acidic (e.g., TFA or HCl for N-Boc deprotection) and basic (e.g., piperidine for Fmoc) conditions can create an environment conducive to epimerization.[8][9] Hydrogenolysis for N-Cbz or N-benzyl group removal can also lead to isomerization if the catalyst is not chosen carefully or if acidic/basic impurities are present.[10][11]
-
Reactions on Ring Substituents: Any reaction performed on other parts of the molecule (e.g., hydrolysis of a C4-ester, modification of an N-substituent) under harsh conditions can jeopardize the stereochemical integrity of the C4 center.
-
Cyclization Reactions: During the formation of the piperidine ring itself, the conditions can favor the creation of the most thermodynamically stable diastereomer, which may not be the desired one.[2]
Q4: How does the N-protecting group influence stability at C4?
A4: The N-protecting group exerts a profound steric and electronic influence on the entire ring. Bulky groups like N-Boc can affect the conformational equilibrium of the piperidine ring, potentially exposing or shielding the C4-proton and influencing its accessibility to reagents.[12][13] The choice of protecting group can alter the steric environment, which is a key factor in catalyst-controlled, site-selective functionalization and can be leveraged to prevent unwanted side reactions.[14]
Troubleshooting Guide: Loss of Stereochemical Purity at C4
This section is organized by common experimental observations. For each issue, we outline potential causes, suggest diagnostic actions, and provide validated protocols for resolution.
Issue 1: Loss of Diastereomeric or Enantiomeric Excess During N-Deprotection
You perform a deprotection of an N-Boc, N-Cbz, or other N-protected piperidine and find that the diastereomeric ratio (dr) or enantiomeric excess (ee) at C4 has significantly decreased.
Caption: Troubleshooting workflow for C4 epimerization during N-deprotection.
1. Cause: Harsh Acidic Conditions (N-Boc Deprotection) Prolonged exposure to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) at room temperature or above can provide a pathway for equilibration to the more stable C4-epimer.
-
Diagnostic Check: Run a time-course experiment. Take aliquots at different time points (e.g., 10 min, 30 min, 2 hr, 6 hr) and analyze the ee/dr by chiral HPLC or NMR. If the stereochemical purity degrades over time, the conditions are promoting equilibration.
-
Solution Protocol 1: Milder Acidic N-Boc Deprotection. [6]
-
Dissolve the N-Boc piperidine (1.0 equiv) in dichloromethane (DCM) or diethyl ether at a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a milder acidic solution, such as 2 M HCl in diethyl ether or 4 M HCl in dioxane, dropwise (2.0-3.0 equiv).
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete in 1-4 hours.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. This minimizes exposure time to the strong acid.
-
2. Cause: Strong Basic Conditions or Nucleophilic Bases During Fmoc deprotection, piperidine can act as a base to abstract the C4 proton, particularly if it's activated by an electron-withdrawing group.[9]
-
Diagnostic Check: Replace piperidine with a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a lower concentration and see if the epimerization is suppressed.
-
Solution Protocol 2: Alternative Base for Fmoc Deprotection. [15]
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Prepare a deprotection solution of 2% DBU and 2% piperazine in DMF. The piperazine acts as a scavenger for the dibenzofulvene byproduct.
-
Treat the resin with the deprotection solution for 2 x 10 minutes.
-
Wash thoroughly with DMF and proceed with the next coupling step. This combination is often less prone to causing epimerization than standard 20% piperidine solutions.
-
3. Cause: Catalyst-Mediated Isomerization (N-Cbz or N-Bn Deprotection) Standard palladium on carbon (Pd/C) catalysts for hydrogenolysis can sometimes be contaminated with acidic or basic residues, or the support itself can promote epimerization.
-
Diagnostic Check: Screen different catalysts. Test Pearlman's catalyst (Pd(OH)₂/C) or different grades of Pd/C from various suppliers.
-
Solution Protocol 3: Epimerization-Free N-Cbz Deprotection. [10]
-
Dissolve the N-Cbz piperidine (1.0 equiv) in methanol (0.05 M).
-
Add 10 wt% Pd/C (10 mol% Pd).
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise at room temperature. The in-situ generation of hydrogen is rapid and clean.
-
Monitor by TLC. The reaction is typically complete within 10-15 minutes.
-
Filter the catalyst through a pad of Celite, and concentrate the filtrate. This method avoids the use of a hydrogen gas cylinder and is often very fast, minimizing contact time with the catalyst.
-
| N-Protecting Group | Deprotection Reagent | Temperature | Time | Typical Outcome at C4 | Prevention Strategy |
| Boc | 20-50% TFA in DCM | Room Temp | > 2 hr | Potential for significant epimerization | Use HCl in Ether/Dioxane at 0 °C, shorter time |
| Boc | 4M HCl in Dioxane | 0 °C | 1-2 hr | Stereocenter generally stable | Recommended Protocol |
| Cbz | H₂, 10% Pd/C, EtOH | Room Temp | 4-12 hr | Risk of epimerization from catalyst | Use NaBH₄/Pd-C in MeOH for rapid deprotection |
| Cbz | H₂, Pd(OH)₂/C, EtOH | Room Temp | 2-8 hr | Lower risk of epimerization | Pearlman's catalyst is often less acidic |
Issue 2: Epimerization Occurs During a Reaction at a Different Position
You successfully synthesized a chiral 4-substituted piperidine, but upon performing a subsequent reaction (e.g., saponification of a C3-ester, an N-alkylation), you observe epimerization at C4.
Caption: C4 epimerization as a side effect of remote reactions.
1. Cause: Elevated Temperature Many reactions are heated to improve rates, but this provides the energy to overcome the activation barrier for epimerization, allowing the system to reach thermodynamic equilibrium.[5]
-
Solution:
-
Lower the Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Change Reagents: Investigate alternative reagents that allow the desired transformation to occur under milder conditions (e.g., different alkylating agents for N-alkylation, milder coupling reagents).
-
2. Cause: Inappropriate Base or pH Using a strong, non-hindered base (e.g., NaOEt, KOH) for a reaction like ester hydrolysis can deprotonate the C4 position if it has an activating group.
-
Solution:
-
Choose a Weaker or More Hindered Base: For base-sensitive substrates, consider using bases like potassium carbonate (K₂CO₃) in methanol/water or sterically hindered bases like 2,4,6-collidine.[16]
-
Enzymatic Methods: For transformations like ester hydrolysis, enzymatic methods (e.g., using a lipase) can proceed under neutral pH and at room temperature, preserving sensitive stereocenters.
-
3. Cause: Kinetic vs. Thermodynamic Control If your desired product is the kinetically favored, less stable isomer, any condition that allows for reversibility will erode your product ratio.[17][18]
-
Solution:
-
Strict Kinetic Conditions: Employ very short reaction times, low temperatures, and use strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) for deprotonations to favor the kinetic product. Quench the reaction rapidly at low temperature.
-
Reagent Choice: In some cases, the choice between Lewis and Brønsted acids can switch the outcome between kinetic and thermodynamic products.[17] Careful screening is required.
-
References
-
Bernotas, R. C., & Ganem, B. (1985). A new approach to the synthesis of 3,4-disubstituted piperidines. The Journal of Organic Chemistry, 50(25), 5257-5261. [Link]
-
Al-Obeidi, F., & Hruby, V. J. (1989). Mechanism of piperidine-catalyzed Knoevenagel condensation reaction in methanol: The role of iminium and enolate ions. Journal of Physical Chemistry B, 121(20), 5300-5307. [Link]
-
O'Brien, P., & Patel, J. J. (2007). Asymmetric deprotonation of N-Boc-piperidines. Tetrahedron: Asymmetry, 18(17), 2113-2119. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2014). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 55(4), 859-862. [Link]
-
LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3), 73. [Link]
-
Isidro-Llobet, A., et al. (2009). Epimerisation in Peptide Synthesis. Amino Acids, 36(4), 571-581. [Link]
-
St-Jean, F., & Qu, Y. (2010). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Organic letters, 12(12), 2822–2825. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Gao, Y., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(15), 11267–11285. [Link]
-
Coldham, I., et al. (2007). Asymmetric deprotonation of N-boc-piperidines. Tetrahedron: Asymmetry, 18(17), 2113-2119. [Link]
-
Ivanenkov, Y. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6545. [Link]
-
Le, K. T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
-
Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10356-10366. [Link]
-
Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link]
-
Boukattaya, F., et al. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Current Microwave Chemistry, 4(2), 133-139. [Link]
-
Thomson, R. J., & Ellman, J. A. (2009). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of organic chemistry, 74(8), 3169–3172. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-16. [Link]
-
Shen, B., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]
-
Hao, B. Y., et al. (2013). Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Bulletin of the Korean Chemical Society, 34(5), 1371-1374. [Link]
-
Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(11), 1133–1143. [Link]
- Palasek, S. S., et al. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis. US20070270573A1.
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. [Link]
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Technical Support Center: Scaling the Synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot plant and beyond. We will delve into the mechanistic underpinnings of common issues, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure a robust, safe, and scalable process.
Introduction: The Importance of a Key Building Block
This compound is a crucial intermediate in medicinal chemistry and drug development. The trifluoromethyl ketone moiety is a valuable pharmacophore known to enhance metabolic stability and binding affinity.[1] However, the synthesis of this molecule, typically via a Claisen-type condensation, presents several challenges that become more pronounced upon scale-up. This guide provides a structured approach to identifying and resolving these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format. Each answer provides a diagnosis of the potential causes and offers actionable solutions grounded in chemical principles.
Q1: My reaction yield is low and inconsistent. What are the likely causes and how can I fix it?
Low yield is the most common challenge, often stemming from several root causes. A systematic investigation is key.
-
Cause A: Incomplete Enolate Formation. The reaction hinges on the quantitative formation of the piperidone enolate. On a larger scale, inefficient mixing or improper base selection can lead to incomplete deprotonation.
-
Solution:
-
Base Selection: For kinetic control and to minimize self-condensation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) is preferred over alkoxides like sodium ethoxide.
-
Temperature Control: The deprotonation should be performed at low temperatures (typically -78 °C to -40 °C) to ensure the stability of the kinetic enolate.
-
Addition & Mixing: Add the piperidone starting material slowly to the cooled base solution. In large reactors, ensure the overhead stirrer provides sufficient agitation to prevent localized "hot spots" and ensure homogeneity.
-
-
-
Cause B: Competing Aldol Self-Condensation. N-Boc-4-piperidone can react with its own enolate, leading to dimeric impurities and consuming starting material.
-
Solution: This is a classic problem of kinetic versus thermodynamic control. Maintaining a very low temperature (-78 °C) and ensuring the electrophile (trifluoroacetylating agent) is added promptly after enolate formation will favor the desired reaction over the competing self-condensation pathway. The order of addition is critical: always add the ketone to the base.
-
-
Cause C: Hydrolysis of Reagents or Product. Both the strong base and the trifluoroacetylating agent (especially trifluoroacetic anhydride) are extremely moisture-sensitive. The trifluoromethyl ketone product can also form a stable hydrate in the presence of water during workup, complicating isolation.
-
Solution:
-
Anhydrous Conditions: Flame-dry all glassware or use a steam-cleaned, dry-purged reactor. Use anhydrous solvents (e.g., THF, Et2O) with low water content (<50 ppm). Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Workup Strategy: Use an anhydrous workup if possible. If an aqueous quench is necessary, keep the temperature low and use brine to minimize the solubility of the organic product in the aqueous layer. The hydrate can sometimes be reversed by dissolving the crude product in a solvent like toluene and removing water azeotropically, but this is not always efficient.
-
-
-
Cause D: Product Loss During Extraction. The product has moderate polarity and may be partially lost to the aqueous phase during workup, especially if emulsions form.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is neutral or slightly basic before extraction to keep the Boc group intact.
-
Solvent Choice: Use a suitable extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
Brine Wash: A final wash with saturated sodium chloride solution helps to break emulsions and further dry the organic layer.[2]
-
-
Q2: I'm observing significant impurity formation. How do I identify and prevent the main byproducts?
-
Impurity A: Dimer from Aldol Condensation.
-
Identification: Appears as a high molecular weight peak on LC-MS, approximately double the mass of the starting material minus water.
-
Prevention: As discussed in Q1, use low temperatures (-78 °C), a kinetic base (LDA), and a rapid subsequent addition of the electrophile.
-
-
Impurity B: Trifluoroacetic Acid (TFA) related impurities. If trifluoroacetic anhydride (TFAA) is used, incomplete reaction or side reactions can generate TFA. During workup, this strong acid can cleave the Boc protecting group.
-
Identification: The de-Boc'd product will be visible by LC-MS.
-
Prevention:
-
Use ethyl trifluoroacetate as the acylating agent, which is less aggressive than TFAA.[3]
-
If using TFAA, ensure the quench and workup are performed with a base (e.g., saturated sodium bicarbonate solution) to neutralize any generated acid immediately.
-
-
-
Impurity C: Product Hydrate (gem-diol). Trifluoromethyl ketones are highly electrophilic and readily form stable hydrates with water.[4]
-
Identification: This may not separate on standard chromatography but can be observed by 19F NMR or by a change in mass on LC-MS (+18 amu). It can suppress the desired product's crystallization.
-
Prevention: Minimize contact with water during workup. If formed, attempt to remove it by azeotropic distillation with toluene before final isolation.
-
Q3: The reaction is strongly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?
-
Problem: The neutralization reaction of the strong base and the subsequent condensation are both highly exothermic. A thermal runaway can lead to side reactions and is a significant safety hazard.[5][6]
-
Solution:
-
Controlled Addition: Use programmable dosing pumps for slow, controlled addition of reagents. The addition of the ketone to the base and the subsequent addition of the trifluoroacetylating agent should be done at a rate that allows the reactor's cooling system to maintain the target temperature.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, though this may impact reaction kinetics and downstream processing. A balance must be found.
-
"Reverse Addition": Adding the base to the ketone is generally avoided as it creates a temporary excess of ketone, promoting self-condensation. However, for some systems, a carefully controlled reverse addition might be evaluated for thermal properties, but it is not the standard recommendation.
-
Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow, maximum heat output (q_max), and adiabatic temperature rise (ΔT_ad) to ensure the plant's cooling capacity is sufficient.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: Which trifluoroacetylating agent is better for scale-up: Ethyl Trifluoroacetate (ETFA) or Trifluoroacetic Anhydride (TFAA)?
-
A: Both have pros and cons. ETFA is generally preferred for scale-up. It is less expensive, less corrosive, and less prone to generating highly acidic byproducts.[3][7] The reaction with ETFA is an equilibrium process, but the formation of a stable alkoxide drives it to completion. TFAA is more reactive and can give faster reaction times, but it is more expensive, highly corrosive, and moisture-sensitive, and the generation of trifluoroacetate as a byproduct requires careful neutralization.[8][9]
Feature Ethyl Trifluoroacetate (ETFA) Trifluoroacetic Anhydride (TFAA) Reactivity Lower Higher Cost Lower Higher Safety Flammable liquid[10] Highly corrosive, reacts violently with water Byproducts Sodium/Lithium Ethoxide Sodium/Lithium Trifluoroacetate Recommendation Preferred for scale-up due to better safety profile and cost. Use with caution; may be suitable for difficult substrates. -
-
Q: What are the Critical Process Parameters (CPPs) to monitor?
-
A: The key CPPs are:
-
Temperature: During base addition, enolization, and acylation.
-
Addition Rate: For all key reagents.
-
Stirring Rate: To ensure homogeneity.
-
Water Content: Of solvents and reagents.
-
Reaction Time: Monitored by in-process controls (IPC) like HPLC or UPLC.
-
-
-
Q: How can I best handle purification at scale, avoiding chromatography?
-
A: The goal is to develop a robust crystallization procedure.
-
Solvent Screening: Screen various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, isopropanol/water, toluene/heptane) to find conditions that provide good yield and high purity.
-
Distillation: If the product is a thermally stable oil, vacuum distillation might be a viable option, although the high boiling point may make this challenging.
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent is the best method to achieve high purity at scale.
-
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Representative Lab-Scale Synthesis (10g Scale)
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.
-
Reactor Setup: To a 1 L, 3-neck round-bottom flask equipped with an overhead stirrer, thermometer, and nitrogen inlet, add 200 mL of anhydrous THF.
-
Base Preparation: Cool the THF to -78 °C in a dry ice/acetone bath. Slowly add 1.1 equivalents of n-Butyllithium (as a solution in hexanes) followed by the slow addition of 1.1 equivalents of diisopropylamine to form LDA in situ. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Dissolve 10 g of Tert-butyl 4-oxopiperidine-1-carboxylate in 50 mL of anhydrous THF. Add this solution dropwise to the LDA solution over 45 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C after the addition is complete.
-
Trifluoroacetylation: Add 1.2 equivalents of ethyl trifluoroacetate dropwise over 30 minutes, again maintaining a temperature below -70 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the consumption of starting material by TLC or LC-MS.
-
Quench: Slowly add 50 mL of saturated aqueous ammonium chloride solution, ensuring the temperature does not rise uncontrollably.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with 100 mL of ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or waxy solid.
-
Purification: Purify by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualization: Synthesis Workflow
The following diagram outlines the critical steps and control points for the scale-up synthesis.
Caption: Critical Process Parameter (CPP) driven workflow for synthesis.
Visualization: Troubleshooting Low Yield
This decision tree provides a logical path to diagnose yield issues.
Caption: Decision tree for diagnosing the root cause of low reaction yield.
References
-
Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
- de Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Arkivoc.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
-
Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
-
Loba Chemie. (2016). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. [Link]
- Google Patents. (n.d.). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
-
PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]
-
PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of Organic Chemistry, 44(4), 625-627.
- Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(3), 448-463.
- Google Patents. (n.d.).
-
ResearchGate. (2015). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. [Link]
-
ResearchGate. (2014). Continuous Synthesis of tert-Butyl Peroxypivalate using a Single-Channel Microreactor Equipped with Orifices as Emulsification Units. [Link]
-
ResearchGate. (2020). Thermal safety upgrading: Batch-to-flow transition of acid-catalyzed tert-butyl peroxypivalate synthesis. [Link]
-
UDSpace - University of Delaware. (2018). Reactive Distillation of Trifluoroacetic Anhydride. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel synthetic intermediates is a cornerstone of rigorous scientific practice. Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate stands as a key building block in contemporary medicinal chemistry, integrating the versatile piperidine scaffold with a reactive trifluoroacetyl moiety and a readily cleavable Boc protecting group. Understanding its behavior under mass spectrometric analysis is not merely a procedural step but a critical checkpoint for synthetic success and purity assessment.
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. By dissecting its fragmentation pathways, we offer a predictive framework for its identification. Furthermore, we present a comparative analysis with structurally related analogues to highlight how subtle molecular modifications dramatically influence fragmentation, thereby providing a robust methodology for structural differentiation. All mechanistic discussions are grounded in established principles of mass spectrometry and supported by experimental data from spectral libraries and peer-reviewed literature.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound (Molecular Weight: 295.29 g/mol ) under electron ionization is governed by the interplay of its three key structural features: the Boc-protecting group, the piperidine ring, and the trifluoroacetyl substituent. The initial ionization event, the removal of an electron, will likely occur at the lone pairs of either the nitrogen or one of the oxygen atoms, creating a radical cation [M]•+.
The subsequent fragmentation is predicted to follow several key pathways, driven by the stability of the resulting fragments.
-
Loss of the Tert-butyl Group: A hallmark of Boc-protected amines is the facile loss of the tert-butyl group. This can occur via two primary mechanisms:
-
Cleavage of the C-O bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a fragment at m/z 238 .
-
Loss of isobutylene (C₄H₈) through a rearrangement, yielding a fragment at m/z 239 .
-
A prominent peak at m/z 57 , corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is highly characteristic of this protecting group.[1]
-
-
Alpha-Cleavage of the Piperidine Ring: The piperidine ring itself is susceptible to fragmentation, primarily through α-cleavage adjacent to the nitrogen atom.[2] This involves the homolytic cleavage of a C-C bond within the ring, leading to the formation of a stable iminium ion. For this molecule, this can lead to several fragment ions.
-
Cleavage adjacent to the Trifluoroacetyl Group: The bond between the piperidine ring and the trifluoroacetyl group is a likely point of cleavage. This can result in the formation of a trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97 or a piperidinyl cation fragment.
-
Loss of the Trifluoroacetyl Group: Cleavage of the C-C bond between the piperidine ring and the carbonyl of the trifluoroacetyl group can lead to the loss of a trifluoroacetyl radical (•COCF₃), resulting in a fragment at m/z 198 .
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted major EI-MS fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To contextualize the fragmentation pattern of the target molecule, we will compare it with three structurally related compounds. This comparative approach underscores the diagnostic value of specific fragments in identifying each molecule.
Comparator 1: Tert-butyl piperidine-1-carboxylate
This compound (Molecular Weight: 185.26 g/mol ) allows for the assessment of the piperidine ring and Boc group fragmentation without the influence of the trifluoroacetyl substituent.
-
Key Fragmentation Pathways:
-
The most prominent fragmentation pathway is the loss of the tert-butyl group, leading to a strong peak at m/z 57 ([C(CH₃)₃]⁺).[3]
-
Loss of isobutylene (C₄H₈) results in a fragment at m/z 129 .
-
Alpha-cleavage of the piperidine ring is also observed, leading to characteristic fragments.
-
Comparator 2: 1-(2,2,2-trifluoroacetyl)piperidine
This analogue (Molecular Weight: 181.16 g/mol ) isolates the fragmentation behavior of the trifluoroacetylated piperidine ring.
-
Key Fragmentation Pathways:
-
Cleavage of the N-CO bond is a characteristic fragmentation for N-acyl piperidines.[4] This would result in the formation of the piperidinyl cation at m/z 84 and the trifluoroacetyl radical.
-
Formation of the trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97 is also expected.
-
Alpha-cleavage of the piperidine ring, influenced by the electron-withdrawing trifluoroacetyl group, will also contribute to the spectrum.
-
Comparator 3: Tert-butyl 4-acetylpiperidine-1-carboxylate
This compound (Molecular Weight: 227.30 g/mol ) serves as an excellent comparator to highlight the electronic effect of the trifluoroacetyl group versus a standard acetyl group.[5]
-
Key Fragmentation Pathways:
-
Similar to the target molecule, loss of the tert-butyl group is a major pathway, with a prominent peak at m/z 57 .
-
Loss of isobutylene will produce a fragment at m/z 171 .
-
Cleavage of the acetyl group can occur, leading to the loss of a •COCH₃ radical and a fragment at m/z 184 .
-
The acetyl cation ([CH₃CO]⁺) at m/z 43 will be a diagnostic peak.
-
Data Summary and Comparison
The following table summarizes the key predicted and observed fragment ions for the target molecule and its comparators, providing a clear basis for their differentiation via mass spectrometry.
| m/z | Proposed Fragment | This compound | Tert-butyl piperidine-1-carboxylate | 1-(2,2,2-trifluoroacetyl)piperidine | Tert-butyl 4-acetylpiperidine-1-carboxylate |
| 57 | [C(CH₃)₃]⁺ | High | High | N/A | High |
| 97 | [CF₃CO]⁺ | Moderate | N/A | Moderate | N/A |
| 43 | [CH₃CO]⁺ | N/A | N/A | N/A | Moderate |
| 84 | [Piperidinyl]⁺ | Low | Low | High | Low |
| 129 | [M - C₄H₈]•+ (of Comparator 1) | N/A | Moderate | N/A | N/A |
| 171 | [M - C₄H₈]•+ (of Comparator 3) | N/A | N/A | N/A | Moderate |
| 198 | [M - •COCF₃]⁺ | Moderate | N/A | N/A | N/A |
| 238 | [M - •C(CH₃)₃]⁺ | Moderate | N/A | N/A | N/A |
| 239 | [M - C₄H₈]•+ | Moderate | N/A | N/A | N/A |
Experimental Protocol: GC-MS Analysis
For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective analytical technique.[2]
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to create working standards at appropriate concentrations for constructing a calibration curve if quantitative analysis is required.
GC-MS Instrumentation and Conditions
-
GC System: A standard gas chromatograph equipped with a capillary column.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[6]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.[6]
-
MS Quadrupole Temperature: 150 °C.[6]
Data Analysis
-
Identify the molecular ion peak, if present.
-
Analyze the major fragment ions and their relative abundances.
-
Compare the observed fragmentation pattern with the predicted pathways and the data from the comparator compounds.
-
For known compounds, confirm identity by comparing the acquired spectrum with a reference library such as NIST or Wiley.[2]
Caption: Experimental workflow for the GC-MS analysis of this compound and its analogues.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemistries of its constituent functional groups. The characteristic loss of the tert-butyl group (m/z 57), coupled with fragments arising from the trifluoroacetyl moiety (m/z 97) and the piperidine ring, provides a unique fingerprint for its identification. By comparing its fragmentation pattern with those of carefully selected analogues, researchers can confidently differentiate it from structurally similar compounds. The provided GC-MS protocol offers a robust starting point for the routine analysis of this and related molecules, ensuring the integrity and quality of materials used in the critical path of drug discovery and development.
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comparing reactivity of trifluoroacetylpiperidine vs acetylpiperidine
An In-Depth Comparative Guide to the Reactivity of Trifluoroacetylpiperidine vs. Acetylpiperidine
Introduction: A Tale of Two Amides
In the realm of synthetic chemistry, the N-acylpiperidine scaffold is a ubiquitous structural motif found in pharmaceuticals and bioactive molecules.[1] The reactivity of this functional group is pivotal to its role in both synthesis and biological activity. By making a subtle yet profound structural change—substituting a methyl group (CH₃) with a trifluoromethyl group (CF₃)—we transition from N-acetylpiperidine to N-(trifluoroacetyl)piperidine. This guide provides a detailed, evidence-based comparison of these two molecules, moving beyond simple observation to explain the fundamental electronic and mechanistic principles that govern their divergent chemical behavior. We will explore how the powerful inductive effect of the trifluoromethyl group transforms the amide moiety, dramatically enhancing its electrophilicity and altering its stability and reactivity in nucleophilic acyl substitution reactions.
The Electronic Heart of the Matter: Inductive Effects on the Carbonyl
The stark difference in reactivity between acetylpiperidine and trifluoroacetylpiperidine originates from the disparate electronic properties of the methyl and trifluoromethyl groups. The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[2] This creates a strong dipole moment, pulling electron density away from the adjacent carbonyl carbon.
Conversely, the methyl (-CH₃) group is weakly electron-donating through hyperconjugation and induction. This fundamental electronic difference has a profound impact on the electrophilicity of the carbonyl carbon.
-
In Trifluoroacetylpiperidine: The intense inductive withdrawal by the -CF₃ group severely depletes the electron density of the carbonyl carbon, making it significantly more electropositive (δ+) and thus a highly activated "superelectrophile".[2]
-
In Acetylpiperidine: The methyl group slightly enriches the electron density of the carbonyl carbon, rendering it a less potent electrophile.
This difference in electrophilicity is the primary determinant of their reactivity towards nucleophiles.
Caption: General mechanism for nucleophilic acyl substitution at an amide carbonyl.
Comparative Data: Physicochemical Properties
The fundamental differences in their structure are reflected in their physical and chemical properties.
| Property | Acetylpiperidine | Trifluoroacetylpiperidine | Rationale for Difference |
| Molecular Formula | C₇H₁₃NO [3][4] | C₇H₁₀F₃NO [5][6] | Presence of three fluorine atoms in place of hydrogens. |
| Molecular Weight | 127.18 g/mol [3][4] | 181.16 g/mol [5][] | Fluorine is significantly heavier than hydrogen. |
| Carbonyl Electrophilicity | Low | Very High | The -CF₃ group is strongly electron-withdrawing, while -CH₃ is weakly electron-donating. [2] |
| Amide N Basicity | Higher | Lower | The -CF₃ group inductively withdraws electron density from the nitrogen atom, reducing its ability to donate its lone pair. |
| Hydrolytic Stability | High | Low | The highly electrophilic carbonyl is more susceptible to attack by water, leading to faster hydrolysis. |
Hydrolytic Stability: A Case of Destabilization
Amide bonds are famously stable, a property essential for the integrity of proteins in biology. [8]Hydrolysis of a typical amide requires forcing conditions like prolonged heating in strong acid or base. [8]
-
Acetylpiperidine follows this rule and is hydrolytically stable under mild conditions.
-
Trifluoroacetylpiperidine , however, is significantly more prone to hydrolysis. The electron-withdrawing -CF₃ group not only makes the carbonyl carbon more susceptible to nucleophilic attack by water but also stabilizes the resulting tetrahedral intermediate. This makes the trifluoroacetyl group useful as a protecting group for amines that can be cleaved under moderately basic or acidic conditions, which would leave a standard acetyl group intact.
Experimental Protocol: Comparative Hydrolysis via HPLC Monitoring
This protocol describes a method to objectively compare the rate of hydrolysis of the two compounds under basic conditions.
Objective: To determine the relative hydrolysis rates of N-acetylpiperidine and N-(trifluoroacetyl)piperidine in a buffered basic solution by monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
N-acetylpiperidine
-
N-(trifluoroacetyl)piperidine
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Volumetric flasks, pipettes, autosampler vials
Workflow Diagram:
Caption: Experimental workflow for comparative hydrolysis rate analysis.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 100 mM sodium carbonate-bicarbonate buffer solution and adjust the pH to 10.0.
-
Stock Solution Preparation: Accurately prepare 10 mM stock solutions of N-acetylpiperidine and N-(trifluoroacetyl)piperidine in acetonitrile.
-
Reaction Initiation: For each compound, initiate the hydrolysis reaction by adding 100 µL of the 10 mM stock solution to 900 µL of the pH 10 buffer in a microcentrifuge tube. This results in a final substrate concentration of 1 mM. Immediately vortex and start a timer.
-
Time-Course Sampling: At predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the 50 µL aliquot to an HPLC vial containing 950 µL of a 50:50 water:acetonitrile solution with 1% formic acid. This neutralizes the base and stops the hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Use a C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Analysis: For each compound, quantify the peak area of the remaining starting material at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be proportional to the first-order rate constant (k) of hydrolysis. A steeper slope indicates a faster reaction rate.
Expected Outcome: The data will show a much faster decay in the peak area for trifluoroacetylpiperidine compared to acetylpiperidine, providing quantitative evidence of its lower hydrolytic stability.
Conclusion and Synthetic Implications
The substitution of a methyl group with a trifluoromethyl group is not a trivial modification; it fundamentally alters the electronic nature and chemical reactivity of the N-acylpiperidine core. Trifluoroacetylpiperidine is characterized by a highly electrophilic carbonyl carbon, making it significantly more reactive towards nucleophiles and more susceptible to hydrolysis than its acetylpiperidine counterpart.
For the researcher and drug development professional, the choice between these two scaffolds depends on the desired properties:
-
N-Acetylpiperidine is ideal when a robust, stable amide bond is required.
-
N-(Trifluoroacetyl)piperidine is the superior choice when enhanced reactivity is needed, for example, in designing probes that react readily with biological nucleophiles or when the acyl group is intended to serve as a readily cleavable protecting group. [][9] Understanding these reactivity differences, rooted in the principles of physical organic chemistry, allows for the rational design of molecules and synthetic strategies.
References
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Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Future medicinal chemistry, 2(3), 359–373. [Link]
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Hu, J., et al. (2020). Synthesis of N-trifluoromethyl amides from carboxylic acids. Angewandte Chemie International Edition, 59(35), 15163-15167. [Link]
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Boberskyi, V., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461-13470. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2009). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 74(21), 8149–8156. [Link]
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Sodeoka, M., & Shimizu, M. (2016). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 138(49), 15849–15852. [Link]
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Stephenson, C. R. J., et al. (2019). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. ACS Catalysis, 9(10), 9194–9199. [Link]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Gutte, B., & Merrifield, R. B. (2007). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 72(19), 7135–7142. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5181830, 1-Trifluoroacetyl piperidine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%). Retrieved from [Link]
-
Leonard, M. S. (2013, December 16). Nucleophilic Acyl Substitution of Amides [Video]. YouTube. [Link]
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BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]
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Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. Retrieved from [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Acetylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2022, January 30). Compare hydrolysis rate of ester and amide. r/chemhelp. [Link]
-
Benn, M. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3844. [Link]
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-
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A Senior Application Scientist's Guide to Alternative Protecting Groups for 4-(2,2,2-trifluoroacetyl)piperidine
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents, the judicious selection of protecting groups is paramount. The 4-(2,2,2-trifluoroacetyl)piperidine scaffold is a valuable building block, with the trifluoromethyl ketone moiety often serving as a key pharmacophore or a precursor for further transformations. The secondary amine of the piperidine ring requires temporary protection to direct reactivity and prevent undesirable side reactions.
While the tert-butyloxycarbonyl (Boc) group is a reliable and widely used standard, its lability under acidic conditions necessitates the exploration of orthogonal strategies for complex molecules containing acid-sensitive functional groups. This guide provides an in-depth comparison of viable alternatives to the Boc group for the protection of 4-(2,2,2-trifluoroacetyl)piperidine. We will delve into the practical aspects of four key alternatives—Cbz , Fmoc , Alloc , and Teoc —evaluating them based on their introduction, cleavage, orthogonality, and, most critically, their chemical compatibility with the sensitive trifluoroacetyl ketone functional group.
The Benchmark: tert-Butyloxycarbonyl (Boc) Group
The Boc group serves as our reference point. It is typically installed using di-tert-butyl dicarbonate (Boc)₂O and is quantitatively removed with strong acids, such as trifluoroacetic acid (TFA).
-
Protection: (Boc)₂O, a base (e.g., Et₃N or NaHCO₃), in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Deprotection: Neat TFA or TFA in DCM.
-
Key Consideration: The primary limitation is its acid lability. If a synthetic route requires acidic conditions for other steps, or if the final molecule contains acid-sensitive moieties, the Boc group is unsuitable, prompting the need for orthogonal alternatives.
Orthogonal Alternatives to the Boc Group
An ideal protecting group strategy allows for the selective removal of one group in the presence of others. Here, we evaluate four carbamate-based protecting groups, each with a unique deprotection mechanism, providing orthogonality to the acid-cleavable Boc group.
Carbobenzyloxy (Cbz) Group
The Cbz (or Z) group is a classic amine protecting group, renowned for its stability and removal under mild, neutral reductive conditions.
Chemical Strategy: The Cbz group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is cleaved by catalytic hydrogenolysis, a highly selective method that is compatible with a wide range of functional groups.
Compatibility with Trifluoroacetyl Ketone: The trifluoroacetyl ketone is generally stable under the neutral conditions of catalytic hydrogenolysis. While prolonged exposure to hydrogen and a highly active catalyst can potentially reduce ketones, the standard, mild conditions required for Cbz cleavage (e.g., Pd/C, H₂ at atmospheric pressure) are selective for the benzyl C-O bond and are not expected to affect the ketone.
Experimental Protocols
Protection of 4-(2,2,2-trifluoroacetyl)piperidine with Cbz-Cl
-
Suspend 4-(2,2,2-trifluoroacetyl)piperidine hydrochloride (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the suspension.[1]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield N-Cbz-4-(2,2,2-trifluoroacetyl)piperidine.
Deprotection of the Cbz Group via Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected piperidine (1.0 equiv.) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).
-
Stir the mixture vigorously under an atmosphere of hydrogen (H₂, typically 1 atm via a balloon).
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected 4-(2,2,2-trifluoroacetyl)piperidine.
Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a cornerstone of solid-phase peptide synthesis due to its base lability, making it orthogonal to acid-labile groups like Boc.
Chemical Strategy: The Fmoc group is cleaved via a β-elimination mechanism triggered by a mild base, most commonly 20% piperidine in DMF.
Compatibility with Trifluoroacetyl Ketone: SEVERE INCOMPATIBILITY. This is the most critical consideration for this protecting group. The trifluoroacetyl ketone is a highly electrophilic carbonyl. The nucleophilic and basic piperidine used for Fmoc deprotection is expected to readily attack this ketone, leading to adduct formation, hydrate formation, or other decomposition pathways. The N-trifluoroacetyl amide group is known to be cleaved under basic conditions, and the ketone is significantly more reactive.[2] Therefore, the Fmoc group is not a recommended protecting group for this specific substrate.
Experimental Protocols
Due to the high likelihood of substrate degradation during deprotection, the Fmoc group is deemed unsuitable. Protocols are provided for informational purposes only.
Protection of 4-(2,2,2-trifluoroacetyl)piperidine with Fmoc-OSu
-
Dissolve 4-(2,2,2-trifluoroacetyl)piperidine (1.0 equiv.) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Add N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv.).
-
Stir the mixture at room temperature for 16-24 hours.
-
Dilute with water and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl, which will precipitate the product.
-
Extract the product with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Deprotection of the Fmoc Group (Caution Advised)
-
Dissolve the N-Fmoc protected piperidine in DMF.
-
Stir at room temperature for 15-30 minutes.
-
Workup would involve dilution, extraction, and purification, though significant side-product formation from the reaction with the trifluoroacetyl ketone is anticipated.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers true orthogonality to both acid- and base-labile protecting groups, as it is removed under very mild, specific conditions using a palladium catalyst.
Chemical Strategy: The Alloc group is cleaved via a palladium(0)-catalyzed π-allyl complex formation, followed by capture with a nucleophilic scavenger. This process occurs under neutral conditions.
Compatibility with Trifluoroacetyl Ketone: Excellent. The mild, near-neutral conditions of palladium-catalyzed deprotection are fully compatible with the trifluoroacetyl ketone moiety. This makes the Alloc group a superior choice when orthogonality to both acid and base is required.
Experimental Protocols
Protection of 4-(2,2,2-trifluoroacetyl)piperidine with Alloc-Cl
-
Dissolve 4-(2,2,2-trifluoroacetyl)piperidine (1.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add allyl chloroformate (Alloc-Cl, 1.2 equiv.).
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography.
Deprotection of the Alloc Group via Palladium Catalysis
-
Dissolve the N-Alloc protected piperidine (1.0 equiv.) in anhydrous DCM or THF under an inert atmosphere (N₂ or Ar).
-
Add the allyl scavenger, such as phenylsilane (PhSiH₃, 5.0 equiv.).[4]
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 equiv.).[3]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS. The reaction is often accompanied by a color change from yellow to colorless.
-
Upon completion, the reaction mixture can often be concentrated and purified directly by silica gel chromatography to remove the catalyst and scavenger byproducts.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is an exceptionally stable protecting group, resistant to a wide range of conditions, and is cleaved specifically by fluoride ions.
Chemical Strategy: The Teoc group is stable to acidic, basic, and hydrogenolysis conditions. Deprotection is initiated by the attack of a fluoride source (e.g., TBAF) on the silicon atom, triggering a β-elimination.[1][5]
Compatibility with Trifluoroacetyl Ketone: POTENTIAL INCOMPATIBILITY/COMPLICATION. While the Teoc group itself is robust, the deprotection reagent, tetrabutylammonium fluoride (TBAF), can pose a problem. TBAF is not only a fluoride source but also a potent nucleophilic catalyst. It is known to activate electrophilic carbonyls, including trifluoromethyl ketones, towards nucleophilic attack. This could lead to unwanted side reactions if other nucleophiles are present or potentially catalyze aldol-type reactions. Therefore, while Teoc offers broad orthogonality, its deprotection requires careful planning and a clean reaction system to avoid complications at the trifluoroacetyl ketone.
Experimental Protocols
Protection of 4-(2,2,2-trifluoroacetyl)piperidine with Teoc-OSu
-
Dissolve 4-(2,2,2-trifluoroacetyl)piperidine (1.0 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in anhydrous DCM.
-
Add N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 equiv.).[1]
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography.
Deprotection of the Teoc Group with TBAF
-
Dissolve the N-Teoc protected piperidine (1.0 equiv.) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.5-2.0 equiv.).
-
Stir the reaction at room temperature, monitoring carefully by TLC or LC-MS (typically 1-5 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to remove silyl byproducts and any potential side products.
Comparative Summary and Decision Guide
The optimal choice of protecting group depends entirely on the planned synthetic route. The table below summarizes the key attributes of each alternative.
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal To | Compatibility with CF₃CO-R |
| Boc (Benchmark) | (Boc)₂O | Strong Acid (TFA) | Fmoc, Cbz, Alloc, Teoc | Excellent |
| Cbz | Cbz-Cl | H₂, Pd/C (Catalytic Hydrogenolysis) | Boc, Fmoc, Teoc | Good |
| Fmoc | Fmoc-OSu | 20% Piperidine in DMF | Boc, Cbz, Alloc, Teoc | Very Poor (Incompatible) |
| Alloc | Alloc-Cl | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Boc, Fmoc, Cbz, Teoc | Excellent |
| Teoc | Teoc-OSu | TBAF in THF | Boc, Fmoc, Cbz, Alloc | Poor to Moderate (Complicated) |
Visualization of Workflows
Decision-Making Flowchart
This diagram assists in selecting the appropriate protecting group based on downstream reaction conditions.
Caption: Decision flowchart for protecting group selection.
General Protection & Deprotection Workflow
This diagram illustrates the general chemical transformations for each protecting group discussed.
Caption: General protection and deprotection schemes.
Conclusion
While Boc remains a workhorse protecting group, its limitations necessitate orthogonal alternatives. For the specific case of 4-(2,2,2-trifluoroacetyl)piperidine, the choice of an alternative is critically governed by its compatibility with the electrophilic trifluoroacetyl ketone.
-
The Cbz group emerges as a robust and reliable option, with its hydrogenolytic cleavage being mild and selective.
-
The Alloc group represents the most versatile and truly orthogonal choice, as its removal via palladium catalysis is performed under neutral conditions that are compatible with nearly all other functional groups, including the sensitive ketone.
-
Conversely, the Fmoc group should be strictly avoided due to the incompatibility of its basic deprotection conditions.
-
The Teoc group , while offering broad stability, introduces significant risk during its fluoride-mediated deprotection, which can activate the trifluoroacetyl ketone towards unwanted side reactions.
Ultimately, a careful analysis of the entire synthetic sequence is required. For maximum flexibility and safety, the Alloc group is the superior orthogonal protecting group for this particular scaffold, followed closely by the dependable Cbz group.
References
-
Chem-Station. (2019). Teoc Protecting Group. Chem-Station Int. Ed. [Link]
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]
-
Nowick, J. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Singh, Y., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]
-
Chemie Brunschwig. (n.d.). Protecting Agents. Chemie Brunschwig AG. [Link]
-
The Organic Chemist. (2022). Teoc Group Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]
-
Weinberger, D. S., et al. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules. [Link]
-
BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]
-
Singh, Y., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. ResearchGate. [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
Sources
biological activity of compounds derived from Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. The piperidine scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the development of potent and selective inhibitors.[1] When functionalized with a trifluoromethyl ketone (TFMK) moiety, these derivatives emerge as powerful covalent inhibitors of serine proteases, a class of enzymes implicated in a multitude of pathologies ranging from inflammation to viral replication.[2][3][4]
This guide provides an in-depth technical comparison of a novel, rationally designed piperidine-based TFMK inhibitor, derived from the versatile building block Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, with established clinical and preclinical serine protease inhibitors. We will delve into the causality behind its design, its proposed mechanism of action, and a comparative analysis of its potential efficacy against Human Leukocyte Elastase (HLE), a key serine protease involved in inflammatory diseases.
The Rationale for Trifluoromethyl Ketone Piperidine Derivatives
The trifluoromethyl ketone is a bioisostere of a tetrahedral transition state that forms during peptide bond hydrolysis by serine proteases. The potent electron-withdrawing nature of the trifluoromethyl group renders the ketone carbonyl highly electrophilic and susceptible to nucleophilic attack by the active site serine residue (Ser195 in HLE). This results in the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.[5][6][7]
The piperidine ring serves as a rigid scaffold to orient the TFMK warhead for optimal interaction with the enzyme's active site. Furthermore, the piperidine nitrogen allows for the introduction of various substituents to explore the S-pockets of the protease, thereby enhancing potency and selectivity.
Comparative Analysis of Human Leukocyte Elastase Inhibitors
Human Leukocyte Elastase (HLE) is a serine protease released by neutrophils during an inflammatory response. While crucial for host defense, its dysregulation leads to tissue damage in chronic inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[8][9] Here, we compare our proposed derivative with two notable HLE inhibitors.
Hypothetical Derivative: Boc-Piperidine-TFMK
For the purpose of this guide, we will consider a hypothetical lead compound, (R)-tert-butyl 4-(1-amino-3,3,3-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate , which can be synthesized from this compound. The rationale for this structure is to maintain the core TFMK-piperidine scaffold while introducing a primary amine for potential interactions within the enzyme's active site.
Established Comparators:
-
Sivelestat (ONO-5046): A competitive inhibitor of HLE that is clinically approved in Japan and South Korea for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS).[10][11] It is known to reduce inflammatory responses and improve lung function.[12][13]
-
ZD8321: A potent, orally active, trifluoromethyl ketone-based inhibitor of HNE with a reported Ki of 13 ± 1.7 nM.[14][15][16] While its clinical development was discontinued, it serves as a valuable preclinical benchmark for potent TFMK-based HLE inhibitors.
Performance Comparison
| Compound | Target | Mechanism of Action | Potency (Ki/IC50) | Route of Administration | Clinical Status |
| Boc-Piperidine-TFMK (Hypothetical) | Human Leukocyte Elastase | Covalent, reversible hemiketal formation with Ser195 | Expected in the nM to low µM range | To be determined | Preclinical (Proposed) |
| Sivelestat | Human Leukocyte Elastase | Competitive, reversible inhibition | IC50 = 44 nM | Intravenous | Approved in Japan and South Korea for ALI/ARDS[10][11] |
| ZD8321 | Human Neutrophil Elastase | Covalent, reversible hemiketal formation with Ser195 | Ki = 13 nM[14][15] | Oral | Preclinical (Development discontinued)[16] |
Proposed Mechanism of Inhibition
The proposed mechanism of action for TFMK-based piperidine derivatives against HLE involves a two-step process. First, the inhibitor reversibly binds to the active site of HLE. Subsequently, the hydroxyl group of the catalytic serine (Ser195) attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone, forming a stable, yet reversible, tetrahedral hemiketal intermediate.
Caption: Synthetic scheme for a hypothetical HLE inhibitor.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol.
-
Addition of Reagents: Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
In Vitro HLE Inhibition Assay
This protocol describes a standard method for determining the inhibitory potency (IC50) of a compound against HLE.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer.
-
Enzyme Incubation: Add HLE to the wells of the microplate containing the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities (slopes of the fluorescence versus time curves). Determine the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The strategic combination of a trifluoromethyl ketone warhead with a piperidine scaffold presents a compelling approach for the development of potent and selective serine protease inhibitors. While direct experimental data for derivatives of this compound as HLE inhibitors is not yet available in the public domain, the foundational principles of medicinal chemistry and the known structure-activity relationships of similar compounds suggest that this is a promising avenue for future research. The comparative analysis with established inhibitors like Sivelestat and ZD8321 provides a clear benchmark for the potency and pharmacokinetic properties that novel candidates in this class should aspire to achieve. The experimental protocols provided herein offer a practical starting point for the synthesis and evaluation of such compounds, paving the way for the potential discovery of next-generation therapeutics for inflammatory diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and biological activity of orally active peptidyl trifluoromethyl ketone inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 8. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 9. Structure based virtual screening for discovery of novel human neutrophil elastase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Introduction: Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery. The incorporation of a trifluoroacetyl group into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical comparison of plausible synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in its efficient preparation and validation.
Core Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies for the preparation of this compound have been evaluated:
-
Direct Conversion of a Carboxylic Acid: This approach involves the direct transformation of the readily available Tert-butyl 4-piperidinecarboxylate into the target trifluoromethyl ketone.
-
The Weinreb Amide Route: A two-step approach commencing with the conversion of the carboxylic acid to a Weinreb amide, followed by trifluoromethylation.
This guide will dissect both methodologies, presenting a thorough analysis of their chemical logic, experimental intricacies, and comparative performance.
Route 1: Direct Conversion of Tert-butyl 4-piperidinecarboxylate
This is arguably the most direct and atom-economical approach. The direct conversion of carboxylic acids to trifluoromethyl ketones is a powerful transformation in organic synthesis.[1][2][3] This method typically involves the activation of the carboxylic acid with trifluoroacetic anhydride (TFAA) in the presence of a base, such as pyridine, followed by a decarboxylation step.[2]
Chemical Logic and Mechanistic Insight
The reaction is believed to proceed through the formation of a mixed anhydride between the carboxylic acid and trifluoroacetic anhydride. The base then facilitates the formation of an enolate or a related reactive intermediate, which undergoes trifluoroacetylation. Subsequent hydrolysis and decarboxylation afford the final trifluoromethyl ketone. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions.
Caption: Workflow for the direct conversion of a carboxylic acid to a trifluoromethyl ketone.
Experimental Protocol: Direct Conversion
Materials:
-
Tert-butyl 4-piperidinecarboxylate
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Tert-butyl 4-piperidinecarboxylate (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench with deionized water.
-
Heat the mixture to 45 °C for 1-2 hours to ensure complete hydrolysis and decarboxylation.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route 2: The Weinreb Amide Approach
The Weinreb amide synthesis is a well-established and reliable method for the preparation of ketones from carboxylic acids.[4][5] This two-step sequence involves the initial formation of an N-methoxy-N-methylamide (Weinreb amide), which is then reacted with a suitable organometallic reagent or, in this case, a trifluoromethylating agent.[6][7]
Chemical Logic and Mechanistic Insight
The key to the success of the Weinreb amide is the formation of a stable chelated intermediate upon addition of the nucleophile. This intermediate is stable under the reaction conditions and does not collapse to the ketone until aqueous workup. This prevents the common problem of over-addition to form a tertiary alcohol. For trifluoromethylation, the Ruppert-Prakash reagent (TMSCF₃) with a fluoride source is a common choice.
Caption: The Weinreb amide route to trifluoromethyl ketones.
Experimental Protocol: Weinreb Amide Route
Part A: Synthesis of N-methoxy-N-methyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide
Materials:
-
Tert-butyl 4-piperidinecarboxylate
-
N,O-Dimethylhydroxylamine hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of Tert-butyl 4-piperidinecarboxylate (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Weinreb amide.
Part B: Trifluoromethylation of the Weinreb Amide
Materials:
-
N-methoxy-N-methyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere and cool to 0 °C.
-
Add TMSCF₃ (1.5 eq) followed by the slow addition of TBAF solution (0.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Performance Comparison
| Parameter | Route 1: Direct Conversion | Route 2: Weinreb Amide Route |
| Number of Steps | 1 | 2 |
| Typical Yield | Good to Excellent (60-85%)[2][3] | Good (overall 50-75%)[6][7] |
| Reagent Cost & Availability | TFAA and pyridine are common and relatively inexpensive. | Coupling reagents (e.g., HATU) and TMSCF₃ can be more expensive. |
| Scalability | Generally scalable, but exothermicity of quenching needs management. | Both steps are generally scalable. |
| Substrate Scope | Broad for many carboxylic acids, but sensitive functional groups may not be tolerated. | Generally very broad due to the mildness of the conditions and stability of the Weinreb amide. |
| Ease of Purification | Can sometimes be challenging due to byproducts from the base and TFAA. | Purification of both the Weinreb amide and the final product is typically straightforward. |
Validation and Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), piperidine ring protons, and a characteristic multiplet for the proton alpha to the trifluoroacetyl group. |
| ¹³C NMR | Resonances for the tert-butyl group, the Boc carbonyl, the piperidine carbons, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. The ketone carbonyl will also be present. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| IR Spectroscopy | Strong absorption bands for the two carbonyl groups (Boc and ketone) and C-F stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 (Direct Conversion) is recommended for its efficiency and atom economy, making it an excellent choice for large-scale synthesis where cost and step-count are critical factors. Careful optimization of reaction conditions is necessary to maximize yield and ease of purification.
-
Route 2 (Weinreb Amide) offers a more controlled and often cleaner reaction, with a broader tolerance for other functional groups that might be present in more complex substrates. This route is particularly advantageous during the synthesis of diverse libraries of compounds or when dealing with delicate molecules.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, cost, available equipment, and the chemical nature of the starting materials.
References
- Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176.
- Said, M. S., Khonde, N. S., Kumar, P., & Gajbhiye, J. M. (2023). Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Letters, 25(6), 1094–1098.
- Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 85, 197-207.
- Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.
-
ResearchGate. (n.d.). Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters. Retrieved from [Link]
- Taylor & Francis Online. (2007). A PRACTICAL ONE-POT SYNTHESIS OF WEINREB-LIKE AMIDES OF (S)- AND (R)-N-BOC-PIPECOLIC ACIDS FROM (+)-PIPERIDINE-2-CARBOXYLIC ACID.
-
Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
- PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946.
- ACS Publications. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
- ResearchGate. (2020).
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Scilit. (n.d.). A Weinreb amide approach to the synthesis of trifluoromethylketones. Retrieved from [Link]
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comparative study of synthetic methods for trifluoroacetylated heterocycles
An In-Depth Technical Guide to the Synthetic Methods for Trifluoroacetylated Heterocycles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Trifluoroacetylated Heterocycles
The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroacetyl group (-COCF₃) serves as a powerful modulator of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Trifluoroacetylated heterocycles are not only valuable final products but also versatile synthetic intermediates that can be transformed into a variety of other trifluoromethyl-containing moieties.[3] This guide provides a comparative analysis of the principal synthetic strategies for accessing these important compounds, grounded in mechanistic understanding and supported by experimental data. We will delve into the nuances of electrophilic, radical, and cyclization-based approaches, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Electrophilic Trifluoroacetylation: The Workhorse Approach
Electrophilic trifluoroacetylation is arguably the most direct and widely employed method for introducing a trifluoroacetyl group onto a heterocycle. This strategy relies on the reaction of an electron-rich heterocyclic ring with a potent electrophilic trifluoroacetylating agent.
Mechanism and Rationale
The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The trifluoroacetylating agent, often activated by a Lewis acid or Brønsted acid, generates a highly electrophilic trifluoroacetyl cation or a related species. This electrophile is then attacked by the nucleophilic heterocycle, forming a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the trifluoroacetylated product.
The choice of reagent and conditions is critical and depends on the nucleophilicity of the heterocyclic substrate. Electron-rich heterocycles like indoles and pyrroles can often be acylated under relatively mild conditions, whereas less reactive systems such as pyridines may require more forcing conditions or a pre-activation strategy.[4][5]
Key Reagents and Their Applications
A variety of reagents have been developed for electrophilic trifluoroacetylation, each with its own advantages and limitations.[3]
-
Trifluoroacetic Anhydride (TFAA): TFAA is a common, powerful, and readily available reagent. It is often used for the trifluoroacetylation of highly reactive heterocycles. For less reactive substrates, a catalyst is often required. For instance, the direct C3-H trifluoroacetylation of quinolines and pyridines has been achieved using TFAA following a dearomatization step to generate a more reactive dihydropyridine intermediate.[4]
-
Trifluoroacetic Acid (TFA): While less reactive than TFAA, TFA can serve as both a reagent and a catalyst in certain transformations. It is particularly useful in reactions where a milder acylating agent is needed.[6][7][8] For example, N-trifluoroacetylation of indoles can be achieved using TFA in the presence of trimethylamine borane.[6]
-
S-Trifluoroacetyl Thioesters: These reagents, such as ethyl trifluorothioacetate, offer a milder alternative to TFAA and can provide improved selectivity in some cases.
-
Trifluoroacetyl Triflate (TFAT): This is an exceptionally reactive reagent, capable of acylating even weakly nucleophilic substrates. However, its high reactivity necessitates the use of non-coordinating solvents and careful handling.[3]
Comparative Data for Electrophilic Methods
| Heterocycle | Reagent/Conditions | Yield (%) | Reference |
| Indole (at C3) | TFAA, Pyridine | >90 | [9] |
| Pyridine (at C3) | 1. Chloroethyl chloroformate, NaBH₄; 2. TFAA; 3. Acid | Moderate | [4] |
| Quinoline (at C3) | 1. Chloroethyl chloroformate, NaBH₄; 2. TFAA; 3. Acid | Good | [4] |
| Indole (at N) | TFA, Me₃N-BH₃, CH₃CN, 100 °C | 34-93 | [6] |
Experimental Protocol: C3-Trifluoroacetylation of Indole
This protocol is a classic example of electrophilic trifluoroacetylation on an electron-rich heterocycle.
-
Setup: To a solution of indole (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup: Pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 3-trifluoroacetylindole.
Workflow Diagram
Caption: General workflow for electrophilic trifluoroacetylation.
Radical-Based Trifluoroacetylation: Modern and Versatile
The advent of photoredox catalysis has opened new avenues for C-H functionalization, including the introduction of trifluoroacetyl groups under mild conditions.[10][11] These methods often rely on the generation of a trifluoroacetyl radical or a related reactive species.
Mechanism and Rationale
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) event with a suitable trifluoroacetyl precursor.[12][13] This generates a trifluoroacetyl radical, which can then add to the heterocyclic substrate. The resulting radical intermediate is subsequently oxidized to a cation, which, after deprotonation, yields the final product. This approach is particularly valuable for the functionalization of heterocycles that are sensitive to strongly acidic or basic conditions.
Key Methods and Precursors
-
Photocatalytic approach with masked reagents: A notable example is the visible-light-mediated trifluoroacetylation of azauracils.[12][14] This method uses a masked trifluoroacetyl reagent and oxygen as a green oxidant, avoiding the need for transition metals.[12]
-
Minisci-type Reactions: While direct trifluoroacetylation via Minisci reaction is less common, related trifluoromethylation reactions often proceed through similar radical mechanisms. For instance, using sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) with an oxidant like tert-butyl hydroperoxide generates a trifluoromethyl radical, which preferentially attacks electron-deficient heterocycles.[5][15][16] Subsequent oxidation and hydrolysis of the intermediate could potentially lead to a trifluoroacetyl group.
Comparative Data for Radical Methods
| Heterocycle | Reagent/Conditions | Yield (%) | Reference |
| Azauracils | Masked TFA reagent, Photocatalyst, O₂, Visible Light | Good | [12] |
| Pyridines (CF₃) | CF₃SO₂Na, tBuOOH, DCM/H₂O | 40-80 | [5][16] |
| Indoles (CF₃) | CF₃SO₂Na, tBuOOH, DCM/H₂O | 50-70 | [5][16] |
Note: Data for direct trifluoroacetylation via radical pathways is emerging. The table includes related trifluoromethylation data for comparison of reactivity.
Experimental Protocol: Photocatalytic Trifluoroacetylation of Azauracil
This protocol is representative of modern, mild trifluoroacetylation methods.[12]
-
Setup: In a reaction vial, combine the azauracil substrate (0.2 mmol), the masked trifluoroacetyl reagent (0.4 mmol), and the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).
-
Reaction: Add the appropriate solvent (e.g., acetonitrile) and degas the mixture. Place the vial under an oxygen atmosphere (balloon) and irradiate with blue LEDs at room temperature for 12-24 hours.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to obtain the desired trifluoroacetylated azauracil.
Logical Relationship Diagram
Caption: Simplified photoredox cycle for trifluoroacetylation.
Cyclization and Annulation Strategies
An alternative and powerful approach involves constructing the heterocyclic ring itself using a precursor that already contains the trifluoroacetyl moiety. This strategy offers excellent control over regioselectivity and is particularly useful for synthesizing complex or highly substituted heterocycles.
Mechanism and Rationale
These methods encompass a wide range of reaction types, including condensations, cycloadditions, and transition-metal-catalyzed annulations. The key principle is the strategic disconnection of the target heterocycle into building blocks, one of which is a trifluoroacetylated synthon. This approach avoids potential issues with direct C-H functionalization, such as poor regioselectivity or harsh reaction conditions.
Key Methods and Applications
-
Condensation Reactions: A classic example is the synthesis of N-trifluoroacetylated pyrazolines. This is achieved through the cyclization of chalcones with hydrazine in the presence of trifluoroacetic acid, which acts as both a reactant and a catalyst.[17][18]
-
[3+2] Cycloadditions: Trifluoroacetylated pyrazoles can be synthesized with high yields via the Zn-catalyzed cycloaddition of sydnones with 1,1,1,5,5,5-hexafluoropentane-2,4-dione, a trifluoroacetylated building block.[1]
-
Palladium-Catalyzed Annulation: Structurally diverse trifluoromethyl-containing indoles can be accessed through a palladium-catalyzed reaction between unactivated alkenes and trifluoroacetimidoyl chlorides.[19] This method forges the indole ring while incorporating the trifluoromethyl group, which can be considered a precursor to the trifluoroacetyl group.
Comparative Data for Cyclization/Annulation Methods
| Heterocycle | Method | Precursors | Yield (%) | Reference |
| Pyrazolines | Condensation | Chalcone, Hydrazine, TFA | up to 79 | [17][18] |
| Pyrazoles | [3+2] Cycloaddition | Sydnone, Hexafluoropentane-2,4-dione | High | [1] |
| Indoles (CF₃-containing) | Pd-catalyzed Annulation | Alkene, Trifluoroacetimidoyl chloride | Moderate to Good | [19] |
Experimental Protocol: Synthesis of N-Trifluoroacetyl Pyrazolines
This protocol illustrates the construction of the heterocyclic ring to incorporate the trifluoroacetyl group.[17][18]
-
Setup: In a round-bottom flask, dissolve the chalcone (1.0 mmol) and hydrazine hydrate (1.5 mmol) in trifluoroacetic acid (5 mL).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure N-trifluoroacetyl pyrazoline.
Workflow Diagram
Caption: General workflow for cyclization-based strategies.
Conclusion and Future Outlook
The synthesis of trifluoroacetylated heterocycles is a dynamic field with a diverse and expanding toolkit. While traditional electrophilic methods using reagents like TFAA remain highly effective for many applications, modern radical and photocatalytic approaches offer milder conditions and novel reactivity patterns. Concurrently, cyclization and annulation strategies provide unparalleled control over regiochemistry, enabling the construction of complex molecular architectures.
The choice of method ultimately depends on several factors: the reactivity of the heterocyclic core, the desired regioselectivity, functional group tolerance, and scalability. For drug development professionals, the scalability and cost-effectiveness of a given method are paramount. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can anticipate the development of even more efficient, selective, and sustainable methods for accessing this critical class of compounds, further accelerating innovation in medicine and materials science.
References
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Title: Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides Source: RSC Publishing URL: [Link]
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Title: Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane Source: Organic Letters URL: [Link]
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Title: N-Trifluoroacetylated pyrazolines: Synthesis, characterization and antimicrobial studies Source: Bioorganic Chemistry URL: [Link]
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Title: C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides Source: Organic Letters URL: [Link]
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Title: N-Trifluoroacetylated pyrazolines: Synthesis, characterization and antimicrobial studies | Request PDF Source: ResearchGate URL: [Link]
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Title: Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates Source: Synthetic Communications URL: [Link]
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Title: Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow Source: PubMed URL: [Link]
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Title: ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds Source: ResearchGate URL: [Link]
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Title: Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines Source: PubMed URL: [Link]
-
Title: Photocatalytic Trifluoroacetylation of Azauracils under Visible Light Source: ResearchGate URL: [Link]
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Title: Innate C-H trifluoromethylation of heterocycles Source: PNAS URL: [Link]
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Title: Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes Source: Chemistry – A European Journal URL: [Link]
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Title: Trifluoroacetic acid: Uses and recent applications in organic synthesis Source: Semantic Scholar URL: [Link]
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Title: Innate C-H trifluoromethylation of heterocycles Source: PubMed URL: [Link]
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Title: (PDF) Innate C-H trifluoromethylation of heterocycles Source: ResearchGate URL: [Link]
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Title: (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Introduction: The Critical Role of Purity for a Versatile Building Block
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a fluorinated piperidine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery. The presence of the trifluoroacetyl group can significantly modulate the physicochemical properties of a parent molecule, such as basicity (pKa) and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1][2] The Boc-protected piperidine moiety provides a versatile scaffold for further synthetic elaboration.
Given its role as a foundational fragment in the synthesis of complex active pharmaceutical ingredients (APIs), the purity of this starting material is not merely a quality metric but a prerequisite for reproducible and successful downstream applications. Impurities, which may include unreacted starting materials, synthetic by-products, or degradation products, can lead to the formation of unintended side products, complicate purification processes, and compromise the biological activity and safety of the final compound. Commercial grades of this reagent are often listed with a purity of approximately 95%, making a robust, in-house verification of purity an essential practice for any research or development program.[3][4]
This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of commercial this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for a comprehensive purity assessment.
Comparative Analysis of Key Analytical Methodologies
A multi-technique approach is indispensable for a thorough and unambiguous purity assessment. No single method can reveal all potential impurities. Here, we compare the three most powerful and accessible techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
dot
Caption: Overall workflow for the comprehensive purity assessment of a commercial sample.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Reversed-Phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of non-volatile, polar organic molecules like our target compound.[5] It excels at separating the main component from closely related impurities based on differences in polarity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice, providing a nonpolar stationary phase that retains the molecule primarily through hydrophobic interactions with its Boc and piperidine scaffold.
-
Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile) is used. Starting with a higher water content allows polar impurities to elute first, while gradually increasing the organic solvent concentration elutes the main compound and then more nonpolar impurities.
-
Additive: A small amount of an acid like Trifluoroacetic Acid (TFA) or Formic Acid (0.1%) is crucial.[6][7] It protonates any residual basic sites on the silica backbone of the column, preventing peak tailing and ensuring sharp, symmetrical peaks. It also maintains a consistent pH to prevent pH-dependent shifts in retention time.
-
Detection: The trifluoroacetyl and carboxylate carbonyl groups lack a strong chromophore for high-wavelength UV detection. Therefore, detection at a low wavelength, such as 210 nm, is necessary to capture the absorbance of these functional groups.[5] A Diode Array Detector (DAD) is preferable as it can provide spectral data to assess peak purity.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile. This ensures solubility and compatibility with the initial mobile phase conditions.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 0-2 min: 10% B; 2-18 min: 10% to 90% B; 18-22 min: 90% B; 22.1-25 min: 10% B (re-equilibration) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 210 nm | Injection Volume | 10 µL |
-
System Suitability: Before sample analysis, inject a standard solution to verify that the system is performing correctly. Key parameters include retention time reproducibility, peak symmetry (tailing factor), and resolution from any known impurities.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally desirable for use in sensitive applications.
dot
Caption: Standard experimental workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Identification and Quantification
NMR spectroscopy is an unparalleled tool for confirming the chemical structure and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[8] It provides atomic-level information, making it excellent for identifying impurities that might co-elute with the main peak in HPLC.
Causality Behind Experimental Choices:
-
¹H NMR: This is the primary NMR experiment. The Boc group provides a sharp, intense singlet for 9 protons around 1.4 ppm, which serves as an excellent internal reference for integration.[9] The piperidine ring protons and the methylene protons adjacent to the trifluoroacetyl group will give characteristic multiplets. Purity is assessed by comparing the integration of signals corresponding to the main compound against those of unknown signals.
-
¹³C NMR: While less sensitive, ¹³C NMR confirms the presence of all carbon atoms in the structure, including the carbonyls of the Boc and trifluoroacetyl groups and the quaternary carbon of the tert-butyl group, providing further structural validation.[10]
-
¹⁹F NMR: The presence of a CF₃ group makes ¹⁹F NMR a highly specific and sensitive technique. The target molecule will show a single, sharp peak. The presence of any other fluorine-containing impurities would be immediately obvious as additional signals in a clean spectral window.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be calculated with high precision, moving beyond the relative purity provided by HPLC's area percent method.[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ 0.00 ppm).
-
For qNMR, accurately weigh and add a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the sample vial before dissolving.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
Experiment: Standard ¹H pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 5-7 times the longest T₁ relaxation time of the protons of interest (typically 10-30 seconds for quantitative accuracy) to ensure full signal recovery between scans.
-
Number of Scans: 8-16 scans for a standard spectrum; may be increased for dilute samples or impurity detection.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals. Set the integral of a well-resolved signal from the main compound (e.g., the Boc group singlet) to its theoretical proton count (9.00 H).
-
The integrals of impurity peaks will be proportional to their molar ratio relative to the main compound. Calculate purity based on the relative integrals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Thermally Stable Impurities
While the target molecule itself has low volatility, GC-MS is an essential orthogonal technique for detecting impurities that HPLC might miss, such as residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane) or smaller, more volatile synthetic precursors.
Causality Behind Experimental Choices:
-
Technique: Headspace GC-MS is the ideal method for analyzing residual solvents without injecting the non-volatile main compound onto the GC column. For other potential semi-volatile impurities, direct liquid injection can be used, though derivatization might be needed for more polar compounds to increase their volatility.[5][11]
-
Derivatization: For certain amine-containing impurities, derivatization with reagents like pentafluoropropionic anhydride (PFPA) can be employed to create more volatile and thermally stable derivatives, which are easily analyzed by GC-MS.[12][13]
-
Detector: A Mass Spectrometer (MS) detector is critical. It not only quantifies the impurities but also provides their mass spectrum, which allows for their tentative identification through library matching or fragmentation analysis.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial.
-
Add 1 mL of a high-boiling point solvent in which the compound is soluble (e.g., DMSO, DMF).
-
Add an internal standard solution for quantification if required.
-
Seal the vial immediately with a septum cap.
-
-
GC-MS Conditions:
Parameter Condition Incubation Temp. 80 - 100 °C Incubation Time 15 - 30 min Column DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film Carrier Gas Helium, constant flow ~1.2 mL/min Oven Program Initial 40 °C for 5 min, ramp 10 °C/min to 240 °C, hold for 5 min Injector Temp. 250 °C MS Transfer Line 250 °C MS Ion Source 230 °C | Scan Range | 35 - 350 amu |
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify based on peak area relative to an internal or external standard curve.
Summary and Data Comparison
The choice of analytical technique depends on the specific question being asked. For routine quality control, HPLC is often sufficient. For comprehensive characterization and troubleshooting, a combination of all three is recommended.
| Feature | HPLC-UV/DAD | NMR Spectroscopy | GC-MS |
| Principle | Polarity-based separation | Nuclear magnetic resonance | Volatility-based separation |
| Primary Use | Relative purity, related substances | Structural ID, absolute purity (qNMR) | Volatile impurities, residual solvents |
| Advantages | High precision, robust, widely available | Unambiguous structural data, universal detection | High sensitivity, excellent for solvents |
| Limitations | Requires chromophore, non-universal detection | Lower sensitivity, higher equipment cost | Analyte must be volatile/thermally stable |
| Sample Prep. | Simple dissolution & filtration | Simple dissolution | Can require headspace or derivatization |
Hypothetical Purity Data Comparison for Commercial Lots:
| Analytical Method | Lot A Purity (%) | Lot B Purity (%) | Comments |
| HPLC (% Area) | 96.2% | 98.5% | Lot B shows fewer related substance impurities. |
| ¹H qNMR (wt%) | 95.5% | 97.9% | Confirms HPLC results; provides absolute purity. |
| GC-MS (Residual Solvents) | 0.4% (Ethyl Acetate) | <0.05% | Lot A has significant residual solvent. |
| Final Assessment | Lot A: 95.1% (Corrected) | Lot B: 97.9% (Corrected) | Lot B is of significantly higher quality. |
Conclusion and Recommendations
A comprehensive purity assessment of this compound requires an orthogonal analytical approach.
-
For routine QC: A validated RP-HPLC method provides a reliable assessment of purity and the presence of non-volatile, structurally related impurities.
-
For initial batch qualification: A combination of HPLC and ¹H NMR is strongly recommended. NMR confirms the structure's identity, while HPLC provides a high-precision purity value.
-
For troubleshooting or in-depth analysis: The full suite of HPLC, NMR (¹H, ¹³C, ¹⁹F), and GC-MS should be employed. GC-MS is critical for identifying volatile impurities that other methods will miss, and multi-nuclear NMR provides complete structural confirmation.
By investing in this multi-technique validation, researchers and drug development professionals can ensure the quality and consistency of this key building block, mitigating risks in their synthetic campaigns and ultimately contributing to the integrity of their final research outcomes.
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Navigating the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For the discerning researcher in drug discovery and development, a precise understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide focuses on Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry, notable for its trifluoromethyl ketone moiety—a functional group known to modulate metabolic stability and binding affinity.
As of the latest literature review, a public X-ray crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven protocol for determining the crystal structure of this and similar small molecules. Secondly, it offers a comparative analysis of its expected structural features against a known, structurally related analog, providing a predictive framework for its molecular conformation and intermolecular interactions.
The Unseen Structure: A Protocol for Elucidation
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps and the rationale behind each experimental choice, ensuring a self-validating workflow.
Experimental Workflow: From Powder to Precision
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
1. Crystallization:
-
Purity is Paramount: Begin with a sample of this compound of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a lower quality structure.
-
Solvent Screening: The choice of solvent is critical. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Crystallization Techniques:
-
Slow Evaporation: A straightforward method where a nearly saturated solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. For the title compound, a system of ethyl acetate (solvent) and hexane (anti-solvent) would be a logical starting point.
-
-
Crystal Mounting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they must be carefully mounted on a goniometer head for data collection. A cryoloop is typically used, and the crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage during X-ray exposure.
2. Data Collection:
-
A mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations.
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.
-
Structure Solution: For small molecules like the title compound, direct methods are typically used to solve the phase problem and obtain an initial electron density map.[1]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structural model is validated using software tools like PLATON to check for geometric and crystallographic consistency. The final structure is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to be made available to the scientific community.[2][3][4]
A Comparative Analysis: Expected vs. Known Structures
In the absence of a determined crystal structure for our target molecule, we can draw valuable insights from a structurally similar compound for which crystallographic data is available: tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate . While a piperazine, the core saturated six-membered ring and the Boc-protecting group offer a solid basis for comparison.
| Feature | tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate | This compound (Expected) |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | A common centrosymmetric space group like P2₁/c is probable |
| Piperidine/Piperazine Ring Conformation | Chair | Expected to adopt a stable chair conformation |
| Boc Group Orientation | Equatorial | Expected to be in the equatorial position to minimize steric hindrance |
| Key Intermolecular Interactions | Weak C-H···O hydrogen bonds | Potential for C-H···O and C-H···F hydrogen bonds. The trifluoromethyl group could also participate in halogen bonding. |
Conformational Analysis
The piperidine ring in this compound is expected to adopt a stable chair conformation, which is the lowest energy conformation for six-membered saturated rings. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom will almost certainly occupy an equatorial position to minimize 1,3-diaxial interactions. Similarly, the 2,2,2-trifluoroacetyl substituent at the 4-position is also likely to be in an equatorial position.
Caption: Expected chair conformation of this compound.
Intermolecular Interactions: The Role of Fluorine
The presence of the trifluoromethyl group is a key feature of the title compound. The high electronegativity of the fluorine atoms will likely lead to the formation of weak C-H···F hydrogen bonds in the crystal lattice. Additionally, the oxygen atom of the trifluoroacetyl group and the carbonyl oxygen of the Boc group are expected to act as hydrogen bond acceptors for weak C-H···O interactions. These intermolecular forces will play a crucial role in dictating the crystal packing arrangement.
Alternative Building Blocks: A Structural Perspective
For researchers seeking alternatives to this compound, several other piperidine-based building blocks are commercially available. A comparison with these alternatives highlights the unique structural and electronic properties conferred by the trifluoroacetyl group.
| Compound | Key Structural Feature | Potential Impact on Properties |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | Methyl ketone | Less electron-withdrawing than a trifluoromethyl ketone, leading to different reactivity and potential for hydrogen bonding. |
| tert-Butyl 4-formylpiperidine-1-carboxylate | Aldehyde | More reactive than a ketone; can participate in different types of chemical transformations. |
| tert-Butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate | Difluoromethyl ketone | Intermediate electron-withdrawing character between a methyl and trifluoromethyl ketone. |
The trifluoromethyl group in the title compound is a strong electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl group and the overall electronic properties of the molecule. This is a critical consideration in drug design, as it can impact metabolic stability and interactions with biological targets.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be publicly disclosed, this guide provides a robust framework for its determination and a predictive analysis of its key structural features. The detailed experimental protocol offers a clear path for researchers to elucidate this and other small molecule structures, while the comparative analysis underscores the unique structural and electronic contributions of the trifluoroacetyl moiety. A thorough understanding of these molecular attributes is indispensable for the rational design and development of novel therapeutics.
References
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC - The Cambridge Crystallographic Data Centre. Retrieved from [Link]
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Wikipedia. (2023). Cambridge Crystallographic Data Centre. In Wikipedia. Retrieved from [Link]
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chemeurope.com. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
- Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157–3158.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.
- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1435.
-
Wikipedia. (2023). X-ray crystallography. In Wikipedia. Retrieved from [Link]
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spectroscopic comparison of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and its analogs
Introduction
In the landscape of modern drug discovery and development, fluorinated organic molecules have become indispensable building blocks. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among these, piperidine scaffolds featuring a trifluoroacetyl group are of particular interest, serving as key intermediates in the synthesis of complex pharmaceutical agents.
This guide provides an in-depth spectroscopic comparison of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and two of its principal analogs: its non-fluorinated counterpart, Tert-butyl 4-acetylpiperidine-1-carboxylate , and its deprotected form, 1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-one . Understanding the distinct spectroscopic signatures of these molecules is paramount for researchers in confirming their synthesis, assessing purity, and elucidating their structure. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that give rise to these spectral differences.
Molecular Structures Under Comparison
The three molecules at the core of this guide differ in two key positions: the presence of a trifluoroacetyl versus an acetyl group, and the presence or absence of a Tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. These structural modifications induce significant and predictable changes in their spectroscopic profiles.
Figure 1: Structures of the core molecule and its key analogs.
Comparative Spectroscopic Analysis
The true differentiation between these compounds lies in the detailed analysis of their spectra. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The differences between our three compounds are starkly revealed in ¹H, ¹³C, and ¹⁹F NMR.
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
This compound : The spectrum is characterized by a prominent singlet around 1.46 ppm , integrating to 9 protons, which is the signature of the Boc-group's tert-butyl protons[1]. The piperidine ring protons appear as complex multiplets between approximately 1.5-4.0 ppm . The methine proton at the C4 position, adjacent to the electron-withdrawing trifluoroacetyl group, is expected to be shifted downfield compared to a simple alkyl substituent.
-
Tert-butyl 4-acetylpiperidine-1-carboxylate : This analog also displays the large singlet for the Boc group around 1.4-1.5 ppm [2]. However, it features a new singlet around 2.1-2.2 ppm , integrating to 3 protons, which is characteristic of the acetyl methyl group (CH₃). The absence of the highly electronegative fluorine atoms means the adjacent C4 proton is slightly more shielded (further upfield) compared to its trifluoroacetyl counterpart.
-
1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-one : The most significant change is the complete absence of the ~1.46 ppm singlet , confirming the removal of the Boc protecting group. The protons on the piperidine ring nitrogen (N-H) will now be visible, typically as a broad singlet, and the adjacent ring protons will experience a different chemical environment.
Carbon NMR provides insight into the carbon framework of the molecule.
-
This compound : Key signals include the Boc carbonyl carbon (~155 ppm) and the quaternary carbon of the tert-butyl group (~79-80 ppm)[1]. The trifluoroacetyl carbonyl carbon appears downfield, and crucially, the trifluoromethyl carbon (-CF₃) signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF). The chemical shift of the CF₃ group itself is typically around 115-120 ppm.
-
Tert-butyl 4-acetylpiperidine-1-carboxylate : The spectrum is similar for the Boc and piperidine signals. However, the acetyl carbonyl will be present (~208-212 ppm), and the acetyl methyl carbon will appear significantly upfield (~28-30 ppm). The characteristic quartet of the CF₃ group is absent.
-
1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-one : The signals for the Boc group's carbonyl and quaternary carbons (~155 and ~80 ppm) are absent. The piperidine ring carbons will show a shift in their positions due to the removal of the electron-withdrawing carbamate group.
This technique is exclusively used for fluorine-containing compounds and is therefore a definitive tool for identifying the fluorinated species.
-
This compound : The spectrum will show a single, sharp singlet. The chemical shift of a trifluoroacetyl group is typically found in the range of -75 to -85 ppm (relative to CFCl₃)[3]. The exact position can be influenced by the solvent and local electronic environment, but its presence is an unambiguous confirmation of the -COCF₃ moiety[3].
-
Tert-butyl 4-acetylpiperidine-1-carboxylate : This compound is silent in the ¹⁹F NMR spectrum.
-
1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-one : This analog will also show a singlet in the ¹⁹F NMR spectrum, likely in a very similar region to the Boc-protected version, confirming the persistence of the trifluoroacetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing excellent information about the functional groups present.
-
This compound : Two distinct carbonyl (C=O) stretching frequencies will be observed. The carbamate carbonyl of the Boc group appears as a strong band around 1690 cm⁻¹ [1]. The ketone carbonyl, being adjacent to the electron-withdrawing CF₃ group, will be shifted to a higher frequency, typically appearing around 1750-1780 cm⁻¹ . Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region.
-
Tert-butyl 4-acetylpiperidine-1-carboxylate : This analog also shows the Boc carbamate stretch around 1690 cm⁻¹ . However, the acetyl ketone stretch appears at a lower frequency than its trifluoro- counterpart, typically around 1710-1715 cm⁻¹ . The intense C-F bands are absent.
-
1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-one : The carbamate C=O stretch at ~1690 cm⁻¹ will be absent. The trifluoroacetyl ketone stretch will remain present around 1750-1780 cm⁻¹. A broad N-H stretching band will appear in the 3300-3500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for confirmation of molecular weight and structural features.
-
This compound : The molecular weight is 281.29 g/mol . In ESI-MS, one would expect to see the protonated molecule [M+H]⁺ at m/z 282. A characteristic fragmentation is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a prominent fragment.
-
Tert-butyl 4-acetylpiperidine-1-carboxylate : The molecular weight is 227.30 g/mol [4][5]. The [M+H]⁺ peak would be at m/z 228. It will also exhibit the characteristic loss of the tert-butyl group.
-
1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-one : The molecular weight is 181.16 g/mol [6][7]. The [M+H]⁺ peak would be at m/z 182. The fragmentation pattern will be dominated by cleavages within the piperidine ring rather than the loss of a Boc group.
Data Summary
| Spectroscopic Feature | This compound | Tert-butyl 4-acetylpiperidine-1-carboxylate | 1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-one |
| Formula | C₁₂H₁₈F₃NO₃ | C₁₂H₂₁NO₃[5] | C₇H₁₀F₃NO[6] |
| Mol. Weight | 281.29 g/mol | 227.30 g/mol [4] | 181.16 g/mol [7] |
| ¹H NMR: Boc (s, 9H) | ~1.46 ppm | ~1.4-1.5 ppm[2] | Absent |
| ¹H NMR: Acetyl (s, 3H) | Absent | ~2.1-2.2 ppm | Absent |
| ¹⁹F NMR: -CF₃ (s, 3F) | ~ -75 to -85 ppm | Silent | ~ -75 to -85 ppm |
| IR: Carbamate C=O | ~1690 cm⁻¹[1] | ~1690 cm⁻¹[1] | Absent |
| IR: Ketone C=O | ~1750-1780 cm⁻¹ | ~1710-1715 cm⁻¹ | ~1750-1780 cm⁻¹ |
| MS: [M+H]⁺ (m/z) | 282 | 228 | 182 |
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended. These protocols represent a self-validating system for the characterization of these and similar compounds.
Figure 2: Standardized workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Record the spectrum on a 500 MHz spectrometer. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
¹³C NMR Acquisition : Record the spectrum on the same instrument (125 MHz for carbon). Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm[1].
-
¹⁹F NMR Acquisition : Record the spectrum on the same instrument (470 MHz for fluorine). Use an external standard, such as trifluoroacetic acid (-76.55 ppm), for referencing[8][9].
IR Spectroscopy Protocol
-
Sample Preparation : If the sample is an oil, place a single drop between two sodium chloride (NaCl) plates to create a thin film. If it is a solid, a KBr pellet or ATR accessory can be used.
-
Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Processing : Perform a background scan of the empty sample holder and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) interference.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acquisition : Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Acquire the spectrum in positive ion mode to observe [M+H]⁺ adducts.
-
Analysis : Determine the m/z of the molecular ion and compare it to the calculated exact mass.
Conclusion
The spectroscopic differentiation of this compound from its non-fluorinated and deprotected analogs is straightforward and unambiguous when a multi-technique approach is employed. ¹⁹F NMR serves as a definitive test for the presence of the trifluoroacetyl group. IR spectroscopy clearly distinguishes between the two different carbonyl environments and confirms the presence or absence of the Boc group and N-H bonds. Finally, ¹H and ¹³C NMR provide a complete structural map, while Mass Spectrometry confirms the molecular weight, solidifying the compound's identity. This guide provides the foundational data and protocols for researchers to confidently identify and characterize these valuable chemical building blocks.
References
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Retrieved from [Link]
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Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]
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De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). tert-butyl 4-acetylpiperidine-1-carboxylate | CAS 206989-61-9. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
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SpectraBase. (n.d.). TERT.-BUTYL-2-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-1-CARBOXYLATE. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3R)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. Retrieved from [Link]
-
ChemRxiv. (2023). Accurate 19F NMR Chemical Shifts in Fe(II) Complexes with the LH20t Local Hybrid Functional. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). TERT.-BUTYL-2-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-1-CARBOXYLATE - Optional[13C NMR]. Retrieved from [Link]
-
FDER | UNR. (n.d.). This compound. Retrieved from [Link]
-
Dovepress. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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LookChem. (n.d.). Cas 866929-67-1,2,2,2-TRIFLUORO-1-(PIPERIDIN-4-YL)ETHANONE. Retrieved from [Link]
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SpectraBase. (n.d.). 4-TERT.-BUTYL-PIPERIDIN - Optional[13C NMR]. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides an in-depth, procedural framework for the safe disposal of tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, a fluorinated piperidine derivative. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory compliance, to protect laboratory personnel and the environment.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound may be limited, data from structurally similar compounds and vendor-supplied information provide a clear hazard profile.
Key Hazard Information:
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][2] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [1][2] |
| H332/H335 | Harmful if inhaled / May cause respiratory irritation | Acute Toxicity, Inhalation (Category 4) / Specific Target Organ Toxicity — Single Exposure (Category 3) | [1][2] |
The trifluoroacetyl group is a key structural feature influencing the compound's reactivity and potential hazards upon decomposition. Thermal decomposition of fluorinated organic compounds can produce highly corrosive and toxic hydrogen fluoride (HF) gas[3]. Therefore, the disposal strategy must account for the safe management of this potential byproduct.
Personnel Protection: The First Line of Defense
Given the identified hazards, stringent adherence to personal protective equipment (PPE) protocols is non-negotiable. The following PPE is mandatory when handling this compound in any form, including during waste consolidation and disposal preparation.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For larger quantities or when there is a significant splash risk, a full-face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Given that skin irritation is a known hazard, it is advisable to double-glove if handling the neat compound or concentrated solutions.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to protect against accidental skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and disposal through a licensed hazardous waste contractor.
Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.
Step 1: Designate a Specific Waste Container. All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
For Solid Waste (e.g., unused compound, contaminated weigh paper): Use a clearly labeled, sealable, and chemically compatible container.
-
For Liquid Waste (e.g., reaction mixtures, solutions, rinsates): Use a leak-proof, screw-cap container designed for liquid chemical waste. Ensure the container material is compatible with any solvents used.
-
For Contaminated Labware (e.g., pipette tips, vials, chromatography columns): Collect these items in a designated, lined container and treat them as hazardous waste. The first rinse of any contaminated glassware should also be collected as hazardous waste[4].
Step 2: Avoid Co-mingling of Incompatible Waste Streams. Do not mix waste containing this compound with other incompatible chemical waste streams. For example, avoid mixing with strong oxidizing or reducing agents unless the reaction has been fully quenched and the resulting mixture is stable.
Labeling and Storage
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
Step 1: Label the Waste Container. The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and quantity of the compound.
-
Any solvents present in the waste stream.
-
The date of accumulation.
Step 2: Store the Waste Container Properly. Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be:
-
Cool, dry, and well-ventilated.
-
Away from heat sources, sparks, or open flames.
-
Segregated from incompatible materials.
Final Disposal
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.
Recommended Disposal Method: Incineration
High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds. The rationale for this choice is based on the following principles:
-
Complete Destruction: Incineration at sufficiently high temperatures (e.g., >850°C) with adequate residence time can achieve complete mineralization of the organic compound to carbon dioxide, water, and hydrogen fluoride (HF)[3][5].
-
Management of Hazardous Byproducts: Licensed hazardous waste incinerators are equipped with afterburners and sophisticated scrubber systems designed to neutralize and remove acidic gases like HF from the flue gas, preventing their release into the atmosphere[6][7].
-
Environmental Protection: Studies have shown that the incineration of fluoropolymers under standard municipal waste incineration conditions does not lead to the formation of other persistent per- and polyfluoroalkyl substances (PFAS) of environmental concern[3][8].
Workflow for Final Disposal
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Small Spills: For small spills of the solid material, carefully sweep up and place into the designated hazardous waste container. For small liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in the waste container.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional practice.
References
-
"Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate." MDPI.[Link]
-
"this compound." FDER.[Link]
-
"tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694." PubChem.[Link]
-
"Trifluoroacetyl chloride | C2ClF3O | CID 61106." PubChem.[Link]
-
"STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE." Amherst College.[Link]
-
"Safety Data Sheet: tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate." Kishida Chemical Co., Ltd.[Link]
-
"WASTE INCINERATION OF POLYTETRAFLUOROETHYLENE (PTFE) TO EVALUATE POTENTIAL FORMATION OF PER- AND POLY-FLUORINATED ALKYL SUBSTANCES." W. L. Gore & Associates.[Link]
-
"Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." United States Environmental Protection Agency.[Link]
-
"No Significant PFAS Emissions Caused by Waste Incineration." Karlsruhe Institute of Technology.[Link]
-
"Investigation of waste incineration of fluorotelomer-based polymers as a potential source of PFOA in the environment." CSWAB.[Link]
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- 4. benchchem.com [benchchem.com]
- 5. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2024 - No Significant PFAS Emissions Caused by Waste Incineration [kit.edu]
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- 8. cswab.org [cswab.org]
An In-Depth Guide to Personal Protective Equipment for Handling Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. The compound Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a valuable building block in modern drug discovery, largely due to the influence of its trifluoromethyl group.[1] However, the very features that make fluorinated compounds like this effective also necessitate a rigorous and well-understood safety protocol.[2]
This guide moves beyond a simple checklist. It provides a comprehensive operational plan for the safe handling, use, and disposal of this reagent, grounded in the causality behind each safety recommendation. Our objective is to build a self-validating system of safety in your laboratory, ensuring that every procedure is backed by a clear understanding of the risks involved.
Hazard Analysis: Understanding the "Why" Behind the PPE
This compound is classified with specific hazards that dictate our safety protocols. A thorough review of its Safety Data Sheet (SDS) reveals the following primary risks:
The trifluoroacetyl group is a key driver of this reactivity. The strong electron-withdrawing nature of the three fluorine atoms enhances the electrophilicity of the carbonyl carbon, making the molecule more reactive. Furthermore, while this specific compound is not fluorine gas, the general principle of handling fluorinated organics is to prevent contact and inhalation, as some can have metabolic toxicity or be persistent. In the event of a fire or decomposition, the potential for releasing hazardous fumes, including hydrogen fluoride (HF), must be considered, which requires specific safety measures.
This understanding forms the logical basis for the multi-layered PPE strategy outlined below. We are not just protecting against a powder or liquid; we are creating barriers against a reactive chemical with multiple routes of exposure.
Caption: Relationship between chemical hazards and corresponding PPE.
Task-Specific PPE Protocols
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table provides a clear, task-based guide for researchers.
| Laboratory Task | Scale | Engineering Controls | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Container Handling & Transport | Any | General Lab Ventilation | Single pair of nitrile gloves | Safety glasses | Flame-resistant lab coat |
| Weighing Solid | < 10 g | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved (nitrile) | Chemical splash goggles | Flame-resistant lab coat |
| Preparing Solutions | < 100 mL | Chemical Fume Hood | Double-gloved (nitrile) | Chemical splash goggles AND Face shield | Flame-resistant lab coat |
| Running Reaction / Synthesis | Any | Chemical Fume Hood | Double-gloved (nitrile or neoprene) | Chemical splash goggles AND Face shield | Flame-resistant lab coat. For larger scales (>1L), a chemical-resistant apron is required. |
| Work-up & Liquid Transfers | Any | Chemical Fume Hood | Double-gloved (nitrile or neoprene) | Chemical splash goggles AND Face shield | Flame-resistant lab coat and chemical-resistant apron. |
| Spill Cleanup | Small (<10g / 50mL) | Restrict Area, ensure ventilation | Heavy-duty nitrile or butyl gloves | Chemical splash goggles AND Face shield | Flame-resistant lab coat and chemical-resistant apron. Respirator may be required based on spill size and location. |
| Waste Disposal | Any | Well-ventilated waste area | Double-gloved (nitrile) | Chemical splash goggles | Flame-resistant lab coat |
Operational Workflow for PPE Selection
To ensure consistent application of these standards, a clear decision-making process is essential. The following workflow guides the user from initial risk assessment to the final check before beginning work.
Caption: Decision workflow for selecting appropriate PPE.
Essential Step-by-Step Protocols
4.1. Protocol: Donning and Doffing PPE
The order of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Put on chemical splash goggles. If a splash risk exists, add a face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
Doffing (Taking Off):
-
Outer Gloves: If double-gloved, remove the outer pair first by peeling one off from the cuff, turning it inside out, and using it to peel off the second. Dispose of them immediately in the designated hazardous waste container.[3]
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself, touching only the inside surfaces. Hang it in its designated location or dispose of it if grossly contaminated.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap, not the front surface.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[5]
4.2. Protocol: Small Spill Management
For spills of less than 10g or 50mL within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Containment: Confirm the spill is contained within the fume hood.
-
Don Appropriate PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles with a face shield.
-
Absorb Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[5][7] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7][8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Doff PPE and Wash Hands: Remove PPE as described above and wash hands.
For any large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[2]
4.3. Protocol: Waste Disposal
-
Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containment: Solid waste should be collected in a clearly labeled, sealed container. Liquid waste should be collected in a compatible, sealed, and labeled waste container.
-
Disposal: Dispose of all waste through your institution's official hazardous waste disposal program.[3][8] Do not pour down the drain or mix with general trash.
First Aid and Emergency Response
Immediate and correct first aid is critical in the event of an exposure.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention. Given the fluorinated nature of the compound, and the potential for it to hydrolyze or decompose to HF, it is prudent to have 2.5% calcium gluconate gel available.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[5][9]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[3][9]
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects you and your colleagues, allowing you to focus on achieving your research objectives with confidence and security.
References
- BenchChem Technical Support Team. (2025).
- Fluorochem Ltd. (2024). Safety Data Sheet: Tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 4-(2,6-difluorobenzylamino)
- TCI Chemicals. (n.d.).
- FDER. (n.d.). tert-Butyl 4-(2,2,2-trifluoroacetyl)
- Chem-Impex. (n.d.). 1-Trifluoroacetyl piperidine. Chem-Impex.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Cyano-1-(trifluoroacetyl)piperidine. Fisher Scientific.
- Fluorochem. (2024).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl 4-oxo-3-(trifluoroacetyl)
- LANXESS. (2024).
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
